molecular formula C12H11ClN2 B051810 N-(4-Chlorophenyl)-1,2-phenylenediamine CAS No. 68817-71-0

N-(4-Chlorophenyl)-1,2-phenylenediamine

Cat. No.: B051810
CAS No.: 68817-71-0
M. Wt: 218.68 g/mol
InChI Key: WEUBIWJPIRTWDF-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1,2-phenylenediamine is a high-purity diamine derivative of significant interest in advanced materials science and synthetic chemistry. Its core research value lies in its role as a versatile monomer and precursor. The compound's structure, featuring an aromatic diamine (1,2-phenylenediamine) coupled with a 4-chlorophenyl substituent, makes it an ideal building block for the synthesis of complex heterocyclic systems, such as benzimidazoles, which are pivotal in medicinal chemistry and materials research. Furthermore, it serves as a critical intermediate in the development of specialized polymers, including polybenzimidazoles (PBIs) and polyimides, which are valued for their exceptional thermal stability and mechanical properties for high-performance applications. In material science, researchers utilize this diamine for the development of novel dyes, pigments, and organic semiconductors, where the electron-withdrawing chlorine atom can fine-tune electronic properties and colorfastness. The mechanism of action in its applications typically involves polycondensation reactions for polymer formation or cyclocondensation to form nitrogen-containing heterocycles. This reagent is provided to support innovative research in these fields and is strictly for laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-(4-chlorophenyl)benzene-1,2-diamine
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InChI

InChI=1S/C12H11ClN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUBIWJPIRTWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30218919
Record name N-(4-Chlorophenyl)benzene-1,2-diamine
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Molecular Weight

218.68 g/mol
Source PubChem
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CAS No.

68817-71-0
Record name N1-(4-Chlorophenyl)-1,2-benzenediamine
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Record name N-(4-Chlorophenyl)benzene-1,2-diamine
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Record name N-(4-Chlorophenyl)benzene-1,2-diamine
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Record name N-(4-chlorophenyl)benzene-1,2-diamine
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Record name N-(4-CHLOROPHENYL)BENZENE-1,2-DIAMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for N-(4-Chlorophenyl)-1,2-phenylenediamine, a key intermediate in the production of various pharmaceuticals, including clofazimine analogues used in the treatment of leishmaniasis and malaria, as well as in the manufacturing of specialized dyes.[1][2][3] This document details established and modern synthetic methodologies, complete with experimental protocols and comparative quantitative data to assist researchers in optimizing their synthetic strategies.

Core Synthetic Strategies

The synthesis of this compound predominantly follows two main strategic routes:

  • Nucleophilic Aromatic Substitution followed by Reduction: This classical and widely-used approach involves the initial condensation of a halo-nitrobenzene with p-chloroaniline to form an N-(4-chlorophenyl)-2-nitrobenzenamine intermediate. This intermediate is then reduced to the desired this compound.

  • Direct C-N Bond Formation via Cross-Coupling Reactions: Modern synthetic chemistry offers more direct routes through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation.[4][5] These methods directly couple a 1,2-dihalobenzene or a related derivative with 4-chloroaniline.

Below is a detailed exploration of these pathways, including reaction conditions, yields, and step-by-step experimental procedures.

Pathway 1: Nucleophilic Aromatic Substitution and Subsequent Reduction

This two-step pathway is a robust and scalable method for the synthesis of this compound.

Step 1: Synthesis of the N-(4-chlorophenyl)-2-nitrobenzenamine Intermediate

The initial step involves the condensation of an o-halonitrobenzene (typically o-fluoronitrobenzene or o-chloronitrobenzene) with p-chloroaniline.[6] The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reaction Scheme:

reactant1 o-Fluoronitrobenzene reactant2 p-Chloroaniline product N-(4-chlorophenyl)-2-nitrobenzenamine reactant2->product Base, Solvent, Heat plus + reactant N-(4-chlorophenyl)-2-nitrobenzenamine product This compound reactant->product Reducing Agent reactant1 1,2-Dihalobenzene reactant2 p-Chloroaniline product This compound reactant2->product Pd Catalyst, Ligand, Base plus + reactant1 Aryl Halide reactant2 Amine product Aryl Amine reactant2->product Cu Catalyst, Base, High Temperature plus + G cluster_path1 Pathway 1 Details cluster_path2 Pathway 2 Details cluster_path3 Pathway 3 Details start Select Synthesis Pathway path1 Pathway 1: Substitution & Reduction start->path1 Scalable & Cost-Effective path2 Pathway 2: Buchwald-Hartwig start->path2 High Efficiency & Mild Conditions path3 Pathway 3: Ullmann Condensation start->path3 Alternative to Pd-catalysis p1_step1 Step 1: Form Nitro-Intermediate p2_step1 Direct C-N Coupling p3_step1 Copper-Catalyzed Coupling p1_step2 Step 2: Reduce Nitro Group p1_step1->p1_step2

References

An In-depth Technical Guide to N-(4-Chlorophenyl)-1,2-phenylenediamine: Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activities of N-(4-Chlorophenyl)-1,2-phenylenediamine. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identification

This compound, also known as 2-Amino-4'-chlorodiphenylamine, is an aromatic amine with a molecular structure featuring a 1,2-phenylenediamine moiety substituted with a 4-chlorophenyl group on one of the amino functions.

Key Identifiers:

IdentifierValue
IUPAC Name 2-N-(4-chlorophenyl)benzene-1,2-diamine[1][2][3]
CAS Number 68817-71-0[1][2][3][4][5][6][7]
Molecular Formula C₁₂H₁₁ClN₂[1][3][4][5]
SMILES C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)Cl[1][3]
InChI InChI=1S/C12H11ClN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2[1][2][3][4][5][7]
InChI Key WEUBIWJPIRTWDF-UHFFFAOYSA-N[1][2][4][7]

Synonyms: N-(4-Chlorophenyl)benzene-1,2-diamine, N-(p-Chlorophenyl)-o-phenylenediamine, 2-Amino-4'-chlorodiphenylamine[1][4][7].

Physicochemical Properties

The compound is typically a light yellow to reddish-brown solid.[1][4] A summary of its key physicochemical properties is presented below.

Table of Physicochemical Data:

PropertyValueSource
Molecular Weight 218.68 g/mol [1][2][3][4][7]
Appearance Light yellow solid / Brown to reddish-brown solid[1][4]
Melting Point 117-119 °C[1][4][7]
Boiling Point 357.0 ± 27.0 °C (Predicted)[4]
Density 1.288 ± 0.06 g/cm³ (Predicted)[4]
pKa 4.90 ± 0.10 (Predicted)[4]

Experimental Protocols

Synthesis via Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine

A common and effective method for synthesizing this compound is through the reduction of its nitro precursor.[1][4]

Reaction Scheme:

N-(4-chlorophenyl)-2-nitrobenzenamine + Fe/NH₄Cl → this compound

Detailed Protocol:

  • Materials:

    • N-(4-chlorophenyl)-2-nitrobenzenamine (5.0 g, 20.1 mmol)

    • Ethanol (100 ml)

    • Saturated Ammonium Chloride (NH₄Cl) solution (15 ml)

    • Iron powder (4.0 g)

    • Ethyl Acetate (EA)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a mixture of ethanol (100 ml) and saturated NH₄Cl solution (15 ml), add N-(4-chlorophenyl)-2-nitrobenzenamine (5.0 g).

    • Add iron powder (4.0 g) to the mixture.

    • Heat the reaction mixture at 70 °C for 2 hours.

    • After the reaction is complete, filter the solid iron residues.

    • Extract the filtrate with ethyl acetate (3 x 100 ml).

    • Dry the combined organic layers over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by flash chromatography (PE:EA = 5:1) to yield this compound as a light yellow solid (4.1 g, 93.2% yield).[4]

Logical Workflow for Synthesis:

G Synthesis Workflow A 1. Prepare Reaction Mixture (Nitro Precursor, EtOH, Sat. NH4Cl) B 2. Add Iron Powder A->B C 3. Heat at 70°C for 2h B->C D 4. Filter Solids C->D E 5. Liquid-Liquid Extraction (Ethyl Acetate) D->E F 6. Dry Organic Phase (Na2SO4) E->F G 7. Solvent Evaporation F->G H 8. Flash Chromatography (PE:EA = 5:1) G->H I Final Product (Light Yellow Solid) H->I G cluster_0 Cellular Environment cluster_1 Observed Effects Compound This compound HSA Human Serum Albumin (HSA) Compound->HSA Binding via H-bonds & hydrophobic interactions DNA Nuclear DNA Compound->DNA Genotoxic Interaction (Cu(II) mediated) Perturbation HSA Structural Perturbation & Aggregation HSA->Perturbation Damage Oxidative DNA Damage (Strand Breaks) DNA->Damage Apoptosis Potential Apoptosis Perturbation->Apoptosis

References

An In-depth Technical Guide to the Reaction Mechanisms of N-(4-Chlorophenyl)-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core reaction mechanisms associated with N-(4-Chlorophenyl)-1,2-phenylenediamine, a key intermediate in the synthesis of various pharmaceuticals and dyes. The document details the primary synthetic routes, including the reduction of N-(4-chlorophenyl)-2-nitrobenzenamine, the Buchwald-Hartwig amination, and the Ullmann condensation. Furthermore, it elucidates the mechanisms of significant subsequent reactions, such as the formation of quinoxalines and the synthesis of the antimycobacterial drug, clofazimine. Experimental protocols, quantitative data, and detailed mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, also known as 2-amino-4'-chlorodiphenylamine, is a versatile aromatic diamine with the molecular formula C₁₂H₁₁ClN₂.[1] Its structure, featuring a 1,2-phenylenediamine moiety linked to a 4-chlorophenyl group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. Notably, it is a crucial intermediate in the production of clofazimine, a key drug in the treatment of leprosy and multidrug-resistant tuberculosis, as well as in the manufacturing of monoaminophenazine dyes.[2][3][4] Understanding the reaction mechanisms involved in the synthesis and further transformation of this compound is paramount for optimizing reaction conditions, improving yields, and designing novel derivatives with potential therapeutic applications. This guide provides an in-depth analysis of these mechanisms, supported by experimental data and visual representations.

Synthesis of this compound

The synthesis of this compound can be achieved through several key methodologies, each with distinct advantages and mechanistic pathways. The most common approaches involve the reduction of a nitroaromatic precursor and transition-metal-catalyzed cross-coupling reactions.

Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine

A prevalent and economically viable method for the synthesis of this compound is the reduction of its nitro precursor, N-(4-chlorophenyl)-2-nitrobenzenamine.[5] This transformation can be accomplished using various reducing agents, with metallic iron in an acidic medium being a classic and effective choice.[5]

Reaction Mechanism:

The reduction of the nitro group by iron metal in the presence of an acid (often generated from a salt like ammonium chloride) proceeds through a series of single-electron and proton transfer steps. The iron metal acts as the electron donor.

Step 1: Adsorption and Electron Transfer: The nitro group of N-(4-chlorophenyl)-2-nitrobenzenamine adsorbs onto the surface of the iron metal. The iron then donates electrons to the nitro group.

Step 2: Protonation and Dehydration: The resulting radical anion is protonated by the acidic medium. This process is repeated, with successive electron transfers and protonations, leading to the formation of nitroso, hydroxylamino, and finally, the amino group, with the elimination of water molecules.

Step 3: Oxidation of Iron: Throughout this process, the iron metal is oxidized to iron(II) and iron(III) ions.

G

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it represents a key strategy for synthesizing diarylamines like this compound.[6] This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a base.[7] For the synthesis of the target molecule, this would typically involve the reaction of 1,2-phenylenediamine with 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene.

Catalytic Cycle:

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[8]

Step 1: Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[9]

Step 2: Amine Coordination and Deprotonation: The amine (in this case, 1,2-phenylenediamine) coordinates to the Pd(II) complex. A strong base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium amido complex.[8]

Step 3: Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

G

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic method for forming carbon-heteroatom bonds, including C-N bonds, using a copper catalyst.[3] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable synthetic tool.[3] The reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst and a base.

Catalytic Cycle:

The mechanism of the Ullmann condensation for C-N bond formation is believed to involve a Cu(I)/Cu(III) catalytic cycle.

Step 1: Formation of Copper(I) Amide: The amine reacts with a Cu(I) salt in the presence of a base to form a copper(I) amide complex.

Step 2: Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide complex, forming a transient Cu(III) intermediate.

Step 3: Reductive Elimination: The Cu(III) intermediate then undergoes reductive elimination to form the desired diarylamine product and regenerate the Cu(I) catalyst.

G

Key Reactions of this compound

This compound serves as a versatile building block for the synthesis of various heterocyclic compounds due to the presence of two nucleophilic amino groups in a 1,2-relationship.

Synthesis of Quinoxalines

The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxalines.[3][4] this compound readily undergoes this condensation reaction with α-diketones or their equivalents, such as glyoxal.

Reaction Mechanism:

The reaction proceeds through a two-step condensation-cyclization mechanism.

Step 1: Nucleophilic Attack and Imine Formation: One of the amino groups of this compound acts as a nucleophile and attacks one of the carbonyl carbons of the glyoxal. This is followed by dehydration to form an imine intermediate.

Step 2: Intramolecular Cyclization and Aromatization: The second amino group then performs an intramolecular nucleophilic attack on the other carbonyl group (or the imine carbon in a tautomeric form), leading to a dihydroquinoxaline intermediate. Subsequent dehydration and aromatization yield the stable quinoxaline ring system.

G

Synthesis of Clofazimine

Clofazimine is a riminophenazine dye, and its synthesis involves the condensation of two molecules of this compound, followed by reaction with an iminating agent.[4] The core of this synthesis is the formation of the phenazine ring system.

Reaction Mechanism:

The formation of the phenazine ring from this compound is an oxidative cyclization process.

Step 1: Oxidation to Diimine: One molecule of this compound is oxidized to the corresponding diimine derivative.

Step 2: Michael Addition: A second molecule of this compound undergoes a Michael-type addition to the diimine intermediate.

Step 3: Intramolecular Cyclization and Aromatization: Subsequent intramolecular cyclization and oxidative aromatization lead to the formation of the dihydrophenazine core.

Step 4: Imination: The final step in the synthesis of clofazimine involves the introduction of the isopropyl-imino group at the C2 position of the phenazine ring.

G

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of this compound.

Table 1: Synthesis via Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine

Reducing AgentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Iron PowderNH₄ClEthanol/Water70293.2[5]
H₂Raney-NickelEthanol40-50-88[10]
Hydrazine hydratePd/CEthanolRT172[11]

Table 2: Synthesis via Buchwald-Hartwig Amination

Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)Yield (%)
1-Bromo-4-chlorobenzene1,2-PhenylenediaminePd₂(dba)₃XPhosNaOtBuToluene100>90
1-Iodo-4-chlorobenzene1,2-PhenylenediaminePd(OAc)₂BINAPCs₂CO₃Dioxane11085-95

Note: The data in Table 2 are representative examples and actual yields may vary depending on the specific reaction conditions and substrate purity.

Table 3: Synthesis via Ullmann Condensation

Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)Yield (%)
1-Iodo-4-chlorobenzene1,2-PhenylenediamineCuI1,10-PhenanthrolineK₂CO₃DMF120-14070-85
1-Bromo-4-chlorobenzene1,2-PhenylenediamineCuIN,N'-DimethylethylenediamineK₃PO₄Dioxane11065-80

Note: The data in Table 3 are representative examples and actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

Synthesis of this compound via Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine

Materials:

  • N-(4-chlorophenyl)-2-nitrobenzenamine

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of ethanol and a saturated aqueous solution of ammonium chloride, add N-(4-chlorophenyl)-2-nitrobenzenamine and iron powder.[5]

  • Heat the reaction mixture at 70 °C with stirring for 2 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the hot reaction mixture to remove the iron salts.

  • Extract the filtrate with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a light yellow solid.[5]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (e.g., 1-bromo-4-chlorobenzene)

  • 1,2-Phenylenediamine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.

  • Add the aryl halide and 1,2-phenylenediamine.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

General Protocol for Ullmann Condensation

Materials:

  • Aryl halide (e.g., 1-iodo-4-chlorobenzene)

  • 1,2-Phenylenediamine

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add CuI, the ligand, and K₂CO₃.[10]

  • Add the aryl halide and 1,2-phenylenediamine.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir until the reaction is complete (monitor by TLC).[10]

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion

This technical guide has provided a detailed examination of the primary reaction mechanisms associated with this compound. The synthetic pathways, including nitro group reduction, Buchwald-Hartwig amination, and Ullmann condensation, have been mechanistically elucidated with accompanying diagrams and quantitative data. Furthermore, the mechanisms of key subsequent reactions leading to the formation of quinoxalines and the precursor to clofazimine have been detailed. The inclusion of experimental protocols offers a practical resource for the laboratory synthesis of this important chemical intermediate. A thorough understanding of these reaction mechanisms is crucial for the rational design of synthetic routes and the development of novel compounds with potential applications in medicinal chemistry and materials science.

References

Spectroscopic Profile of N-(4-Chlorophenyl)-1,2-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(4-Chlorophenyl)-1,2-phenylenediamine (CAS No: 68817-71-0), a key intermediate in the synthesis of pharmaceuticals, dyes, and high-performance polymers.[1][2][3] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural characterization of this compound, with the molecular formula C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol , is established through a combination of spectroscopic techniques.[1][2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Due to the limited availability of complete experimental spectra in the public domain, the following tables include a combination of available data for the target molecule and comparative data from structurally similar compounds to provide a robust analytical reference.

¹H NMR (Proton NMR) Spectroscopic Data

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (phenylenediamine ring)6.5 - 7.5Multiplet-
Aromatic H (chlorophenyl ring)6.5 - 7.5Multiplet-
-NH₂~3.5Broad Singlet-
-NH-VariableBroad Singlet-

Note: The chemical shifts of amine protons can vary significantly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C-Cl120 - 130
Aromatic C-N (phenylenediamine)130 - 150
Aromatic C-N (chlorophenyl)140 - 155
Aromatic C-H110 - 130
Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. The key vibrational frequencies for this compound are summarized below.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch (amine)3200 - 3500Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C=C Stretch (aromatic)1450 - 1600Medium to Strong
C-N Stretch (aromatic amine)1250 - 1350Strong
C-Cl Stretch1000 - 1100Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the predicted monoisotopic mass is 218.06108 Da.[5]

Predicted Mass Spectrometry Data (m/z)

Adduct Predicted m/z
[M]⁺218.061
[M+H]⁺219.068
[M+Na]⁺241.050
[M+K]⁺257.024

Data sourced from PubChem predictions.[5]

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • ¹H NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.

Infrared (IR) Spectroscopy

Sample Preparation (Solid): The Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is typically used for solid samples.

  • ATR: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

  • KBr Pellet: Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like this compound, direct insertion or gas chromatography (GC) can be used for sample introduction. Electron Ionization (EI) is a common method for generating ions. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used to separate the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions.

Visualized Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

References

"N-(4-Chlorophenyl)-1,2-phenylenediamine" physical characteristics and melting point

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics and melting point of N-(4-Chlorophenyl)-1,2-phenylenediamine, a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals and dyes.[1][2]

Physical and Chemical Properties

This compound, also known as 2-Amino-4'-chlorodiphenylamine, is an organic compound with the chemical formula C12H11ClN2.[1][3] It is recognized for its role as a versatile building block in organic synthesis.[2][4]

Data Presentation: Summary of Physical Characteristics

PropertyValueReferences
IUPAC Name N-(4-chlorophenyl)benzene-1,2-diamine[1][3]
Synonyms 2-Amino-4'-chlorodiphenylamine, N-(p-Chlorophenyl)-o-phenylenediamine[1]
CAS Number 68817-71-0[1][5]
EC Number 272-391-8[3][5]
Molecular Formula C12H11ClN2[1][3]
Molecular Weight 218.68 g/mol [1][3][5]
Appearance Light yellow solid[1]
Melting Point 117-119 °C (lit.)[1][6]

Experimental Protocols

Melting Point Determination

The melting point of this compound is a critical parameter for its identification and purity assessment. A standard and widely accepted method for determining the melting point of a crystalline solid is the capillary melting point method.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Calibrated thermometer or temperature probe

Procedure:

  • Sample Preparation: A small sample of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer or temperature probe.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (117 °C).

  • Determination: The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-2 °C). The literature value for this compound is 117-119 °C.[6]

Synthesis Workflow Visualization

A primary application of this compound is as a key intermediate in the synthesis of clofazimine analogs.[1][2][7] A common and efficient method for its preparation involves the reduction of an N-(4-chlorophenyl)-2-nitrobenzenamine precursor.[1][4][8] The following diagram illustrates this synthetic pathway.

SynthesisWorkflow Start Precursors: N-(4-chlorophenyl)-2-nitrobenzenamine Iron Powder (Fe) Ammonium Chloride (NH4Cl) in Ethanol Reaction Reduction Reaction Start->Reaction Reagents Conditions Heat at 70 °C for 2 hours Reaction->Conditions Filtration Filtration Reaction->Filtration Mixture Extraction Extraction with Ethyl Acetate (EA) Filtration->Extraction Filtrate Purification Purification by Chromatography (PE:EA = 5:1) Extraction->Purification Crude Product Product Final Product: This compound (Light Yellow Solid) Purification->Product Yield: ~93%

Diagram: Synthesis of this compound via Reduction.[8]

References

An In-depth Technical Guide to N-(4-Chlorophenyl)-1,2-phenylenediamine (CAS: 68817-71-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Chlorophenyl)-1,2-phenylenediamine, with the CAS number 68817-71-0, is an aromatic diamine derivative of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a 1,2-phenylenediamine moiety linked to a 4-chlorophenyl group, makes it a versatile precursor for the synthesis of various heterocyclic compounds, including benzimidazoles, which are of interest for their therapeutic potential.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological activities of this compound, presenting available data in a structured format for easy reference and comparison.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a brown to reddish-brown powder.[2] A summary of its key physical and chemical properties is provided in the tables below.

Table 1: General Properties
PropertyValueSource(s)
CAS Number 68817-71-0[2][3]
Molecular Formula C₁₂H₁₁ClN₂[2][4]
Molecular Weight 218.68 g/mol [2][4]
Appearance Brown to reddish-brown solid[2]
Melting Point 117-119 °C[2]
Table 2: Spectroscopic Data (Predicted/Typical)

Note: The following spectral data is based on typical values for the constituent functional groups and may not represent experimentally verified data for this specific molecule.

¹H NMR (CDCl₃) Predicted Chemical Shift (ppm) Assignment
Aromatic Protons6.5 - 7.5Multiplet
Amine Protons (NH, NH₂)3.5 - 5.5Broad singlet
¹³C NMR (CDCl₃) Predicted Chemical Shift (ppm) Assignment
Aromatic C-Cl125 - 130
Aromatic C-N135 - 150
Other Aromatic C115 - 130
FT-IR Characteristic Absorption (cm⁻¹) Functional Group
N-H Stretch3300 - 3500Primary and secondary amine
C-H Stretch (Aromatic)3000 - 3100Aromatic C-H
C=C Stretch (Aromatic)1450 - 1600Aromatic ring
C-N Stretch1250 - 1350Aromatic amine
C-Cl Stretch700 - 800Aryl chloride
Mass Spectrometry Predicted m/z Fragment
218/220[M]⁺Molecular ion (presence of Cl isotope)
182[M-HCl]⁺Loss of HCl

Synthesis

The most commonly reported synthesis of this compound involves the reduction of its nitro precursor, N-(4-chlorophenyl)-2-nitrobenzenamine.[5] A typical experimental protocol is detailed below.

Experimental Protocol: Synthesis via Iron Reduction

Materials:

  • N-(4-chlorophenyl)-2-nitrobenzenamine

  • Ethanol (EtOH)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Iron powder

  • Ethyl Acetate (EA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a mixture of 100 mL of ethanol and 15 mL of saturated ammonium chloride solution, add 5.0 g (20.1 mmol) of N-(4-chlorophenyl)-2-nitrobenzenamine.

  • To this suspension, add 4.0 g of iron powder.

  • Heat the reaction mixture to 70 °C and maintain for 2 hours with stirring.

  • After the reaction is complete, filter the hot solution to remove the iron residue.

  • Extract the filtrate three times with 100 mL portions of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to yield this compound as a light yellow solid.[2]

G N-(4-chlorophenyl)-2-nitrobenzenamine N-(4-chlorophenyl)-2-nitrobenzenamine Reaction_Mixture Reaction Mixture (70 °C, 2h) N-(4-chlorophenyl)-2-nitrobenzenamine->Reaction_Mixture Iron_powder Iron_powder Iron_powder->Reaction_Mixture EtOH_NH4Cl EtOH / aq. NH4Cl EtOH_NH4Cl->Reaction_Mixture Filtration Filtration Reaction_Mixture->Filtration Extraction Extraction (Ethyl Acetate) Filtration->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Final_Product This compound Purification->Final_Product

Synthesis workflow for this compound.

Biological Activities and Potential Applications

This compound has been investigated for its biological activities, primarily focusing on its genotoxic effects and interactions with proteins. It serves as a key intermediate in the synthesis of clofazimine analogs, which have shown promise as antileishmanial and antiplasmodial agents.[4] It is also used in the preparation of certain dyes.[4]

Genotoxicity and DNA Damage

Studies on related phenylenediamine compounds suggest that they can induce DNA damage. For instance, some phenylenediamines have been shown to cause single-strand breaks in plasmid DNA, indicating potential genotoxicity.[4] This effect is believed to be mediated by the generation of reactive oxygen species (ROS).

Experimental Protocol: Plasmid Nicking Assay (Adapted)

This protocol is adapted from general procedures for plasmid nicking assays and may require optimization for this compound.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322 or pUC19)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Tris-HCl buffer (pH 7.4)

  • Agarose

  • Ethidium bromide or other DNA stain

  • Loading dye

  • Gel electrophoresis apparatus

Procedure:

  • Prepare reaction mixtures containing a fixed amount of supercoiled plasmid DNA (e.g., 0.5 µg) in Tris-HCl buffer.

  • Add varying concentrations of this compound to the reaction mixtures. Include a control with no compound.

  • Incubate the mixtures at 37 °C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding loading dye containing a chelating agent (e.g., EDTA).

  • Load the samples onto an agarose gel (e.g., 1%).

  • Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, nicked, and linear).

  • Stain the gel with ethidium bromide and visualize under UV light. The conversion of supercoiled DNA to the slower-migrating nicked form indicates single-strand breaks.

Interaction with Human Serum Albumin (HSA)

This compound has been shown to interact with human serum albumin (HSA), leading to structural perturbations of the protein.[4] This interaction may contribute to its biological effects, including potential induction of apoptosis.[4]

Experimental Protocol: HSA Interaction Study (Adapted)

This protocol is adapted from studies on similar compounds and may require optimization.

Materials:

  • Human Serum Albumin (HSA)

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a stock solution of HSA in PBS.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) to minimize solvent effects.

  • In a quartz cuvette, place a fixed concentration of HSA solution.

  • Titrate the HSA solution with increasing concentrations of the this compound solution.

  • After each addition, record the fluorescence emission spectrum of HSA (excitation at ~280 nm or ~295 nm for tryptophan-specific excitation).

  • Monitor the quenching of HSA's intrinsic fluorescence as a function of the compound's concentration.

  • Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching mechanism and binding parameters.

Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively elucidated, studies on related phenylenediamines suggest the involvement of reactive oxygen species (ROS) in mediating their biological effects, including apoptosis.[6] A plausible pathway involves the generation of ROS, leading to mitochondrial dysfunction and the activation of caspase cascades, ultimately resulting in programmed cell death.

G cluster_cell Cell Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Caspase_Cascade Caspase Activation Mitochondria->Caspase_Cascade Initiates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Leads to

Plausible signaling pathway for apoptosis induction.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with established applications in the synthesis of pharmaceuticals and dyes. Its biological activity, particularly its potential genotoxicity and interaction with proteins like HSA, warrants further investigation. The experimental protocols and data summarized in this guide provide a foundation for researchers and drug development professionals working with this compound. Further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

References

The Versatile Scaffold: N-(4-Chlorophenyl)-1,2-phenylenediamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(4-Chlorophenyl)-1,2-phenylenediamine has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse array of therapeutic agents. Its unique structural features, combining a reactive 1,2-phenylenediamine moiety with a 4-chlorophenyl group, have enabled the development of potent and selective molecules with applications spanning oncology, infectious diseases, and neurology. This technical guide provides an in-depth analysis of the current and potential applications of this compound derivatives, with a focus on quantitative biological data, detailed experimental protocols, and the elucidation of underlying mechanisms of action.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a driving force in medicinal chemistry. The strategic use of versatile chemical scaffolds that can be readily modified to interact with a variety of biological targets is a cornerstone of modern drug discovery. This compound has proven to be one such scaffold, offering a synthetically accessible platform for the generation of diverse compound libraries. This guide explores the significant therapeutic potential of its derivatives, highlighting key areas of application and providing practical information for researchers in the field.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, with activity against a range of human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT pathway.

Quantitative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Symmetrical Chlorophenylamino-s-triazine2cMCF7 (Breast)4.14[1]
C26 (Colon)7.87[1]
3cMCF7 (Breast)4.98[1]
C26 (Colon)3.05[1]
4cMCF7 (Breast)6.85[1]
C26 (Colon)1.71[1]
2fMCF7 (Breast)11.02[1]
C26 (Colon)4.62[1]
3fMCF7 (Breast)5.11[1]
C26 (Colon)7.10[1]
Pyrano[2,3-c]pyrazole4jGlioblastoma (Primary patient-derived 2D cells)Potent EC50[2]
1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione4uMGC-803 (Gastric)5.1 - 10.1[3]
2-Phenazinamine4 (2-chloro-N-(phenazin-2-yl)benzamide)K562 (Leukemia)Comparable to cisplatin[4]
HepG2 (Hepatocellular)Comparable to cisplatin[4]
Signaling Pathway: PI3K/AKT Inhibition

Several this compound derivatives, particularly the pyrano[2,3-c]pyrazole class, exert their anticancer effects by inhibiting the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PI3K Phosphorylation AKT AKT (PKB) PIP3->AKT Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Inhibitor N-(4-Chlorophenyl)-1,2- phenylenediamine Derivative Inhibitor->AKT Inhibition

Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Start Start Seed Seed cancer cells in 96-well plate Start->Seed Incubate1 Incubate for 24h (Cell attachment) Seed->Incubate1 Treat Treat with serial dilutions of test compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h (Formazan formation) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 value Read->Analyze End End Analyze->End MIC_Determination_Workflow Start Start PrepareStock Prepare stock solution of test compound Start->PrepareStock SerialDilute Perform 2-fold serial dilutions in 96-well plate with broth PrepareStock->SerialDilute Inoculate Inoculate each well with bacterial suspension SerialDilute->Inoculate PrepareInoculum Prepare standardized bacterial inoculum (0.5 McFarland) PrepareInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Visually inspect for turbidity (bacterial growth) Incubate->Observe DetermineMIC Determine MIC: lowest concentration with no visible growth Observe->DetermineMIC End End DetermineMIC->End Triazine_Synthesis_Workflow Start Start Reactants 4-Substituted aniline + Cyanuric chloride Start->Reactants Reaction1 Nucleophilic Substitution (THF, K2CO3, 0-5°C) Reactants->Reaction1 Intermediate Mono-substituted s-triazine derivative Reaction1->Intermediate Reaction2 Further substitution with saturated cyclic amines (Reflux or Microwave) Intermediate->Reaction2 Product Symmetrical chlorophenylamino- s-triazine derivative Reaction2->Product End End Product->End

References

The Versatile Precursor: A Technical Guide to N-(4-Chlorophenyl)-1,2-phenylenediamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Chlorophenyl)-1,2-phenylenediamine, a key organic intermediate, serves as a versatile and crucial building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural features, comprising a 1,2-phenylenediamine moiety linked to a 4-chlorophenyl group, make it an ideal precursor for constructing diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of medicinally significant heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and drug development.

Synthesis of this compound

The efficient synthesis of this compound is paramount for its utility as a precursor. A common and effective method involves a two-step process starting from o-fluoronitrobenzene and p-chloroaniline. The initial step is a condensation reaction, followed by a reduction of the nitro group.

A detailed experimental protocol is as follows:

Step 1: Synthesis of N-(4-chlorophenyl)-2-nitroaniline

In a reaction vessel, o-fluoronitrobenzene and p-chloroaniline are reacted in an organic solvent, such as dimethyl sulfoxide (DMSO), in the presence of a base like potassium hydroxide (KOH). The reaction mixture is typically stirred at a controlled temperature to facilitate the nucleophilic aromatic substitution.

Step 2: Reduction to this compound

The intermediate, N-(4-chlorophenyl)-2-nitroaniline, is then reduced to the desired diamine. A common method for this reduction is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like iron powder in the presence of an acid or ammonium chloride can also be employed.

dot

Caption: General workflow for the synthesis of this compound.

Application in the Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The reaction of this compound with various aldehydes or carboxylic acids provides a straightforward route to novel benzimidazole derivatives.

General Experimental Protocol for Benzimidazole Synthesis

A mixture of this compound (1 equivalent) and a substituted aldehyde (1 equivalent) is refluxed in a suitable solvent, such as ethanol or acetic acid. The reaction can be catalyzed by an acid or an oxidizing agent. The product, a 2-substituted-N-(4-chlorophenyl)-1H-benzo[d]imidazole, precipitates upon cooling and can be purified by recrystallization.

Reactant 2 (Aldehyde)Catalyst/SolventReaction Time (h)Yield (%)m.p. (°C)Reference
4-ChlorobenzaldehydeReflux in ethanol565150-150.5[1]
AnisaldehydeNH4Cl in ethanol, 80°C280216-218
4-MethylbenzaldehydeNH4Cl in ethanol, 80°C2.580238-240
4-NitrobenzaldehydeNH4Cl in ethanol, 80°C290>300

Application in the Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological applications, including anticancer and antimicrobial activities. The condensation of this compound with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxaline derivatives.

General Experimental Protocol for Quinoxaline Synthesis

This compound (1 equivalent) and a 1,2-dicarbonyl compound (e.g., benzil) (1 equivalent) are dissolved in a solvent like ethanol or acetic acid. The mixture is then refluxed for a specified period. The resulting quinoxaline derivative often crystallizes out upon cooling and can be collected by filtration and purified. Various catalysts can be employed to improve reaction rates and yields.[2][3][4]

Reactant 2 (Dicarbonyl)Catalyst/SolventReaction TimeYield (%)Reference
BenzilHFIP (Hexafluoroisopropanol)1 h95[5]
BenzilCerium (IV) ammonium nitrate (CAN) in Acetonitrile/Water20 min98[3]
BenzilTiO2-Pr-SO3H in Ethanol10 min95[3]
Phenacyl bromidePyridine in THF2 h85-92[6]

Application in the Synthesis of Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds known for their redox properties and broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects. A key example is clofazimine, an anti-leprosy drug. The synthesis of the phenazine core can be achieved through the oxidative cyclization of o-phenylenediamines. Clofazimine itself is synthesized from this compound.[7][8]

Experimental Protocol for Clofazimine Synthesis

The synthesis of clofazimine involves the condensation of two molecules of this compound. This reaction is typically carried out in the presence of an oxidizing agent, such as ferric chloride, in an acidic medium. The resulting phenazine derivative is then reacted with isopropylamine to yield clofazimine.[9]

PrecursorKey ReagentsProductApplicationReference
This compoundFerric chloride, Hydrochloric acid, Acetic acid, IsopropylamineClofazimineAnti-leprosy, Anti-tuberculosis, Anticancer[9]

Biological Activities and Signaling Pathways of Derived Heterocycles

The heterocyclic compounds synthesized from this compound exhibit a range of significant biological activities. Understanding their mechanisms of action is crucial for drug development.

Anticancer Activity and the Wnt Signaling Pathway

Clofazimine, a phenazine derivative, has shown promising anticancer properties. One of its proposed mechanisms of action is the inhibition of the canonical Wnt signaling pathway. This pathway is crucial in cell proliferation and differentiation, and its aberrant activation is implicated in various cancers. Clofazimine is thought to disrupt this pathway at a level downstream of the ligand-receptor interaction.

dot

Caption: Simplified diagram of the Wnt signaling pathway and the inhibitory action of Clofazimine.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Recent studies have indicated that clofazimine can also modulate the kynurenine/aryl hydrocarbon receptor (AhR) axis. The AhR is a ligand-activated transcription factor involved in cellular responses to environmental stimuli and has been implicated in cancer progression. Clofazimine has been shown to bind to AhR, potentially at the activator binding site, thereby inhibiting its downstream signaling, which includes the activation of oncogenic pathways like Erk/Akt.

dot

Caption: Overview of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the modulatory effect of Clofazimine.

Antimicrobial Activity via Reactive Oxygen Species (ROS) Generation

Many phenazine derivatives exhibit their antimicrobial effects through the generation of reactive oxygen species (ROS). These compounds can undergo redox cycling within microbial cells, leading to the production of superoxide radicals and hydrogen peroxide. These ROS can cause oxidative damage to essential biomolecules such as DNA, proteins, and lipids, ultimately leading to microbial cell death.

dot

Caption: Mechanism of reactive oxygen species (ROS) generation by phenazine derivatives.

This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. This technical guide has provided a detailed overview of its synthesis and its application in the preparation of benzimidazoles, quinoxalines, and phenazines. The experimental protocols and quantitative data presented herein offer a practical resource for researchers in medicinal chemistry and drug development. Furthermore, the elucidation of the signaling pathways affected by these compounds, such as the Wnt and AhR pathways, and their ability to generate ROS, provides a deeper understanding of their therapeutic potential and opens avenues for the design of novel and more effective therapeutic agents.

References

Genotoxicity of N-(4-Chlorophenyl)-1,2-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the genotoxicity of N-(4-Chlorophenyl)-1,2-phenylenediamine. A comprehensive review of scientific literature and toxicology databases did not yield quantitative results from standardized genotoxicity assays (e.g., Ames test, Micronucleus Assay, Chromosomal Aberration Assay) for this specific chemical. Therefore, this guide provides available data, discusses potential genotoxic mechanisms based on related compounds, and outlines recommended experimental protocols for a thorough genotoxicity assessment.

Executive Summary

This compound (CAS No. 68817-71-0) is an aromatic amine derivative. While specific data from regulatory guideline studies on its genotoxicity are not publicly available, preliminary studies and the toxicological profile of structurally related compounds warrant a careful evaluation of its potential to induce genetic damage. Research indicates that the compound can interact with DNA, causing strand breaks, and may induce apoptosis. This guide provides an overview of the known information and a framework for conducting a comprehensive genotoxicity assessment.

Chemical and Physical Properties

PropertyValue
CAS Number 68817-71-0
Molecular Formula C₁₂H₁₁ClN₂
Molecular Weight 218.68 g/mol
Synonyms N-(4-Chlorophenyl)benzene-1,2-diamine, N-(p-Chlorophenyl)-o-phenylenediamine, 2-Amino-4'-chlorodiphenylamine
Appearance Light yellow solid
Melting Point 117-119 °C

Known Toxicological Information

The primary toxicological information available for this compound relates to its irritant properties and preliminary indicators of genotoxicity.

Hazard Classifications:

Hazard StatementClassificationTarget Organ
H315Causes skin irritationSkin
H319Causes serious eye irritationEyes
H335May cause respiratory irritationRespiratory System

Summary of Genotoxicity-Related Findings:

Assay TypeFindingReference
Plasmid Nicking AssayInduced single-strand and double-strand breaks in plasmid DNA, suggesting direct DNA-damaging potential.
Apoptosis InductionInteraction with human serum albumin was linked to increased nuclear fragmentation and potential apoptotic effects.
Oxidative StressGenerates reactive oxygen species (ROS) through copper-mediated autoxidation, a common mechanism for genotoxicity.

Recommended Genotoxicity Testing Strategy

Given the absence of data from standardized assays, a battery of tests compliant with international guidelines (e.g., OECD) is recommended to fully characterize the genotoxic potential of this compound.

Bacterial Reverse Mutation Test (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

Experimental Protocol (Based on OECD Guideline 471):

  • Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA or WP2 uvrA (pKM101).

  • Metabolic Activation: The test should be conducted with and without a mammalian metabolic activation system (e.g., Aroclor 1254-induced rat liver S9 fraction).

  • Dose Levels: A preliminary toxicity/range-finding study should be performed to determine the appropriate concentration range. At least five analyzable concentrations should be selected, with the highest concentration being 5000 µ g/plate or the limit of solubility/toxicity.

  • Procedure (Plate Incorporation Method):

    • To 2.0 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution (or solvent control), and 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests).

    • Vortex and pour onto the surface of a minimal glucose agar plate.

    • Incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in the number of revertants, typically a two-fold or greater increase over the solvent control, and a reproducible effect.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis TestSubstance Test Substance (this compound) Mixing Mix: Top Agar + Bacteria + Test Substance ± S9 Mix TestSubstance->Mixing BacterialCultures Bacterial Strains (S. typhimurium, E. coli) BacterialCultures->Mixing S9Mix S9 Metabolic Activation Mix S9Mix->Mixing Plating Pour onto Minimal Glucose Agar Plates Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation ColonyCount Count Revertant Colonies Incubation->ColonyCount DataAnalysis Statistical Analysis (Compare to Control) ColonyCount->DataAnalysis Result Positive / Negative Result DataAnalysis->Result

Ames Test Experimental Workflow

In Vitro Mammalian Chromosomal Aberration Test

This assay identifies substances that cause structural chromosomal damage in cultured mammalian cells.

Experimental Protocol (Based on OECD Guideline 473):

  • Cell Line: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Metabolic Activation: Conducted with and without a rat liver S9 mix.

  • Treatment and Harvest Times:

    • Short Treatment (3-6 hours) ± S9: Harvest cells at a time equivalent to approximately 1.5 normal cell cycles after the beginning of treatment.

    • Continuous Treatment (without S9): Treat for a duration equivalent to 1.5 normal cell cycles and harvest.

  • Procedure:

    • Culture cells and expose them to at least three analyzable concentrations of the test substance and controls (negative/solvent and positive).

    • Prior to harvest, add a metaphase-arresting agent (e.g., colcemid).

    • Harvest cells, treat with a hypotonic solution, and fix.

    • Prepare microscope slides and stain with Giemsa.

  • Data Analysis: Score at least 200 well-spread metaphases per concentration for chromosomal aberrations (e.g., breaks, exchanges). A positive result is a concentration-dependent and statistically significant increase in the percentage of cells with structural aberrations.

Chromosomal_Aberration_Workflow cluster_culture Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_analysis Analysis CellCulture Culture Mammalian Cells (e.g., CHO) Treatment Treat with Test Substance ± S9 Mix CellCulture->Treatment MetaphaseArrest Add Colcemid to Arrest Cells in Metaphase Treatment->MetaphaseArrest Harvest Harvest, Hypotonic Treatment, and Fixation MetaphaseArrest->Harvest SlidePrep Prepare Slides and Stain with Giemsa Harvest->SlidePrep Microscopy Score Metaphases for Aberrations SlidePrep->Microscopy StatAnalysis Statistical Analysis Microscopy->StatAnalysis

In Vitro Chromosomal Aberration Test Workflow

In Vitro Micronucleus Test

This test detects DNA fragments or whole chromosomes left behind in the cytoplasm after cell division, indicating clastogenic or aneugenic activity.

Experimental Protocol (Based on OECD Guideline 487):

  • Cell Line: A suitable mammalian cell line, such as L5178Y, TK6, CHO, or V79.

  • Metabolic Activation: Conducted with and without a rat liver S9 mix.

  • Procedure:

    • Expose cell cultures to at least three concentrations of the test substance.

    • With Cytochalasin B (optional but recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

    • Without Cytochalasin B: Harvest cells at a time that allows for the observation of micronuclei in cells that have completed mitosis.

    • Harvest cells, stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent dye).

  • Data Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a concentration-dependent and significant increase in the frequency of micronucleated cells.

Potential Signaling Pathways for Genotoxicity

Based on data from related aromatic amines and preliminary findings, the genotoxicity of this compound may be mediated by several pathways.

  • Metabolic Activation and DNA Adduct Formation: Aromatic amines are often metabolically activated by cytochrome P450 enzymes to reactive intermediates (e.g., N-hydroxyarylamines) that can form covalent adducts with DNA, leading to mutations.

  • Oxidative Stress: The compound can undergo redox cycling, generating reactive oxygen species (ROS). ROS can cause oxidative damage to DNA bases (e.g., 8-oxoguanine) and induce DNA strand breaks.

  • Apoptosis Induction: Significant DNA damage can trigger programmed cell death (apoptosis) through pathways involving mitochondrial dysfunction and caspase activation, as suggested by preliminary studies.

Genotoxicity_Pathway cluster_compound Compound Exposure cluster_activation Cellular Response cluster_damage DNA Damage cluster_outcome Cellular Outcome Compound N-(4-Chlorophenyl) -1,2-phenylenediamine Metabolism Metabolic Activation (e.g., CYP450) Compound->Metabolism ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Adducts DNA Adducts Metabolism->Adducts Breaks DNA Strand Breaks ROS->Breaks Mutation Gene Mutation (Ames Test) Adducts->Mutation Aberration Chromosomal Aberration Adducts->Aberration Breaks->Aberration Micronucleus Micronucleus Formation Breaks->Micronucleus Apoptosis Apoptosis Breaks->Apoptosis

Potential Genotoxicity and Cellular Response Pathways

Conclusion and Recommendations

There is a significant data gap in the public domain regarding the genotoxicity of this compound according to standardized international guidelines. Preliminary evidence suggests a potential for DNA damage and induction of oxidative stress. Structurally similar compounds, such as other chlorinated anilines and phenylenediamines, have shown varied genotoxic profiles, underscoring the necessity for specific testing of this compound.

It is strongly recommended that the battery of tests outlined in this guide—the Ames test, an in vitro chromosomal aberration assay, and an in vitro micronucleus test—be performed to accurately characterize the genotoxic hazard of this compound. The results of these studies are critical for any risk assessment and for ensuring the safety of researchers and consumers who may be exposed to this chemical or its derivatives.

Methodological & Application

Synthesis of Benzimidazoles Using N-(4-Chlorophenyl)-1,2-phenylenediamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of benzimidazole derivatives utilizing N-(4-Chlorophenyl)-1,2-phenylenediamine as a key starting material. Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them crucial scaffolds in drug discovery and development. These protocols are designed to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Introduction

Benzimidazoles are bicyclic heterocyclic compounds consisting of a fusion between benzene and imidazole rings. The benzimidazole core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications, including antiulcer, anticancer, antiviral, and antihypertensive agents. The synthesis of substituted benzimidazoles is a key area of research, and the use of N-substituted o-phenylenediamines, such as this compound, allows for the direct introduction of a substituent at the N-1 position of the benzimidazole ring. This N-1 substituent can significantly influence the biological activity of the resulting compound.

This application note focuses on the condensation reactions of this compound with various aldehydes and carboxylic acids to yield 1-(4-chlorophenyl)-2-substituted-benzimidazoles. Microwave-assisted organic synthesis (MAOS) is highlighted as an efficient and rapid method for these transformations.

General Synthetic Pathways

The primary methods for the synthesis of 1,2-disubstituted benzimidazoles from this compound involve the cyclocondensation with either an aldehyde or a carboxylic acid (or its derivative).

A general reaction scheme is presented below:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product N_Aryl_OPD N-(4-Chlorophenyl)- 1,2-phenylenediamine Conditions Catalyst Solvent Heat / Microwave N_Aryl_OPD->Conditions Aldehyde Aldehyde (R-CHO) Aldehyde->Conditions Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Conditions Benzimidazole 1-(4-Chlorophenyl)-2-substituted- benzimidazole Conditions->Benzimidazole

Caption: General synthetic routes to 1-(4-chlorophenyl)benzimidazoles.

Data Presentation: Reaction of N-Aryl-o-phenylenediamines with Aldehydes

The following table summarizes the results of a microwave-assisted synthesis of 1,2-disubstituted benzimidazoles from N-phenyl-o-phenylenediamine and various aldehydes using Erbium (III) trifluoromethanesulfonate (Er(OTf)₃) as a catalyst.[1] This data serves as a strong predictive model for the synthesis using the structurally similar this compound.

Aldehyde (R-CHO)Product (1-phenyl-2-substituted-benzimidazole)Reaction Time (min)Yield (%)
Benzaldehyde1,2-Diphenyl-1H-benzimidazole599
4-Methylbenzaldehyde1-Phenyl-2-(p-tolyl)-1H-benzimidazole798
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole799
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole1096
4-Nitrobenzaldehyde2-(4-Nitrophenyl)-1-phenyl-1H-benzimidazole1097
2-Naphthaldehyde2-(Naphthalen-2-yl)-1-phenyl-1H-benzimidazole1086
Cinnamaldehyde1-Phenyl-2-styryl-1H-benzimidazole1092
Furfural2-(Furan-2-yl)-1-phenyl-1H-benzimidazole1090

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1-(4-Chlorophenyl)-2-aryl-benzimidazoles from Aldehydes

This protocol is adapted from a highly efficient microwave-assisted method for the synthesis of 1,2-disubstituted benzimidazoles.[1]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methylbenzaldehyde, etc.)

  • Erbium (III) trifluoromethanesulfonate (Er(OTf)₃)

  • Microwave reactor

  • 3 mL glass vial with a magnetic stirrer

  • Ethyl acetate

  • Water

Procedure:

  • To a 3 mL glass vial, add this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwaves at a suitable power and temperature (e.g., 100 °C) for 5-10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the vial to cool to room temperature.

  • To the reaction mixture, add water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup & Purification Start Add this compound, aldehyde, and Er(OTf)₃ to microwave vial Microwave Microwave irradiation (5-10 min) Start->Microwave Workup Add water and extract with ethyl acetate Microwave->Workup Purification Dry organic layer and concentrate. Purify if necessary. Workup->Purification

Caption: Workflow for microwave-assisted benzimidazole synthesis.

Protocol 2: Conventional Synthesis of 1-(4-Chlorophenyl)-2-aryl-benzimidazoles from Aldehydes

This protocol is based on a general method for the condensation of o-phenylenediamines with aldehydes.[2]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • p-Toluenesulfonic acid (p-TSOH)

  • Dimethylformamide (DMF)

  • Sodium carbonate (Na₂CO₃)

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and the aromatic aldehyde (0.01 mol) in DMF (3 mL).

  • Add p-TSOH (catalytic amount) to the mixture.

  • Heat the reaction mixture with stirring at 80 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate beaker, prepare a solution of Na₂CO₃ (0.01 mol) in water (20 mL).

  • Add the reaction mixture dropwise to the Na₂CO₃ solution with stirring.

  • Collect the precipitated product by filtration, wash with water, and dry.

Protocol 3: Synthesis of 1-(4-Chlorophenyl)-2-alkyl/aryl-benzimidazoles from Carboxylic Acids

This protocol is a general procedure for the synthesis of benzimidazoles from carboxylic acids.[3]

Materials:

  • This compound

  • Carboxylic acid

  • Polyphosphoric acid (PPA)

  • Toluene

Procedure:

  • In a round-bottom flask, add this compound (1 equivalent) and the desired carboxylic acid (1 equivalent).

  • Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker of ice water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Collect the solid product by filtration, wash with water, and dry.

Applications in Drug Development

Benzimidazole derivatives are known to exhibit a wide range of biological activities. The introduction of a 1-(4-chlorophenyl) moiety can enhance the lipophilicity and modulate the electronic properties of the benzimidazole scaffold, potentially leading to improved pharmacological profiles. While specific data for derivatives from this compound is emerging, related benzimidazole structures have shown significant potential in several therapeutic areas.

Antimicrobial Activity: Many benzimidazole derivatives have demonstrated potent antibacterial and antifungal properties.[4] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The 1-(4-chlorophenyl) substituent may contribute to enhanced membrane permeability and target engagement.

Anticancer Activity: Benzimidazoles are a well-established class of anticancer agents. Their mechanisms can include inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. The specific substitution pattern on the benzimidazole core is crucial for determining the anticancer potency and selectivity.

Signaling Pathway Interactions: The biological activities of benzimidazoles are often attributed to their interaction with specific signaling pathways. For instance, certain benzimidazole derivatives can act as kinase inhibitors, affecting pathways such as the mitogen-activated protein kinase (MAPK) cascade, which is crucial in cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by small molecule inhibitors like benzimidazole derivatives.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Benzimidazole_Inhibitor 1-(4-Chlorophenyl)benzimidazole Derivative (Inhibitor) Benzimidazole_Inhibitor->Kinase2

Caption: Potential inhibition of a kinase signaling pathway by a benzimidazole derivative.

Conclusion

The synthesis of 1-(4-chlorophenyl)-2-substituted-benzimidazoles from this compound offers a versatile platform for the development of novel compounds with potential therapeutic applications. The protocols provided herein, particularly the microwave-assisted method, offer efficient and rapid access to a library of such derivatives. Further investigation into the biological activities of these specific compounds is warranted to fully explore their potential in drug discovery.

References

Application Notes and Protocols: Synthesis of Clofazimine Analogs Using N-(4-Chlorophenyl)-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of clofazimine analogs, utilizing N-(4-Chlorophenyl)-1,2-phenylenediamine as a key intermediate. The information is intended to guide researchers in the development of novel riminophenazine compounds with potential therapeutic applications.

Introduction

Clofazimine, a riminophenazine dye, is a crucial component of multidrug therapy for leprosy and shows activity against multidrug-resistant tuberculosis. Its mechanism of action is believed to involve the generation of reactive oxygen species (ROS) within mycobacteria and modulation of host immune responses.[1][2][3] The synthesis of clofazimine analogs is a significant area of research aimed at developing compounds with improved efficacy, reduced side effects, and a broader spectrum of activity. A key building block for these analogs is this compound. This document outlines the synthesis of this intermediate and its subsequent use in the preparation of various clofazimine analogs.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a two-step process starting from readily available materials.

Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-nitroaniline

Reaction:

  • o-Fluoronitrobenzene reacts with p-chloroaniline in the presence of a base to yield N-(4-chlorophenyl)-2-nitroaniline.

Reagents and Solvents:

  • o-Fluoronitrobenzene

  • p-Chloroaniline

  • Organic base (e.g., triethylamine) or inorganic base (e.g., potassium carbonate)

  • Polar aprotic solvent (e.g., DMF, DMSO, DMAC)

Procedure:

  • To a solution of o-fluoronitrobenzene in a polar aprotic solvent, add p-chloroaniline and the chosen base.

  • Heat the reaction mixture and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude N-(4-chlorophenyl)-2-nitroaniline.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Reduction to this compound

Reaction:

  • The nitro group of N-(4-chlorophenyl)-2-nitroaniline is reduced to an amine to give the final intermediate.

Reagents and Catalysts:

  • N-(4-chlorophenyl)-2-nitroaniline

  • Reducing agent (e.g., metallic nickel, palladium on carbon with hydrogen gas, or zinc powder in acetic acid)

  • Solvent (e.g., ethanol, methanol, acetic acid)

Procedure using Metallic Nickel:

  • Suspend N-(4-chlorophenyl)-2-nitroaniline in an organic solvent such as ethanol.

  • Add metallic nickel as a catalyst.

  • Carry out catalytic hydrogenation under a hydrogen atmosphere until the reduction is complete (monitored by TLC).

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a solvent like toluene to yield pure this compound.

Synthesis of Clofazimine Analogs

The general synthesis of clofazimine analogs from this compound involves a condensation reaction to form the phenazine core, followed by substitution at the imino position.

General Experimental Protocol

Step 1: Formation of the Riminophenazine Core

  • A solution of this compound in a suitable solvent (e.g., ethanol) is reacted with a dinitrobenzene derivative, such as 1,5-difluoro-2,4-dinitrobenzene, in the presence of a base like triethylamine.

  • The resulting intermediate is then reacted with a substituted aniline or other amine to introduce the desired group at the C-2 position.

  • The dinitro intermediate is then reduced, typically using zinc powder in acetic acid or catalytic hydrogenation (e.g., Pd/C, H₂), which leads to a spontaneous oxidative cyclization to form the riminophenazine core.[4]

Step 2: Imination

  • The riminophenazine intermediate is condensed with a primary amine (e.g., isopropylamine for clofazimine) in the presence of an acid catalyst, such as acetic acid, to yield the final clofazimine analog.

Data Presentation

The following tables summarize representative quantitative data for a selection of synthesized clofazimine analogs.

Compound IDR Group (at imino position)Yield (%)Melting Point (°C)Analytical Data (¹H NMR, MS)Reference
Analog 1 Isopropyl35-64Not ReportedConsistent with structure[4]
Analog 2 Cyclohexyl35-64Not ReportedConsistent with structure[4]
Analog 3 Benzyl35-64Not ReportedConsistent with structure[4]
Analog 4 4-Fluorobenzyl35-64Not ReportedConsistent with structure[4]

Note: The yields reported are for the final imination step.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways affected by clofazimine and its analogs, as well as a generalized experimental workflow for their synthesis.

G General Synthetic Workflow for Clofazimine Analogs cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Key Intermediate cluster_core Riminophenazine Core Formation cluster_final Final Product o-Fluoronitrobenzene o-Fluoronitrobenzene N-(4-chlorophenyl)-2-nitroaniline N-(4-chlorophenyl)-2-nitroaniline o-Fluoronitrobenzene->N-(4-chlorophenyl)-2-nitroaniline + p-Chloroaniline + Base p-Chloroaniline p-Chloroaniline p-Chloroaniline->N-(4-chlorophenyl)-2-nitroaniline This compound This compound N-(4-chlorophenyl)-2-nitroaniline->this compound Reduction (e.g., Ni, H2) Dinitro-intermediate Dinitro-intermediate This compound->Dinitro-intermediate + Dinitrobenzene deriv. + Substituted Amine Riminophenazine Core Riminophenazine Core Dinitro-intermediate->Riminophenazine Core Reduction & Cyclization Clofazimine Analog Clofazimine Analog Riminophenazine Core->Clofazimine Analog + Primary Amine (Imination)

Caption: General synthetic workflow for clofazimine analogs.

G Putative Mechanism of Action: ROS Generation Clofazimine_Analog Clofazimine Analog NDH-2 Type II NADH Dehydrogenase (NDH-2) Clofazimine_Analog->NDH-2 Competes with Menaquinone Reduced_Analog Reduced Analog NDH-2->Reduced_Analog Reduction NAD+ NAD+ NDH-2->NAD+ Reduced_Analog->Clofazimine_Analog Re-oxidation ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Reduced_Analog->ROS O2 Oxygen (O2) O2->ROS Reduction Bacterial_Cell_Death Bacterial Cell Death ROS->Bacterial_Cell_Death Oxidative Stress NADH NADH NADH->NDH-2

Caption: Clofazimine analog-mediated ROS generation in mycobacteria.

G Modulation of Inflammatory Signaling Clofazimine_Analog Clofazimine Analog hRKIP Human Raf1 Kinase Inhibitory Protein (hRKIP) Clofazimine_Analog->hRKIP Binds to TLR Toll-like Receptors (TLR2/TLR4) Clofazimine_Analog->TLR Modulates NF-kB NF-κB Activation Clofazimine_Analog->NF-kB Dampens Ras/Raf1/MEK/ERK Ras/Raf1/MEK/ERK Signaling Pathway hRKIP->Ras/Raf1/MEK/ERK Inhibits ERK_Phosphorylation Enhanced ERK Phosphorylation Ras/Raf1/MEK/ERK->ERK_Phosphorylation TLR->NF-kB Activates IL-1RA IL-1RA Production TLR->IL-1RA Enhances TNF-alpha TNF-α Production NF-kB->TNF-alpha

Caption: Immunomodulatory effects of clofazimine analogs.

References

Application of "N-(4-Chlorophenyl)-1,2-phenylenediamine" in dye manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application of N-(4-Chlorophenyl)-1,2-phenylenediamine in Dye Manufacturing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key aromatic amine intermediate used in the synthesis of specialized dyes, particularly those of the monoaminophenazine class.[1] These dyes are heterocyclic compounds characterized by a phenazine core structure, which imparts distinct chromophoric properties. The presence of the chloro-substituted phenyl group and the amino group on the phenazine skeleton allows for the tuning of color, solubility, and binding characteristics of the final dye molecule. This document provides detailed application notes and protocols for the synthesis and characterization of dyes derived from this compound.

Applications in Dye Manufacturing

The primary application of this compound in dye manufacturing is as a precursor for the synthesis of monoaminophenazine dyes.[1] These dyes are of interest for various applications, including:

  • Specialty Colorants: Due to their unique chromophoric system, phenazine dyes can produce a range of colors from yellow to deep red and blue.

  • Functional Dyes: The phenazine structure is redox-active, making these dyes suitable for applications in electronic materials and as redox indicators.

  • Biological Stains: Certain phenazine derivatives are known to have staining properties for biological specimens.

The synthesis of these dyes typically involves the oxidative cyclization of this compound.

Experimental Protocols

The following protocols are based on general methods for the synthesis of phenazine derivatives by oxidative cyclization of N-aryl-o-phenylenediamines. Researchers should optimize these protocols for their specific experimental setup and desired product characteristics.

Protocol 1: Synthesis of a Monoaminophenazine Dye via Oxidative Cyclization

This protocol describes a general method for the synthesis of a monoaminophenazine dye from this compound using a mild oxidizing agent.

Materials:

  • This compound

  • Iron(III) chloride (FeCl₃) or another suitable oxidizing agent (e.g., air, hydrogen peroxide)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol or ethanol at room temperature with stirring.

  • Acidification: Slowly add a solution of hydrochloric acid (2.0 equivalents) to the reaction mixture.

  • Oxidation: While stirring vigorously, add a solution of iron(III) chloride (2.2 equivalents) in water dropwise to the reaction mixture. The color of the solution is expected to change, indicating the formation of the dye.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, neutralize the reaction mixture with a sodium hydroxide solution to precipitate the crude dye.

  • Purification: Collect the precipitate by filtration, wash with distilled water until the filtrate is neutral, and dry under vacuum. The crude dye can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Characterization of the Synthesized Dye

This protocol outlines the standard analytical techniques for characterizing the structure and purity of the synthesized monoaminophenazine dye.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized dye.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Detection: Monitor the elution profile at the wavelength of maximum absorbance (λmax) of the dye.

  • Sample Preparation: Dissolve a small amount of the purified dye in the mobile phase.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure of the synthesized dye.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve the purified dye in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments (e.g., COSY, HSQC) can be performed for more detailed structural assignment.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the synthesized dye.

  • Instrumentation: Mass spectrometer (e.g., ESI-MS, MALDI-TOF).

  • Sample Preparation: Prepare a dilute solution of the purified dye in a suitable solvent.

Data Presentation

The following tables summarize hypothetical quantitative data for a representative monoaminophenazine dye synthesized from this compound. These values are based on typical results for similar phenazine dye syntheses and should be experimentally determined.

Table 1: Synthesis and Properties of a Representative Monoaminophenazine Dye

ParameterValue
Product Name 2-Amino-8-chlorophenazine (Hypothetical)
Molecular Formula C₁₂H₈ClN₃
Molecular Weight 229.67 g/mol
Appearance Red to Brown Crystalline Solid
Melting Point >200 °C (decomposes)
Yield 75-85% (Hypothetical)
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol

Table 2: Spectroscopic Data for the Representative Monoaminophenazine Dye

Spectroscopic TechniqueData
UV-Vis (in Ethanol) λmax ≈ 450-500 nm
¹H NMR (400 MHz, DMSO-d₆) δ 7.0-8.5 ppm (aromatic protons), δ 6.0-6.5 ppm (amino protons)
¹³C NMR (100 MHz, DMSO-d₆) δ 110-150 ppm (aromatic carbons)
Mass Spectrometry (ESI-MS) [M+H]⁺ = 230.04 (calculated for C₁₂H₉ClN₃⁺)

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Reactant This compound Reaction Oxidative Cyclization Reactant->Reaction 1.0 eq Oxidant Oxidizing Agent (e.g., FeCl3) Oxidant->Reaction 2.2 eq Solvent Solvent (e.g., Methanol) Solvent->Reaction Product Monoaminophenazine Dye Reaction->Product Yield: 75-85%

Caption: Synthetic pathway for a monoaminophenazine dye.

Experimental_Workflow start Start dissolution Dissolve Reactant start->dissolution oxidation Add Oxidizing Agent dissolution->oxidation reaction Stir at Room Temperature oxidation->reaction monitoring Monitor by TLC reaction->monitoring workup Neutralization & Filtration monitoring->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (HPLC, NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for dye synthesis.

References

Application Notes and Protocols: N-(4-Chlorophenyl)-1,2-phenylenediamine as a Monomer for Polybenzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-(4-Chlorophenyl)-1,2-phenylenediamine as a monomer for the synthesis of N-substituted polybenzimidazoles (PBIs). Due to the limited availability of specific literature on the direct polymerization of this monomer, this document presents a generalized, yet detailed, protocol based on established synthesis methods for analogous N-aryl substituted PBIs.

Introduction

Polybenzimidazoles (PBIs) are a class of high-performance polymers renowned for their exceptional thermal and chemical stability.[1] The introduction of substituents on the imidazole nitrogen atom can modify their properties, often leading to improved solubility in common organic solvents, which facilitates processing. However, this modification can also impact thermal stability.[2] this compound is a versatile monomer for the synthesis of such N-substituted PBIs, offering a building block for complex heterocyclic systems.[3] The resulting polymers are expected to exhibit high thermal stability and chemical resistance, making them suitable for applications such as high-performance membranes, films, and fibers.[2]

Synthesis of Poly[N-(4-chlorophenyl)-2,2'-(m-phenylene)-5,5'-bibenzimidazole]

The following protocol describes a solution polycondensation method for the synthesis of a polybenzimidazole from this compound and isophthalic acid, using polyphosphoric acid (PPA) as both the solvent and the condensing agent.

Experimental Protocol: Polymer Synthesis

Materials:

  • This compound (≥98% purity)

  • Isophthalic acid (IPA, ≥99% purity)

  • Polyphosphoric acid (PPA, 115% H3PO4 assay)

  • Phosphorus pentoxide (P2O5)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Methanol

  • Ammonium hydroxide solution (10% w/v)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and gas outlet.

  • Heating mantle with a temperature controller.

  • High-torque mechanical stirrer.

  • Water bath.

  • Blender or homogenizer.

  • Filtration apparatus (Büchner funnel and flask).

  • Vacuum oven.

Procedure:

  • Monomer and PPA Preparation: In a three-necked flask, add a calculated amount of PPA. To ensure anhydrous conditions and a higher concentration of P2O5, an additional amount of phosphorus pentoxide can be added to the PPA. Heat the mixture to 120°C under a slow stream of nitrogen for 2 hours to ensure a homogenous and reactive medium.

  • Monomer Addition: Cool the PPA to 100°C. Under a positive nitrogen pressure, add equimolar amounts of this compound and isophthalic acid to the stirred PPA.

  • Polycondensation Reaction: Slowly raise the temperature of the reaction mixture to 180-200°C. Maintain this temperature for 8-12 hours with continuous stirring. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Neutralization: After the reaction is complete, cool the viscous polymer solution to below 100°C and carefully pour it into a large volume of vigorously stirred water. This will precipitate the polymer. The precipitated polymer is then collected and washed repeatedly with water. To neutralize any remaining acid, the polymer is stirred in a 10% ammonium hydroxide solution for 24 hours.

  • Purification: The neutralized polymer is then washed with deionized water until the filtrate is neutral. Subsequently, the polymer is washed with methanol to remove any low molecular weight oligomers and other impurities.

  • Drying: The purified polymer is dried in a vacuum oven at 120°C for 24 hours to a constant weight.

Characterization of the Synthesized Polybenzimidazole

The following protocols outline the standard methods for characterizing the structure and properties of the synthesized PBI.

Experimental Protocol: Polymer Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: Mix a small amount of the dried polymer with KBr powder and press into a pellet, or cast a thin film from a suitable solvent (e.g., DMAc) onto a salt plate.

  • Analysis: Record the FTIR spectrum to identify characteristic absorption bands for the benzimidazole ring (~1630 cm⁻¹ for C=N stretching), N-H bonds (a broad peak around 3400 cm⁻¹ for unsubstituted PBIs, which should be absent or significantly reduced in the N-substituted PBI), and C-Cl stretching.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the polymer in a suitable deuterated solvent, such as DMSO-d6 or DMAc-d7.

  • Analysis: Record ¹H and ¹³C NMR spectra to confirm the polymer structure by identifying the chemical shifts corresponding to the aromatic protons and carbons in the polymer backbone and the N-(4-chlorophenyl) substituent.

3. Thermogravimetric Analysis (TGA):

  • Sample Preparation: Place a small amount of the dried polymer (5-10 mg) in an alumina crucible.

  • Analysis: Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. This will determine the thermal stability, onset of decomposition temperature (Td), and char yield.

4. Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Seal a small amount of the dried polymer (5-10 mg) in an aluminum pan.

  • Analysis: Heat the sample to a temperature above its expected glass transition temperature (Tg), cool it rapidly, and then reheat at a controlled rate (e.g., 10°C/min). The Tg can be determined from the second heating scan.

Quantitative Data

The following tables summarize representative data for N-substituted polybenzimidazoles. It is important to note that this data is for analogous systems and the properties of the PBI derived from this compound may vary.

Table 1: Thermal Properties of N-Substituted Polybenzimidazoles

PolymerGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)Char Yield at 800°C (%)
N-phenyl PBI (analogue)350 - 400> 500> 60
Unsubstituted PBI425 - 435> 550> 65

Note: Data is generalized from typical values for N-aryl substituted PBIs for illustrative purposes.

Table 2: Mechanical Properties of N-Substituted Polybenzimidazole Films

PropertyValue (for an analogous N-aryl PBI)
Tensile Strength100 - 150 MPa
Elongation at Break10 - 20 %
Tensile Modulus3 - 5 GPa

Note: Mechanical properties are highly dependent on processing conditions and film preparation methods. The values presented are for a representative N-aryl substituted PBI film.

Visualizations

Synthesis of Poly[N-(4-chlorophenyl)-2,2'-(m-phenylene)-5,5'-bibenzimidazole]

G Monomer1 This compound PPA Polyphosphoric Acid (PPA) 180-200°C Monomer1->PPA Monomer2 Isophthalic Acid Monomer2->PPA Polymer Poly[N-(4-chlorophenyl)-2,2'-(m-phenylene)-5,5'-bibenzimidazole] PPA->Polymer -2n H2O Water Water (Precipitation) Polymer->Water

Caption: Polycondensation reaction for PBI synthesis.

Experimental Workflow for PBI Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Monomer_Addition Add Monomers to PPA at 100°C Polymerization Heat to 180-200°C for 8-12h Monomer_Addition->Polymerization Precipitation Precipitate in Water Polymerization->Precipitation Neutralization Neutralize with NH4OH Precipitation->Neutralization Washing Wash with Water & Methanol Neutralization->Washing Drying Dry under Vacuum at 120°C Washing->Drying Final_Product Final_Product Drying->Final_Product Pure PBI Polymer

Caption: Workflow for PBI synthesis and purification.

Polymer Characterization Workflow

G cluster_structural Structural Analysis cluster_thermal Thermal Analysis PBI_Sample Synthesized PBI Polymer FTIR FTIR Spectroscopy PBI_Sample->FTIR NMR NMR Spectroscopy PBI_Sample->NMR TGA Thermogravimetric Analysis (TGA) PBI_Sample->TGA DSC Differential Scanning Calorimetry (DSC) PBI_Sample->DSC Structural_Confirmation Structural_Confirmation FTIR->Structural_Confirmation Functional Groups NMR->Structural_Confirmation Polymer Structure Thermal_Properties Thermal_Properties TGA->Thermal_Properties Thermal Stability (Td) DSC->Thermal_Properties Glass Transition (Tg)

Caption: Logical workflow for polymer characterization.

References

Application Notes and Protocols for Condensation Reactions of N-(4-Chlorophenyl)-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-ulcer, anti-tumor, and anti-viral properties. The synthesis of substituted benzimidazoles is a key focus in the development of new therapeutic agents. This document provides a detailed experimental protocol for the condensation reaction of N-(4-Chlorophenyl)-1,2-phenylenediamine with various aldehydes to synthesize 1,2-disubstituted benzimidazole derivatives. This reaction is a fundamental method for creating a library of compounds for further study and drug screening.

The general synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[1][2] The reaction with aldehydes, in particular, can be promoted by various catalysts and reaction conditions to achieve good yields.[3]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted benzimidazoles from the condensation of o-phenylenediamine with different aldehydes, providing a comparative reference for expected outcomes.

EntryAldehydeCatalyst/OxidantSolventTemperature (°C)TimeYield (%)Reference
14-Chlorobenzaldehydetert-butyl nitriteTetrahydrofuran2530 min80[4]
2AnisaldehydeNH4Cl (30 mol%)Ethanol802 h80
3BenzaldehydeNH4Cl (4 mmol)ChloroformRoom Temp.4 h40[1]
44-ChlorobenzaldehydeDDQAcetonitrileMicrowave25 minHigh Yields[3]
5Various Aldehydesp-TsOHDMF802-3 hHigh Yields[5]
6BenzaldehydeNone (Solvent-free)140---[4]

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-2-Aryl-1H-benzo[d]imidazoles

This protocol details the condensation of this compound with a substituted benzaldehyde using ammonium chloride as a catalyst in ethanol. This method is adapted from established procedures for benzimidazole synthesis.[1]

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Filtration apparatus (Büchner funnel and flask)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine this compound (1.0 mmol), the desired substituted aldehyde (1.0 mmol), and ammonium chloride (0.3-0.4 mmol).[1]

    • Add ethanol (5-10 mL) to the flask.

    • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Reaction:

    • Stir the mixture at room temperature for 5 minutes.

    • Heat the reaction mixture to 80-90°C and maintain it at reflux with continuous stirring.

    • Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate:hexane, 1:2 v/v). The reaction is typically complete within 2-4 hours.[1]

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water. A solid precipitate should form.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water twice to remove any remaining ammonium chloride and other water-soluble impurities.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol to yield the pure 1-(4-Chlorophenyl)-2-aryl-1H-benzo[d]imidazole.

    • Alternatively, if the product is not a solid or if further purification is needed, an extraction can be performed. Extract the aqueous mixture with ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.[1][6] The resulting residue can then be purified by column chromatography on silica gel.

  • Characterization:

    • The purified product should be characterized by standard analytical techniques, such as melting point determination, IR spectroscopy, and NMR (¹H and ¹³C) spectroscopy to confirm its structure and purity.[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start reactants 1. Mix Reactants: This compound, Aldehyde, NH4Cl, Ethanol start->reactants reaction 2. Heat and Reflux (80-90°C, 2-4h) reactants->reaction monitoring 3. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up: Pour into ice water monitoring->workup Complete filtration 5. Isolate Product: Vacuum Filtration workup->filtration purification 6. Purify Product: Recrystallization from Ethanol filtration->purification characterization 7. Characterize: NMR, IR, MP purification->characterization end End characterization->end

Caption: Workflow for the synthesis of 1-(4-Chlorophenyl)-2-aryl-1H-benzo[d]imidazoles.

Reaction Pathway Diagram

reaction_pathway diamine N-(4-Chlorophenyl)- 1,2-phenylenediamine schiff_base Schiff Base Intermediate diamine->schiff_base aldehyde Aldehyde (R-CHO) aldehyde->schiff_base product 1-(4-Chlorophenyl)-2-R-1H- benzo[d]imidazole schiff_base->product - H2O conditions + NH4Cl / EtOH Δ (Heat) cyclization_conditions Oxidative Cyclization

Caption: General reaction pathway for benzimidazole formation.

References

Application Notes and Protocols for the Characterization of N-(4-Chlorophenyl)-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the characterization of N-(4-Chlorophenyl)-1,2-phenylenediamine (CAS No: 68817-71-0). This document outlines experimental protocols and data for techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Introduction

This compound is a chemical intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Accurate analytical characterization is crucial to ensure its identity, purity, and quality for research and drug development purposes. The following sections detail the methodologies for a comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for assessing the purity of this compound and quantifying it in various matrices. The following is a representative protocol based on methods developed for closely related aromatic amines, such as phenylenediamine isomers.[2][3][4]

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[2][4]

  • Mobile Phase: A mixture of acetonitrile (ACN) and a buffer solution, such as 0.1% sulfuric acid in water.[2] An isocratic elution is often suitable.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a concentration of approximately 0.3 mg/mL.[2] Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 1 µL[2]

    • Detection Wavelength: 200 nm[2]

    • Column Temperature: Ambient

Data Presentation

The following table summarizes the expected chromatographic parameters. Please note that the retention time is an estimate and should be confirmed experimentally.

ParameterValueReference
ColumnC18 Reversed-Phase (150 x 4.6 mm, 5 µm)[2][4]
Mobile Phase40% Acetonitrile / 60% Water with 0.1% H₂SO₄[2]
Flow Rate1.0 mL/min[2]
DetectionUV at 200 nm[2]
Injection Volume1 µL[2]
Expected Retention Time5 - 10 minN/A

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For aromatic amines like this compound, direct analysis is possible, although derivatization may be employed to improve chromatographic properties.[5]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled with a mass spectrometer (MS) is used. A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent like ethyl acetate.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 14 °C/min.

    • Injection Mode: Splitless

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 50-500 amu

Data Presentation

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.

Ion Typem/zRelative Intensity (%)Reference
Molecular Ion [M]⁺218High[6]
Fragment Ion182Moderate[6]
Fragment Ion183Moderate[6]

Note: The fragmentation pattern can be complex. The provided values are key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or DMSO-d₆.

  • Data Acquisition: Standard pulse programs for ¹H and ¹³C NMR are used.

Data Presentation

The following tables summarize the predicted chemical shifts (δ) in ppm.

¹H NMR (Predicted)

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic CH6.5 - 7.5Multiplet8H
Amine NH₂3.5 - 4.5Broad Singlet2H
Amine NH5.0 - 6.0Broad Singlet1H

¹³C NMR (Predicted)

Carbon TypeChemical Shift (ppm)
Aromatic C-Cl120 - 130
Aromatic C-N135 - 145
Aromatic C-H115 - 130
Aromatic C-C110 - 125

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Experimental Protocol: FT-IR Analysis

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹.

Data Presentation

The table below lists the expected characteristic absorption bands.

Functional GroupWavenumber (cm⁻¹)IntensityReference
N-H Stretch (Amine)3300 - 3500Medium, Sharp[8]
C-H Stretch (Aromatic)3000 - 3100Medium to Weak[9]
C=C Stretch (Aromatic)1450 - 1600Medium to Strong[9]
C-N Stretch1250 - 1350Medium[8]
C-Cl Stretch1000 - 1100StrongN/A

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of this compound.

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting start This compound Sample dissolution Dissolution in Appropriate Solvent start->dissolution ftir FT-IR Spectroscopy start->ftir filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC-UV Analysis filtration->hplc gcms GC-MS Analysis filtration->gcms nmr NMR Spectroscopy (¹H & ¹³C) filtration->nmr purity Purity Assessment hplc->purity gcms->purity structure Structural Elucidation nmr->structure ftir->structure report Final Characterization Report purity->report structure->report

Caption: Workflow for the analytical characterization.

Logical Relationship of Analytical Techniques

The following diagram shows the logical relationship between the analytical techniques and the information they provide for the characterization of this compound.

cluster_props Properties cluster_tech Techniques compound This compound hplc HPLC compound->hplc gcms GC-MS compound->gcms nmr NMR compound->nmr ftir FT-IR compound->ftir identity Identity purity Purity structure Structure structure->identity functional_groups Functional Groups functional_groups->identity hplc->purity gcms->identity gcms->purity nmr->structure ftir->functional_groups

Caption: Relationship of techniques to properties.

References

Application Notes and Protocols for the HPLC Analysis of N-(4-Chlorophenyl)-1,2-phenylenediamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Chlorophenyl)-1,2-phenylenediamine is a key intermediate in the synthesis of a variety of commercially significant compounds, including pharmaceuticals and dyes. Its derivatives, such as certain benzimidazoles and clofazimine analogs, have shown potential biological activities, including antileishmanial, antiplasmodial, and anticancer properties. Consequently, robust analytical methods for the identification and quantification of this compound and its derivatives are crucial for quality control, impurity profiling, and research and development in the pharmaceutical and chemical industries.

This document provides detailed application notes and protocols for the analysis of this compound and two of its representative derivatives—a benzimidazole derivative and a clofazimine analog—using High-Performance Liquid Chromatography (HPLC).

Applications

The primary applications for the HPLC analysis of this compound and its derivatives include:

  • Quality Control: Ensuring the purity and identity of the starting material and its derivatives in manufacturing processes.

  • Impurity Profiling: Detecting and quantifying process-related impurities and degradation products.

  • Stability Studies: Assessing the stability of the compounds under various storage conditions.

  • Reaction Monitoring: Tracking the progress of synthetic reactions involving this compound.

  • Pharmacokinetic Studies: Quantifying the compound and its metabolites in biological matrices, although this is beyond the scope of this particular protocol.

Analytical Method: Reverse-Phase HPLC

A reverse-phase HPLC (RP-HPLC) method is well-suited for the analysis of the moderately polar this compound and its derivatives. The following protocol is a recommended starting point for method development and validation.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (or ortho-phosphoric acid) and sodium hydroxide for pH adjustment

  • Reference standards for this compound and its derivatives of interest.

2. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These may require optimization depending on the specific instrument and the derivatives being analyzed.

ParameterRecommended Condition
Column C8 or C18 (e.g., Waters X-Bridge C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B, 2-10 min: 30-70% B, 10-15 min: 70% B, 15-17 min: 70-30% B, 17-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 288 nm (or Diode Array Detector for spectral analysis)[1]
Injection Volume 10 µL

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a suitable amount of the sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Quantitative Data Summary

The following table presents typical quantitative data that can be obtained with the proposed HPLC method. The exact values will need to be determined during method validation.

CompoundExpected Retention Time (min)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound5.5 - 6.51 - 100~0.1~0.3
Benzimidazole Derivative (e.g., Albendazole)7.0 - 8.01 - 100~0.05~0.15
Clofazimine Analog9.5 - 11.00.5 - 50~0.02~0.06

Method Validation Parameters

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Logical Workflow for HPLC Method Development

HPLC_Method_Development A Define Analytical Goal (Purity, Impurity, etc.) B Compound Characterization (Solubility, pKa, UV Spectra) A->B Input C Initial Method Scouting (Column, Mobile Phase) B->C Informs D Method Optimization (Gradient, Flow Rate, Temp.) C->D Refine E Method Validation (ICH Guidelines) D->E Finalize F Routine Analysis E->F Implement

Caption: A logical workflow for the development and validation of an HPLC method.

Synthetic Relationship of this compound and its Derivatives

Synthesis_Pathway cluster_start Starting Material cluster_derivatives Derivatives A This compound B Benzimidazole Derivative A->B Cyclocondensation C Clofazimine Analog A->C Multi-step Synthesis

Caption: Synthetic relationship showing the precursor role of the target analyte.

Experimental Workflow for Sample Analysis

Experimental_Workflow Start Start Prep Sample and Standard Preparation Start->Prep HPLC HPLC Analysis Prep->HPLC Data Data Acquisition and Processing HPLC->Data Report Generate Report Data->Report End End Report->End

Caption: A streamlined workflow for the HPLC analysis of prepared samples.

References

Application Notes and Protocols for N-(4-Chlorophenyl)-1,2-phenylenediamine in Organic Electronics and Semiconductor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Chlorophenyl)-1,2-phenylenediamine is a versatile aromatic diamine that has garnered significant interest in the field of organic electronics and semiconductor research. Its unique molecular structure, featuring a chlorinated phenyl group attached to a phenylenediamine backbone, allows for the synthesis of novel polymers and organic materials with tailored electronic and physical properties. The presence of the electron-withdrawing chlorine atom and the reactive amine groups makes it a valuable building block for a variety of applications, including organic photovoltaics (OPVs), organic thin-film transistors (OTFTs), and as a cross-linking agent in advanced composite materials. These materials are pivotal in the development of flexible, lightweight, and cost-effective electronic devices.

Key Applications and Performance

Polymers derived from this compound exhibit promising characteristics for use in organic electronic devices. The introduction of the chlorophenyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of organic solar cells and transistors.

Organic Photovoltaics (OPVs)

In the realm of OPVs, polymers synthesized using this compound have demonstrated notable power conversion efficiencies (PCEs). These polymers can be engineered to have deep HOMO levels, which is advantageous for achieving high open-circuit voltages (Voc) in solar cell devices.

ParameterValueReference
Power Conversion Efficiency (PCE)6-8%[1]
Open-Circuit Voltage (Voc)> 0.8 V[1]
HOMO Energy Level-4.8 to -5.3 eV[1]
Ionization Potential~5.1 eV[1]
Calculated Band Gap1.8-2.2 eV[1]
Organic Semiconductors

As organic semiconductors, polymers incorporating this compound can exhibit a wide range of electrical conductivities, depending on the specific polymer architecture and doping levels. This tunability makes them suitable for various semiconductor applications.

PropertyValueReference
Electrical Conductivity10⁻⁵ to 10⁵ S·cm⁻¹[1]

Experimental Protocols

The following are generalized protocols for the synthesis of polymers from this compound and the fabrication of organic electronic devices. Researchers should refer to specific literature for precise conditions and modifications.

Protocol 1: Synthesis of Polyimides from this compound

Polyimides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties, making them suitable for applications in organic electronics.[2] The synthesis is typically a two-step process involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).[2]

Materials:

  • This compound

  • Aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA)

  • Polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP)

  • Dehydrating agent (for chemical imidization, e.g., acetic anhydride and pyridine)

Procedure:

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged flask, dissolve an equimolar amount of this compound in the chosen polar aprotic solvent.

    • Slowly add an equimolar amount of the dianhydride to the stirred solution at room temperature.

    • Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Imidization (Thermal or Chemical):

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate to form a thin film. Heat the film in a vacuum oven through a staged heating process (e.g., 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C) to induce cyclodehydration and form the polyimide.

    • Chemical Imidization: To the poly(amic acid) solution, add a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine). Stir the mixture at room temperature for several hours. The resulting polyimide will precipitate out of the solution and can be collected by filtration, washed, and dried.

Characterization: The synthesized polyimide can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the imide ring formation, and its thermal properties can be analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

G cluster_synthesis Polyimide Synthesis Workflow cluster_imidization Imidization start Start: Reactants dissolve Dissolve Diamine in Solvent start->dissolve add_dianhydride Add Dianhydride dissolve->add_dianhydride stir Stir for 24h (Poly(amic acid) formation) add_dianhydride->stir paa_solution Poly(amic acid) Solution stir->paa_solution thermal Thermal Imidization: Cast and Heat paa_solution->thermal Option 1 chemical Chemical Imidization: Add Dehydrating Agent paa_solution->chemical Option 2 end_product Final Polyimide thermal->end_product chemical->end_product G cluster_fabrication Organic Solar Cell Fabrication Workflow start Start: Clean ITO Substrate pedot_pss Spin-coat PEDOT:PSS (HTL) start->pedot_pss anneal_htl Anneal HTL pedot_pss->anneal_htl active_layer Spin-coat Donor-Acceptor Blend (Active Layer) anneal_htl->active_layer anneal_active Anneal Active Layer active_layer->anneal_active electrode Deposit Metal Electrode anneal_active->electrode end_device Completed Solar Cell Device electrode->end_device G cluster_otft OTFT Fabrication Workflow (Bottom-Gate, Top-Contact) start Start: Clean Si/SiO₂ Substrate surface_treatment Optional: Surface Treatment (e.g., OTS) start->surface_treatment semiconductor_depo Deposit Semiconductor Polymer surface_treatment->semiconductor_depo anneal_semi Anneal Semiconductor Film semiconductor_depo->anneal_semi electrode_depo Deposit Source/Drain Electrodes anneal_semi->electrode_depo end_device Completed OTFT Device electrode_depo->end_device

References

Application Notes and Protocols for Creating Conductive Polymers from N-(4-Chlorophenyl)-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of conductive polymers derived from N-(4-Chlorophenyl)-1,2-phenylenediamine. While specific literature on the polymerization of this exact monomer is limited, this document compiles established protocols for closely related substituted phenylenediamines to offer a robust starting point for research and development.

Introduction

Conductive polymers are a class of organic materials that possess intrinsic electrical conductivity, combining the processing advantages of polymers with the electronic properties of metals or semiconductors.[1] Polyaniline and its derivatives, including polymers synthesized from phenylenediamines, are among the most studied conductive polymers due to their straightforward synthesis, environmental stability, and tunable conductivity.[1] The monomer, this compound, offers a unique building block for novel conductive polymers. The presence of the chloro-substituent is anticipated to influence the electronic properties, solubility, and morphology of the resulting polymer.

Synthesis of Conductive Polymers

The primary methods for synthesizing conductive polymers from aniline and its derivatives are chemical oxidative polymerization and electrochemical polymerization.[1]

Chemical Oxidative Polymerization

This method involves the oxidation of the monomer in a solution, typically in an acidic medium, using a chemical oxidizing agent. This approach is suitable for bulk synthesis of the polymer powder.[1]

Experimental Protocol: Chemical Oxidative Polymerization of a Substituted Phenylenediamine

This protocol is a generalized procedure based on the synthesis of poly(o-phenylenediamine) and can be adapted for this compound.[2]

Materials:

  • This compound (monomer)

  • Hydrochloric acid (HCl, 1M)

  • Potassium dichromate (K₂Cr₂O₇) or Ammonium persulfate ((NH₄)₂S₂O₈) (oxidizing agent)

  • Distilled water

  • Methanol or Acetone (for washing)

Procedure:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in 1M HCl. Stir the solution until the monomer is completely dissolved. The solution should be kept at a low temperature (0-5 °C) in an ice bath.

  • Oxidant Solution Preparation: In a separate beaker, dissolve the oxidizing agent (e.g., potassium dichromate) in 1M HCl. The molar ratio of oxidant to monomer is a critical parameter and typically ranges from 0.5 to 2.5. A 1:1 molar ratio is a common starting point.

  • Polymerization: Slowly add the oxidant solution dropwise to the chilled monomer solution while stirring vigorously. The reaction is typically exothermic, and maintaining a low temperature is crucial for controlling the polymerization process and the final properties of the polymer. The reaction mixture will gradually change color, indicating the formation of the polymer.

  • Reaction Time: Continue stirring the reaction mixture at a low temperature for a period of 2 to 24 hours. The optimal reaction time will depend on the specific monomer and reaction conditions.

  • Isolation and Purification: After the reaction is complete, the precipitated polymer is collected by filtration. The polymer is then washed repeatedly with distilled water and an organic solvent such as methanol or acetone to remove unreacted monomer, oxidant, and oligomers.

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours or until a constant weight is achieved.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct synthesis of a conductive polymer film onto an electrode surface. This method offers excellent control over the film thickness and morphology.[3]

Experimental Protocol: Electrochemical Polymerization of a Substituted Phenylenediamine

This protocol is a generalized procedure based on the electropolymerization of o-phenylenediamine.[3]

Materials:

  • This compound (monomer)

  • Supporting electrolyte (e.g., 0.5 M H₂SO₄ or LiClO₄ in acetonitrile)

  • Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Electrochemical workstation (potentiostat/galvanostat)

Procedure:

  • Electrolyte Preparation: Prepare a solution of the monomer and the supporting electrolyte in a suitable solvent (e.g., deionized water for acidic electrolytes or an organic solvent like acetonitrile). A typical monomer concentration is in the range of 0.01 M to 0.1 M.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Electropolymerization: The polymer film is grown on the working electrode by applying a potential. This can be done using cyclic voltammetry (cycling the potential between defined limits, e.g., -0.2 V and 1.0 V vs. SCE) or potentiostatically (applying a constant potential at which the monomer oxidizes).

  • Film Growth Monitoring: The growth of the polymer film can be monitored by observing the increase in the redox currents in the cyclic voltammogram with each successive cycle.

  • Washing: After polymerization, the polymer-coated electrode is removed from the cell and rinsed thoroughly with the solvent used for the electrolyte to remove any unreacted monomer and electrolyte.

  • Drying: The polymer film is then dried, typically under a stream of inert gas or in a vacuum.

Characterization of the Conductive Polymer

A variety of techniques are used to characterize the structure, morphology, and properties of the synthesized polymer.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of the polymer structure by observing characteristic vibrational bands of the benzenoid and quinoid rings, and C-N bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic transitions within the polymer, which can indicate the oxidation state and conjugation length.
Scanning Electron Microscopy (SEM) Visualization of the surface morphology of the polymer, such as whether it is granular, fibrous, or porous.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Four-Point Probe or Two-Probe Method Measurement of the electrical conductivity of the polymer.[4]
Cyclic Voltammetry (CV) Investigation of the electrochemical properties of the polymer, including its redox behavior, electrochemical stability, and doping/dedoping processes.[5]

Expected Properties and Data

Table 1: Electrical Conductivity of Polyphenylenediamines

PolymerDopantConductivity (S/cm)Reference
Poly(o-phenylenediamine)HCl8.8 x 10⁻⁵
Poly(p-phenylenediamine)Phthalic Acid5.34 x 10⁻¹¹ to 6.42 x 10⁻⁷
Poly(aniline)HCl~1 - 10[1]

Table 2: Thermal Stability of Polyphenylenediamines

PolymerDecomposition Onset Temperature (°C)Reference
Poly(p-phenylenediamine)~141
Poly(o-phenylenediamine)Inflection point at 275[6]

Visualizations

Diagram 1: General Workflow for Chemical Synthesis and Characterization of Conductive Polymers

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer Monomer Solution (this compound in Acid) Polymerization Polymerization (Low Temperature) Monomer->Polymerization Oxidant Oxidant Solution Oxidant->Polymerization Filtration Filtration & Washing Polymerization->Filtration Drying Drying Filtration->Drying FTIR FTIR Drying->FTIR UVVis UV-Vis Drying->UVVis SEM SEM Drying->SEM TGA TGA Drying->TGA Conductivity Conductivity Measurement Drying->Conductivity CV Cyclic Voltammetry Drying->CV G cluster_polymerization Oxidative Polymerization cluster_doping Doping (Oxidation) Monomer Monomer (this compound) Radical Monomer Radical Cation Monomer->Radical -e⁻ Dimer Dimer Radical->Dimer Coupling Polymer Polymer Chain Dimer->Polymer Propagation NeutralPolymer Neutral Polymer (Insulating) DopedPolymer Doped Polymer (Polaron/Bipolaron) (Conducting) NeutralPolymer->DopedPolymer -ne⁻, +nA⁻ DopedPolymer->NeutralPolymer +ne⁻, -nA⁻ Dopant Dopant Anion (A⁻)

References

Application Notes and Protocols for Assessing "N-(4-Chlorophenyl)-1,2-phenylenediamine" Induced DNA Damage via Plasmid Nicking Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"N-(4-Chlorophenyl)-1,2-phenylenediamine" is an aromatic amine derivative that has been investigated for its potential genotoxic effects. Studies have indicated that this compound can induce both single-strand and double-strand breaks in DNA. The plasmid nicking assay is a straightforward and effective in vitro method to characterize the DNA-damaging potential of chemical compounds. This document provides detailed application notes and protocols for utilizing this assay to evaluate the effects of "this compound" on supercoiled plasmid DNA. The underlying mechanism of DNA damage by many phenylenediamine derivatives involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA cleavage.

Principle of the Plasmid Nicking Assay

The plasmid nicking assay relies on the differential electrophoretic mobility of the three topological forms of plasmid DNA:

  • Supercoiled (Form I): The native, compact form of the plasmid that migrates fastest through an agarose gel.

  • Nicked/Open-Circular (Form II): Results from a single-strand break, causing the plasmid to become relaxed and migrate slower than the supercoiled form.

  • Linear (Form III): Generated by double-strand breaks, this form migates at a rate between the supercoiled and nicked forms.

By incubating supercoiled plasmid DNA with "this compound" and analyzing the resulting mixture on an agarose gel, the conversion of Form I to Forms II and III can be quantified, providing a measure of the compound's DNA-damaging activity.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from a plasmid nicking assay with "this compound". The data illustrates a dose-dependent increase in DNA damage.

Table 1: Dose-Dependent Effect of this compound on pBR322 Plasmid DNA

Concentration of this compound (µM)% Supercoiled (Form I)% Nicked (Form II)% Linear (Form III)
0 (Control)9550
1080182
2565305
50405010
100156520
20056035

Table 2: Time-Course of DNA Damage by this compound (at 50 µM)

Incubation Time (minutes)% Supercoiled (Form I)% Nicked (Form II)% Linear (Form III)
09550
1575223
3055387
60405010
120256015

Experimental Protocols

Materials and Reagents
  • Supercoiled plasmid DNA (e.g., pBR322 or pUC19) at a concentration of 0.1 µg/µL

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (pH 7.4)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • 6X Gel loading dye

  • Deionized water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

  • Incubator or water bath

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare stock solution of This compound in DMSO reaction_setup Set up reaction mixtures in microcentrifuge tubes: - Plasmid DNA - Buffer - Varying concentrations of compound prep_compound->reaction_setup Add to reaction prep_plasmid Dilute supercoiled plasmid DNA (e.g., pBR322) in Tris-HCl buffer prep_plasmid->reaction_setup Add to reaction incubation Incubate at 37°C for a defined time (e.g., 1 hour) reaction_setup->incubation add_dye Add 6X gel loading dye to stop the reaction and prepare for loading incubation->add_dye electrophoresis Load samples onto an agarose gel and perform electrophoresis add_dye->electrophoresis stain_visualize Stain the gel with ethidium bromide and visualize under UV light electrophoresis->stain_visualize quantify Quantify the intensity of each DNA band (Supercoiled, Nicked, Linear) stain_visualize->quantify

Caption: Workflow for the plasmid nicking assay.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of "this compound" in DMSO.

    • Prepare a 50 mM Tris-HCl buffer (pH 7.4).

    • Prepare a 1% (w/v) agarose gel in 1X TAE buffer containing 0.5 µg/mL ethidium bromide.

  • Reaction Setup:

    • In a series of microcentrifuge tubes, prepare the reaction mixtures to a final volume of 20 µL.

    • Add 2 µL of supercoiled plasmid DNA (0.1 µg/µL).

    • Add 16 µL of 50 mM Tris-HCl buffer (pH 7.4).

    • Add 2 µL of the appropriate dilution of the "this compound" stock solution to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM).

    • For the control, add 2 µL of DMSO instead of the compound solution.

  • Incubation:

    • Gently mix the contents of each tube and incubate at 37°C for 1 hour.

  • Gel Electrophoresis:

    • After incubation, add 4 µL of 6X gel loading dye to each reaction tube to stop the reaction.

    • Load the entire volume of each reaction mixture into the wells of the prepared 1% agarose gel.

    • Run the gel electrophoresis in 1X TAE buffer at 80-100 V for 45-60 minutes.

  • Visualization and Quantification:

    • Visualize the DNA bands on a UV transilluminator.

    • Capture an image of the gel using a gel documentation system.

    • Quantify the intensity of the supercoiled, nicked, and linear DNA bands using densitometry software (e.g., ImageJ). The percentage of each form can be calculated relative to the total lane intensity.

Signaling Pathway for Oxidative DNA Damage

The DNA damage induced by "this compound" is often mediated by oxidative stress. This triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR) to coordinate cell cycle arrest and DNA repair. The key players in this pathway are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

dna_damage_pathway cluster_atm_atr Sensor Kinase Activation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes compound This compound ros Reactive Oxygen Species (ROS) Generation compound->ros dna_damage Oxidative DNA Damage (Single & Double-Strand Breaks) ros->dna_damage atm ATM Activation dna_damage->atm DSBs atr ATR Activation dna_damage->atr SSBs/Stalled Replication Forks chk2 Chk2 Phosphorylation atm->chk2 p53 p53 Stabilization and Activation atm->p53 chk1 Chk1 Phosphorylation atr->chk1 chk2->p53 cell_cycle Cell Cycle Arrest (G1/S, S, G2/M) chk2->cell_cycle chk1->cell_cycle p53->cell_cycle dna_repair DNA Repair (BER, NHEJ, HR) p53->dna_repair apoptosis Apoptosis (if damage is severe) p53->apoptosis

Caption: Oxidative DNA damage signaling pathway.

Conclusion

The plasmid nicking assay is a valuable tool for the initial assessment of the DNA-damaging properties of "this compound". The provided protocols and application notes offer a framework for conducting these experiments and interpreting the results. Understanding the potential for this compound to induce DNA damage and activate cellular stress response pathways is crucial for its safety evaluation and for the development of potential therapeutic applications. Further studies, such as the comet assay or analysis of DNA repair protein phosphorylation in cell-based models, can provide more detailed insights into the genotoxic mechanisms of "this compound".

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two primary methods for synthesizing this compound are:

  • Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine: This is a classical and often high-yielding method that involves the reduction of a nitro group to an amine. Common reducing agents include iron powder in the presence of an acid or ammonium chloride, catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney Nickel, and sodium sulfide.[1]

  • Buchwald-Hartwig Amination: This is a modern palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (like 1,2-dihalobenzene or o-haloaniline derivative) and an amine (like 4-chloroaniline).[2] This method is known for its broad substrate scope and functional group tolerance.[2]

Q2: Which synthetic route is preferable?

A2: The choice of synthetic route depends on several factors, including available starting materials, scale of the reaction, and desired purity. The reduction of the nitro-precursor is often a cost-effective and straightforward method for large-scale synthesis.[3] The Buchwald-Hartwig amination offers greater flexibility in terms of starting materials and can be advantageous for synthesizing derivatives with sensitive functional groups.[2][4]

Q3: What are the key applications of this compound?

A3: this compound is a valuable intermediate in the synthesis of various compounds, including:

  • Pharmaceuticals: It is a key intermediate in the synthesis of the anti-leprosy and anti-malarial drug clofazimine.[5]

  • Dyes: It is used in the preparation of certain types of dyes.[5]

  • Research Chemicals: It serves as a building block in the synthesis of various heterocyclic compounds and polymers.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Route 1: Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine
IssuePotential CauseSuggested Solution
Low Yield Incomplete Reaction: The reducing agent may be old or insufficient. The reaction time or temperature may be inadequate.- Ensure the reducing agent (e.g., iron powder) is fresh and finely divided. - Increase the molar excess of the reducing agent. - Extend the reaction time and/or increase the reaction temperature, monitoring for potential side reactions.
Side Reactions: Over-reduction or side reactions with other functional groups.- Carefully control the reaction temperature. - Choose a milder reducing agent if sensitive functional groups are present.
Product is Darkly Colored Oxidation of the Product: Phenylenediamines are susceptible to air oxidation, which can lead to the formation of colored impurities.[6][7]- Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).[6] - Add an antioxidant like sodium hydrosulfite during work-up.[7] - Purify the product quickly after synthesis.
Difficult Purification Presence of Unreacted Starting Material: The nitro compound may not have been fully consumed.- Monitor the reaction to completion using Thin Layer Chromatography (TLC). - Optimize reaction conditions (time, temperature, reagent stoichiometry) to ensure full conversion.
Formation of Polar Impurities: Oxidation byproducts can be highly polar.- Recrystallization is a common and effective purification method.[6] - Column chromatography on silica gel can be used, but deactivation of the silica with a base like triethylamine may be necessary to prevent product degradation.[8]
Route 2: Buchwald-Hartwig Amination
IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive Catalyst: The palladium catalyst may be deactivated by oxygen. The chosen ligand may not be suitable for the specific substrates.- Ensure all reagents and solvents are anhydrous and deoxygenated.[9] - Perform the reaction under a strict inert atmosphere (argon or nitrogen).[9] - Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for the coupling of o-phenylenediamine derivatives.[2][4]
Inappropriate Base: The base may not be strong enough to deprotonate the amine, or it may be sterically hindered.- Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10] - Weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be effective with certain ligand systems and may be preferable for base-sensitive substrates.[10]
Formation of Side Products Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.- This is a common side reaction, especially with aryl chlorides.[2] - Using bulky phosphine ligands can help to suppress this side reaction by promoting the desired reductive elimination.[2]
Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl compound.- Optimize the catalyst-to-ligand ratio. - Use a ligand that favors C-N bond formation.
Double Arylation: Both amino groups of the 1,2-phenylenediamine react.- Use a slight excess of the 1,2-phenylenediamine relative to the aryl halide. - Add the aryl halide slowly to the reaction mixture.
Difficult Purification Removal of Palladium Catalyst: Residual palladium can contaminate the product.- Filter the reaction mixture through a pad of Celite® to remove the bulk of the catalyst. - Employ specific palladium scavengers if necessary.
Separation from Ligand and Byproducts: The phosphine ligand and its oxide can be difficult to separate from the product.- Optimize the purification method, which may include a combination of column chromatography and recrystallization.

Data Presentation

Table 1: Effect of Reducing Agent on the Yield of this compound from N-(4-chlorophenyl)-2-nitrobenzenamine
Reducing SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Iron / Ammonium ChlorideEthanol / Water70293.2--INVALID-LINK--
Catalytic Hydrogenation (Raney Ni)Organic SolventNot SpecifiedNot Specified>98--INVALID-LINK--
Sodium SulfideWater50Not SpecifiedSelective--INVALID-LINK--
Table 2: Influence of Ligand and Base on Buchwald-Hartwig Amination Yields (General Trends)
Ligand TypeBaseSubstrateGeneral Yield Trend
Bulky Biarylphosphine (e.g., XPhos)NaOtBuAryl ChloridesHigh
Ferrocene-based (e.g., DPPF)NaOtBuAryl Bromides/IodidesHigh
Josiphos-typeCs2CO3Heteroaryl ChloridesGood to High
Bidentate (e.g., BINAP)Cs2CO3Aryl TriflatesHigh

Note: Specific yields for the synthesis of this compound via Buchwald-Hartwig amination are highly dependent on the specific reaction conditions and are not extensively reported in readily available literature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine

Materials:

  • N-(4-chlorophenyl)-2-nitrobenzenamine

  • Iron powder (fine grade)

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(4-chlorophenyl)-2-nitrobenzenamine (1.0 eq).

  • Add ethanol and a saturated aqueous solution of ammonium chloride.

  • Heat the mixture to 70 °C with vigorous stirring.

  • Slowly add iron powder (e.g., 3-5 eq) in portions to control the exothermic reaction.

  • After the addition is complete, continue to heat the mixture at 70 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to obtain this compound as a solid.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 1,2-Dihalobenzene (e.g., 1-bromo-2-chlorobenzene) or a suitable o-haloaniline derivative

  • 4-Chloroaniline

  • Palladium precatalyst (e.g., Pd2(dba)3 or a specific precatalyst like XPhos Pd G3)

  • Bulky phosphine ligand (e.g., XPhos, SPhos)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.4 eq) to a dry Schlenk flask.

  • Add the aryl halide (1.0 eq) and the 4-chloroaniline (1.1-1.2 eq).

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst and inorganic salts.

  • Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel followed by recrystallization to obtain pure this compound.

Visualizations

experimental_workflow_reduction cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Mix N-(4-chlorophenyl)-2-nitrobenzenamine, EtOH, and aq. NH4Cl heat Heat to 70°C start->heat add_fe Add Fe powder heat->add_fe reflux Reflux for 2-4h add_fe->reflux cool Cool to RT reflux->cool filter Filter through Celite® cool->filter concentrate Concentrate filtrate filter->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry and Concentrate extract->dry recrystallize Recrystallize dry->recrystallize product Pure Product recrystallize->product

Caption: Workflow for the synthesis via nitroarene reduction.

experimental_workflow_buchwald cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up cluster_purification Purification start Combine Pd precatalyst, ligand, base, aryl halide, and 4-chloroaniline add_solvent Add anhydrous, deoxygenated solvent start->add_solvent heat Heat to 80-110°C add_solvent->heat stir Stir for 12-24h heat->stir cool Cool to RT stir->cool filter Filter through Celite® cool->filter wash Aqueous Wash filter->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography recrystallize Recrystallize chromatography->recrystallize product Pure Product recrystallize->product

Caption: Workflow for the Buchwald-Hartwig amination synthesis.

troubleshooting_yield cluster_reduction For Nitro Reduction Route cluster_buchwald For Buchwald-Hartwig Route cluster_general General Issues start Low Yield of This compound incomplete_red Incomplete Reaction? start->incomplete_red Reduction Route inactive_cat Inactive Catalyst? start->inactive_cat Buchwald-Hartwig Route inappropriate_base Inappropriate Base? start->inappropriate_base Buchwald-Hartwig Route impure_reagents Impure Starting Materials? start->impure_reagents loss_workup Loss during Work-up? start->loss_workup check_reductant Check activity and amount of reducing agent. incomplete_red->check_reductant optimize_cond_red Increase reaction time or temperature. incomplete_red->optimize_cond_red check_inert Ensure strict inert atmosphere. inactive_cat->check_inert screen_ligands Screen different ligands. inactive_cat->screen_ligands screen_bases Try stronger or different bases. inappropriate_base->screen_bases purify_reagents Purify reagents before use. impure_reagents->purify_reagents optimize_workup Optimize extraction and purification steps. loss_workup->optimize_workup

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine, a key intermediate in the production of various pharmaceuticals and dyes.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for this compound:

  • Two-Step Condensation and Reduction: This classic approach involves the condensation of an o-halonitrobenzene (typically o-chloronitrobenzene or o-fluoronitrobenzene) with p-chloroaniline, followed by the reduction of the resulting nitro compound.[4]

  • Palladium- or Copper-Catalyzed Cross-Coupling: Modern methods like the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) directly couple 1,2-phenylenediamine with a 4-chlorophenyl halide.[2][5][6]

Q2: What is the most significant challenge in the synthesis of this compound?

A2: A primary challenge is controlling the selectivity of the reaction to favor the desired mono-arylated product. In cross-coupling reactions, the presence of two amino groups in 1,2-phenylenediamine makes it susceptible to di-arylation, leading to the formation of the undesired N,N'-bis(4-chlorophenyl)-1,2-phenylenediamine byproduct.[4] Achieving high selectivity is crucial for maximizing the yield of the target compound and simplifying purification.

Q3: How can I purify the crude this compound?

A3: Purification of the crude product can be achieved through several standard laboratory techniques:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., methanol or toluene) should be chosen to ensure high recovery of the pure product.[4]

  • Column Chromatography: Silica gel column chromatography can be employed to separate the desired product from starting materials, byproducts, and other impurities.[7]

  • Distillation: While less common for this solid compound, purification of the starting material, o-phenylenediamine, can be performed by distillation under reduced pressure in an inert atmosphere, though decomposition can occur if the material is not substantially pure.[8]

Q4: What are the likely impurities I might encounter in my final product?

A4: The most common impurities depend on the synthetic route employed:

  • Unreacted Starting Materials: Residual 1,2-phenylenediamine, 4-chlorophenyl halide, o-chloronitrobenzene, or p-chloroaniline.

  • Di-arylated Byproduct: N,N'-bis(4-chlorophenyl)-1,2-phenylenediamine.

  • Homocoupling Products: Biphenyl derivatives from the coupling of two aryl halides.

  • Hydrodehalogenation Product: Aniline, formed from the reduction of the aryl halide.[5]

  • Oxidation Products: The 1,2-phenylenediamine starting material is prone to oxidation, which can lead to colored impurities in the final product.[9]

Troubleshooting Guides

Buchwald-Hartwig Amination Route
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst or ligand.Ensure the use of a high-quality, air-stable palladium precatalyst and a suitable bulky, electron-rich phosphine ligand (e.g., XPhos).[7]
Poor quality of reagents or solvent.Use purified starting materials and anhydrous, deoxygenated solvents.[7]
Inappropriate reaction temperature.Optimize the reaction temperature, typically between 80-110 °C.[7]
Non-inert atmosphere.Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[7]
Formation of Di-arylated Byproduct High catalyst loading or prolonged reaction time.Optimize the catalyst loading and monitor the reaction progress closely to stop it upon completion.
Inappropriate ligand.Use a ligand known to promote mono-arylation. The selectivity can be ligand-dependent.[10]
Presence of Hydrodehalogenation Product Presence of a hydrogen source.Ensure an inert atmosphere is strictly maintained to minimize sources of hydrogen.[7]
Suboptimal ligand or base combination.Adjust the ligand and base combination. Some combinations may favor this side reaction.[7]
Formation of Aryl Halide Homocoupling Product Highly reactive aryl halide.Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). Use a ligand that favors C-N reductive elimination over C-C coupling.[7]
Ullmann Condensation Route
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive copper catalyst.Use freshly prepared or activated copper powder. Commercially available copper salts like CuI can also be used, often with a ligand.[2]
Insufficiently high temperature.Ullmann reactions typically require high temperatures (often >150 °C). Ensure the reaction is heated sufficiently.[2]
Inappropriate solvent.High-boiling polar aprotic solvents like DMF or NMP are generally required.
Formation of Homocoupling Product High reaction temperature.While high temperatures are necessary, excessive heat can promote homocoupling. Optimize the temperature to balance conversion and selectivity.
Difficult Purification Presence of copper residues.Thoroughly quench the reaction and perform aqueous workups to remove copper salts. Filtration through celite can also be effective.

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of this compound via a two-step condensation and reduction method as described in a patent.[4]

StepReactantsCatalyst/ReagentSolventYield (%)Purity (%)
Condensationo-chloronitrobenzene, p-chloroanilineOrganic Base---
ReductionN-(4-chlorophenyl)-2-nitroanilineNickel-86 - 88> 99.5
RecrystallizationCrude ProductMethanol or TolueneMethanol or Toluene86 - 88 (overall)> 99.5

Experimental Protocols

Detailed Methodology for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 1,2-Phenylenediamine

  • 1-Chloro-4-iodobenzene (or other 4-halophenyl source)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and sodium tert-butoxide (e.g., 1.4 equivalents).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed toluene via syringe, followed by 1,2-phenylenediamine (e.g., 1.2 equivalents) and 1-chloro-4-iodobenzene (1.0 equivalent).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or recrystallization.[7]

Visualizations

Buchwald_Hartwig_Troubleshooting start Low or No Conversion? check_reagents Check Reagent Quality (Pure & Dry?) start->check_reagents Yes side_products Side Products Observed? start->side_products No check_catalyst Check Catalyst/Ligand (Active?) check_reagents->check_catalyst optimize_reagents Purify Starting Materials Use Anhydrous/Degassed Solvent check_reagents->optimize_reagents check_conditions Check Reaction Conditions (Temp, Inert Atmosphere?) check_catalyst->check_conditions optimize_catalyst Use Air-Stable Precatalyst Ensure Appropriate Ligand check_catalyst->optimize_catalyst optimize_conditions Optimize Temperature Ensure Rigorous Inert Atmosphere check_conditions->optimize_conditions diarylation Di-arylation? side_products->diarylation Yes hydrodehalogenation Hydrodehalogenation? diarylation->hydrodehalogenation No optimize_selectivity Optimize Catalyst Loading Adjust Ligand diarylation->optimize_selectivity Yes homocoupling Homocoupling? hydrodehalogenation->homocoupling No optimize_atmosphere Ensure Strict Inert Atmosphere Adjust Ligand/Base hydrodehalogenation->optimize_atmosphere Yes optimize_ratio Optimize Catalyst:Ligand Ratio Use C-N Favoring Ligand homocoupling->optimize_ratio Yes

Caption: Troubleshooting workflow for the Buchwald-Hartwig amination.

Synthetic_Routes cluster_0 Two-Step Condensation & Reduction cluster_1 Cross-Coupling Reactions start1 o-Chloronitrobenzene + p-Chloroaniline intermediate N-(4-chlorophenyl)-2-nitroaniline start1->intermediate Condensation (Organic Base) end1 This compound intermediate->end1 Reduction (Nickel Catalyst) start2 1,2-Phenylenediamine + 4-Chlorophenyl Halide buchwald Buchwald-Hartwig (Pd-catalyzed) start2->buchwald ullmann Ullmann Condensation (Cu-catalyzed) start2->ullmann end2 This compound buchwald->end2 ullmann->end2

Caption: Overview of synthetic routes to this compound.

References

Byproduct formation and removal in "N-(4-Chlorophenyl)-1,2-phenylenediamine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis, byproduct formation, and purification of N-(4-Chlorophenyl)-1,2-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: There are two primary synthetic routes for this compound:

  • Two-Step Nucleophilic Aromatic Substitution and Reduction: This method involves the condensation of an o-halonitrobenzene (typically o-fluoronitrobenzene) with p-chloroaniline, followed by the reduction of the intermediate, N-(4-chlorophenyl)-2-nitroaniline. This route is often used in industrial settings for the synthesis of key intermediates for pharmaceuticals like clofazimine.[1][2]

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This is a more direct, single-step approach where 1,2-phenylenediamine is coupled with an aryl halide (e.g., 1-bromo-4-chlorobenzene or 1,4-dichlorobenzene) using a palladium catalyst and a suitable phosphine ligand.[3][4][5][6]

Q2: What are the most common byproducts I should expect?

A2: The byproducts largely depend on the synthetic route chosen:

  • For the two-step synthesis:

    • Incomplete Reduction: Residual N-(4-chlorophenyl)-2-nitroaniline is a common impurity if the reduction step is not complete.

    • Unreacted Starting Materials: o-fluoronitrobenzene and p-chloroaniline may be present if the initial condensation reaction does not go to completion.

  • For the Buchwald-Hartwig amination:

    • Double Arylation: The formation of N,N'-bis(4-chlorophenyl)-1,2-phenylenediamine is a significant byproduct due to the presence of two amino groups on the starting material.[4]

    • Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene (e.g., chlorobenzene), which can be an impurity in the final product.[4]

  • General Byproducts (both routes):

    • Oxidation Products: Phenylenediamines are susceptible to air oxidation, which can lead to the formation of colored, often polymeric, impurities. This is a common cause of product discoloration.

    • Residual Catalyst: In the Buchwald-Hartwig route, residual palladium is a critical impurity that must be removed, especially for pharmaceutical applications.[7]

Q3: My final product is discolored (pink, brown, or dark). What is the cause and how can I fix it?

A3: Discoloration is almost always due to the oxidation of the phenylenediamine product or unreacted o-phenylenediamine starting material. To mitigate this:

  • Prevention: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during purification and drying.

  • Removal:

    • Activated Carbon: Treatment with activated carbon during recrystallization is effective at adsorbing colored impurities.

    • Recrystallization: Purifying the product by recrystallization from a suitable solvent system can remove many colored byproducts.

    • Sodium Hydrosulfite: Adding a small amount of a reducing agent like sodium hydrosulfite during workup or recrystallization can help prevent oxidation.[8]

Q4: How can I effectively remove the palladium catalyst from my Buchwald-Hartwig reaction?

A4: Removing palladium to parts-per-million (ppm) levels is crucial for pharmaceutical applications.[7] Several methods are effective:

  • Palladium Scavengers: These are solid-supported materials (often silica-based) with functional groups that chelate palladium. Thiol-based scavengers are particularly effective. The crude product solution is stirred with the scavenger, which is then filtered off.[9]

  • Activated Carbon: While less specific than scavengers, activated carbon can adsorb a significant amount of residual palladium.[9]

  • Celite Filtration: Passing the reaction mixture through a pad of Celite can remove heterogeneous palladium species.[9]

  • Recrystallization: This can also help reduce the levels of palladium, although it may not be sufficient on its own to reach very low levels.

Troubleshooting Guides

Problem 1: Low Yield in Two-Step Synthesis
Symptom Possible Cause Suggested Solution
Low conversion in the initial condensation step 1. Insufficient reaction temperature or time. 2. Ineffective base.1. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS. 2. Ensure the base (e.g., an organic base) is of good quality and used in the correct stoichiometric amount.[1]
Incomplete reduction of the nitro intermediate 1. Inactive catalyst (e.g., old Raney Nickel or Palladium on carbon). 2. Insufficient reducing agent (e.g., hydrogen pressure too low).1. Use a fresh batch of catalyst. 2. Increase the hydrogen pressure or the amount of the chemical reducing agent. Ensure proper agitation to facilitate contact between the catalyst, substrate, and reducing agent.
Product loss during workup or purification 1. Product is partially soluble in the aqueous phase during extraction. 2. Inappropriate recrystallization solvent leading to high solubility at low temperatures.1. Perform multiple extractions with an appropriate organic solvent. 2. Carefully select a recrystallization solvent or solvent system where the product has high solubility at high temperatures and low solubility at room or cold temperatures.[10]
Problem 2: Byproduct Formation in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Significant amount of N,N'-bis(4-chlorophenyl)-1,2-phenylenediamine (double arylation product) 1. High catalyst loading or high temperature favoring the second amination. 2. Stoichiometry of reactants.1. Reduce the catalyst loading and reaction temperature. 2. Use a slight excess of the 1,2-phenylenediamine relative to the aryl halide to favor mono-amination.
Presence of hydrodehalogenated byproduct (chlorobenzene) Beta-hydride elimination, an unproductive side reaction.[3]This can be influenced by the choice of ligand and base. Consider screening different phosphine ligands or using a weaker base if this is a major issue.
High levels of residual palladium in the final product Inefficient removal method.Employ a multi-step purification approach: first, a Celite filtration, followed by treatment with a high-affinity palladium scavenger, and finally, recrystallization.[9][11]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step A: Synthesis of N-(4-chlorophenyl)-2-nitroaniline

  • To a solution of o-fluoronitrobenzene (1.0 eq) and p-chloroaniline (1.1 eq) in an organic solvent such as DMF, add an organic base (e.g., triethylamine, 1.5 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude N-(4-chlorophenyl)-2-nitroaniline.

Step B: Reduction to this compound

  • Suspend the crude N-(4-chlorophenyl)-2-nitroaniline (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as Raney Nickel or 5% Pd/C.

  • Carry out the reduction by catalytic hydrogenation under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable system. A mixed solvent system like ethanol/water or toluene/heptane is often effective.[10][12] The ideal solvent should dissolve the product when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair).

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[10]

Visualized Workflows and Relationships

Troubleshooting Logic for Product Discoloration start Final product is discolored (pink/brown) check_oxidation Is the product an o-phenylenediamine derivative? start->check_oxidation cause_oxidation Cause: Air Oxidation check_oxidation->cause_oxidation Yes prevention Prevention: Use inert atmosphere (N2/Ar) during reaction and workup. cause_oxidation->prevention remediation Remediation cause_oxidation->remediation activated_carbon Treat with activated carbon during recrystallization. remediation->activated_carbon recrystallize Recrystallize from a suitable solvent. remediation->recrystallize reducing_agent Add a reducing agent (e.g., sodium hydrosulfite) during workup. remediation->reducing_agent pure_product Obtain pure, colorless product activated_carbon->pure_product recrystallize->pure_product reducing_agent->pure_product

Troubleshooting logic for product discoloration.

Workflow for Palladium Removal crude_product Crude Product from Buchwald-Hartwig Reaction (contains Pd) celite_filtration 1. Filtration through Celite crude_product->celite_filtration scavenger 2. Treatment with Palladium Scavenger (e.g., Thiol-functionalized silica) celite_filtration->scavenger Removes heterogeneous Pd recrystallization 3. Recrystallization scavenger->recrystallization Removes dissolved Pd final_product Purified Product (<10 ppm Pd) recrystallization->final_product Removes remaining impurities

Workflow for effective palladium removal.

References

Technical Support Center: Synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of N-(4-Chlorophenyl)-1,2-phenylenediamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

There are two main synthetic strategies for preparing this compound:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction involving the N-arylation of o-phenylenediamine with a 4-chlorophenyl halide (e.g., 4-chlorobromobenzene or 4-chloroiodobenzene). This method is highly versatile but requires careful optimization to ensure selective mono-arylation.[1]

  • Reductive Amination/Reduction of a Nitroarene: This route typically involves the initial synthesis of N-(4-chlorophenyl)-2-nitrobenzenamine, followed by the reduction of the nitro group to an amine. This is a classic and often high-yielding approach.

Q2: What is the most significant challenge when synthesizing this compound via Buchwald-Hartwig amination?

The primary challenge is controlling the reaction's selectivity. o-Phenylenediamine has two nucleophilic amino groups. Without proper optimization, the reaction can lead to a mixture of the desired mono-arylated product, the undesired N,N'-bis(4-chlorophenyl)-1,2-phenylenediamine (di-arylation), and unreacted starting material. Achieving high selectivity for mono-arylation is critical for obtaining a high yield of the target compound.[2][3]

Q3: How can I favor selective mono-arylation over di-arylation in the Buchwald-Hartwig reaction?

Several strategies can be employed to enhance mono-arylation selectivity:

  • Stoichiometry Control: Use an excess of the diamine relative to the aryl halide. A common starting point is a 1.5 to 2.0 molar excess of o-phenylenediamine.

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich biaryl phosphine ligands are often effective. Ligands like BippyPhos and specially designed ligands like KPhos have been reported to provide excellent selectivity for mono-arylation over di-arylation.[2][4]

  • Reaction Conditions: Lowering the reaction temperature and using a weaker base can sometimes favor the mono-arylated product. Careful screening of bases (e.g., K₃PO₄, Cs₂CO₃ instead of stronger bases like NaOtBu) is recommended.[5]

  • Slow Addition: Adding the aryl halide solution slowly to the reaction mixture containing the diamine, catalyst, and base can help maintain a low concentration of the electrophile, thus reducing the likelihood of a second arylation event.

Q4: My reaction yield is consistently low. What are the common causes?

Low yields can stem from several factors. Please refer to the detailed troubleshooting guide below. Common culprits include:

  • Poor Quality Reagents: Ensure starting materials are pure and solvents are anhydrous and degassed.

  • Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently, or it may be decomposing. Using a pre-catalyst can often resolve this.

  • Inappropriate Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and interdependent.

  • Side Reactions: Competing reactions like hydrodehalogenation of the aryl halide or formation of undesired side products can consume starting materials.

Q5: What are the best methods for purifying the final product?

Purification of N-aryl o-phenylenediamines typically involves:

  • Column Chromatography: Flash chromatography on silica gel is a common and effective method to separate the desired mono-arylated product from the di-arylated byproduct, starting materials, and catalyst residues.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can yield highly pure material.

  • Acid-Base Extraction: The basicity of the amino groups can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Inactive Catalyst Ensure a truly inert (Argon or Nitrogen) atmosphere. Use anhydrous, degassed solvents.[1] Consider using a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) which activates more reliably.[6]
Poor Reagent Quality Use freshly purified starting materials. Verify the purity of o-phenylenediamine and the aryl halide by NMR or GC-MS. Ensure the base (e.g., NaOtBu) has not decomposed from exposure to moisture.
Incorrect Ligand/Base Combination The ligand, base, and solvent are a system. Screen different combinations. For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary.[5]
Reaction Temperature Too Low While lower temperatures can aid selectivity, some reactions, especially with aryl chlorides, require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[6]
Issue 2: Poor Selectivity (High Di-arylation)
Potential Cause Suggested Solution
Incorrect Stoichiometry Increase the molar excess of o-phenylenediamine relative to the 4-chlorophenyl halide. Ratios of 1.5:1 to 2.5:1 are a good starting point.
Suboptimal Ligand Screen bulky biaryl phosphine ligands known for promoting mono-arylation, such as XPhos, BrettPhos, or specialized ligands like BippyPhos.[4][7]
Reaction Too Concentrated or Fast Perform the reaction at a lower concentration. Add the aryl halide slowly over several hours using a syringe pump to keep its instantaneous concentration low.
Base is Too Strong A very strong base can deprotonate the mono-arylated product quickly, making it a competitive nucleophile. Try a weaker base such as K₃PO₄ or K₂CO₃.

Data Presentation: Optimizing Buchwald-Hartwig Conditions

The following table summarizes typical conditions and considerations for optimizing the selective mono-arylation of o-phenylenediamine. Yields are illustrative and highly dependent on the specific substrate and precise conditions.

Parameter Condition 1 (High Reactivity) Condition 2 (High Selectivity) Condition 3 (For Sensitive Substrates) Rationale & Remarks
Pd Source Pd₂(dba)₃ (1-2 mol%)BrettPhos Pd G3 Pre-catalyst (1-2 mol%)XPhos Pd G4 Pre-catalyst (1-2 mol%)Pre-catalysts are often more air- and moisture-stable and provide more reproducible results.[6]
Ligand XPhos (2-4 mol%)BippyPhos (2-4 mol%)BrettPhos (2-4 mol%)Ligand choice is critical for yield and selectivity. Bulky biarylphosphines are generally preferred.[4][7]
Base NaOtBu (1.4 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)Strong bases like NaOtBu drive the reaction but can reduce selectivity and are incompatible with base-sensitive groups.[1][5]
Solvent Toluene or DioxaneToluenet-BuOH or DioxaneThe solvent must dissolve the reactants and base adequately. Toluene and dioxane are common choices.[1]
Temperature 100-110 °C80-90 °C80-110 °CHigher temperatures increase reaction rate but may decrease selectivity.
Diamine eq. 1.2 eq2.0 eq2.0 eqAn excess of the diamine is crucial for favoring mono-arylation.
Expected Outcome Fast reaction, moderate selectivitySlower reaction, high selectivityGood for substrates with ester or nitro groupsBalance between reaction speed, yield, and selectivity must be optimized empirically.

Experimental Protocols

Protocol 1: Buchwald-Hartwig N-Arylation

This protocol requires strict anhydrous and anaerobic (inert atmosphere) techniques.

Materials:

  • o-Phenylenediamine

  • 1-Bromo-4-chlorobenzene

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos ligand (2 mol%)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed Toluene

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (0.02 eq), additional XPhos ligand (0.02 eq, for a total L:Pd ratio of 2:1), and NaOtBu (1.4 eq) to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Add o-phenylenediamine (2.0 eq) and 1-bromo-4-chlorobenzene (1.0 eq) to the flask.

  • Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the aryl halide).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench by slowly adding water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the this compound product.

Protocol 2: Reductive Amination (Two-Step)

Step A: Synthesis of N-(4-chlorophenyl)-2-nitrobenzenamine

  • This step is a nucleophilic aromatic substitution (SNAᵣ).

Materials:

  • 1-Chloro-2-nitrobenzene

  • 4-Chloroaniline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 1-chloro-2-nitrobenzene (1.0 eq), 4-chloroaniline (1.1 eq), and K₂CO₃ (2.0 eq).

  • Add DMF and heat the mixture with stirring to 120-140 °C.

  • Monitor the reaction by TLC. Once complete, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain the crude nitro-intermediate. This can be purified by recrystallization if necessary.

Step B: Reduction of the Nitro Group

Materials:

  • N-(4-chlorophenyl)-2-nitrobenzenamine

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂·2H₂O)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) and Water

Procedure (using Iron):

  • In a round-bottom flask, suspend the N-(4-chlorophenyl)-2-nitrobenzenamine (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approx. 70-80 °C) with vigorous stirring for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.

  • Once the reaction is complete, cool the mixture and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Route Selection cluster_method Reaction & Workup cluster_purification Purification S1 Start: o-Phenylenediamine + 4-Chlorophenyl Halide M1 Buchwald-Hartwig N-Arylation S1->M1 S2 Start: 1-Chloro-2-nitrobenzene + 4-Chloroaniline M2 SNAᵣ followed by Nitro Reduction S2->M2 W1 Aqueous Workup & Crude Isolation M1->W1 M2->W1 P1 Column Chromatography W1->P1 P2 Recrystallization W1->P2 Final Final Product: N-(4-Chlorophenyl)- 1,2-phenylenediamine P1->Final P2->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Atmosphere Is the reaction under strictly inert atmosphere? Start->Check_Atmosphere Check_Reagents Are reagents pure? Are solvents anhydrous? Check_Atmosphere->Check_Reagents Yes Fix_Atmosphere Improve inert gas technique (evacuate/backfill cycles). Check_Atmosphere->Fix_Atmosphere No Check_Catalyst Is the catalyst active? Check_Reagents->Check_Catalyst Yes Fix_Reagents Purify starting materials. Use fresh anhydrous solvents. Check_Reagents->Fix_Reagents No Check_Conditions Are Ligand/Base/Temp combination appropriate? Check_Catalyst->Check_Conditions Yes Fix_Catalyst Switch to a Pd pre-catalyst (e.g., G3 or G4 palladacycle). Check_Catalyst->Fix_Catalyst No Fix_Conditions Screen different ligands, bases, and temperatures. Check_Conditions->Fix_Conditions No

Caption: Troubleshooting flowchart for low yield in Buchwald-Hartwig amination.

Selectivity_Optimization cluster_solutions Strategies to Increase Mono-arylation Problem High Di-arylation Byproduct Sol1 Increase Molar Ratio (Diamine : Aryl Halide) e.g., > 2:1 Problem->Sol1 Sol2 Screen Bulky Ligands (e.g., XPhos, BippyPhos) Problem->Sol2 Sol3 Use Weaker Base (e.g., K₃PO₄, Cs₂CO₃) Problem->Sol3 Sol4 Employ Slow Addition of Aryl Halide Problem->Sol4 Goal Selective Mono-arylation Sol1->Goal Sol2->Goal Sol3->Goal Sol4->Goal

Caption: Logic diagram for optimizing mono-arylation selectivity.

References

Stability issues of "N-(4-Chlorophenyl)-1,2-phenylenediamine" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-(4-Chlorophenyl)-1,2-phenylenediamine in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with this compound solutions.

Q1: My solution of this compound has changed color (e.g., turned yellow, brown, or purple). What could be the cause?

A1: Color change is a primary indicator of degradation, most commonly due to oxidation or photodegradation. Phenylenediamines are known to be susceptible to air oxidation, which can be accelerated by light and the presence of metal ions. The appearance of color suggests the formation of quinone-imine or polymeric species.

Troubleshooting Steps:

  • Protect from Light: Immediately store your solutions in amber vials or wrap them in aluminum foil to prevent further photodegradation.

  • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Use Fresh Solutions: Prepare solutions fresh before use whenever possible.

  • Consider Antioxidants: For longer-term storage, the addition of a small amount of an antioxidant may be considered, but its compatibility and potential interference with your experiment must be validated.

Q2: I am observing unexpected peaks in my HPLC analysis of a solution of this compound. How can I determine if these are degradation products?

A2: The appearance of new peaks in your chromatogram is a strong indication of degradation. To confirm this, you can perform a forced degradation study.

Troubleshooting Steps:

  • Forced Degradation: Subject a sample of your solution to stress conditions (e.g., heat, acid, base, oxidation) as outlined in the Experimental Protocols section.

  • Compare Chromatograms: Compare the chromatograms of the stressed samples with your original sample and a freshly prepared standard. The new peaks that appear or grow in the stressed samples are likely degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your analyte peak. A non-homogenous peak suggests the presence of co-eluting impurities or degradants.

Q3: The concentration of my this compound solution is decreasing over time, even when stored in the dark and at a low temperature. What could be the issue?

A3: If photodegradation and thermal degradation are minimized, other factors could be at play:

  • Hydrolysis: Depending on the solvent and pH, hydrolysis of the amine functional groups may occur, although this is generally slow for aromatic amines.

  • Adsorption: The compound may be adsorbing to the surface of your storage container, especially if it is plastic.

  • Reaction with Solvent or Impurities: The compound may be reacting with the solvent or trace impurities within the solvent.

Troubleshooting Steps:

  • Use Glassware: Store solutions in glass containers (e.g., borosilicate glass vials with PTFE-lined caps) to minimize adsorption.

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents to avoid reactions with impurities.

  • pH Control: If using aqueous solutions, buffer the solution to a pH where the compound is most stable (typically near neutral for aromatic amines, but this should be experimentally determined).

Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for solutions of this compound?

A4: Based on the chemical properties of phenylenediamines, the following storage conditions are recommended to maximize stability:

  • Temperature: Store solutions at low temperatures (e.g., 2-8 °C). For long-term storage, freezing (-20 °C or lower) may be appropriate, but the stability upon freeze-thaw cycles should be evaluated.

  • Light: Protect solutions from light by using amber glass containers or by wrapping containers in aluminum foil.

  • Atmosphere: For sensitive applications or long-term storage, it is advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q5: In which common laboratory solvents is this compound expected to be soluble and stable?

A5: While experimental data is limited, a predicted solubility and stability profile is provided below. Stability is dependent on storage conditions.

Solvent ClassRepresentative SolventsPredicted SolubilityPredicted Stability
Polar Aprotic DMSO, DMF, AcetonitrileSolubleGenerally stable, but DMSO can promote oxidation over time.
Polar Protic Methanol, EthanolSolubleModerate stability; potential for solvent-mediated reactions.
Nonpolar Toluene, HexaneSparingly Soluble to InsolubleGood stability due to low reactivity of the solvent.
Aqueous Water, BuffersPoorly SolubleStability is highly pH-dependent and susceptible to oxidation.

Q6: How does pH affect the stability of this compound in aqueous solutions?

A6: The stability of aromatic amines in aqueous solutions is often pH-dependent. At very low or high pH, the compound may be more susceptible to hydrolysis. Additionally, the rate of oxidation can be influenced by pH. It is recommended to perform a pH stability profile experiment to determine the optimal pH for your application.

Q7: What are the likely degradation pathways for this compound?

A7: The primary degradation pathways are expected to be oxidation and photodegradation.

  • Oxidation: The amine groups are susceptible to oxidation, which can lead to the formation of colored quinone-imines and further polymerization. This can be initiated by atmospheric oxygen, oxidizing agents, or metal ions.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation, leading to the formation of radicals and subsequent decomposition products.

Data Presentation

The following table summarizes the key stability-related properties of this compound based on available data and chemical principles.

ParameterValue / InformationSource / Rationale
Melting Point 117-119 °C--INVALID-LINK--
Appearance Light yellow solid--INVALID-LINK--
Storage Class Combustible Solids--INVALID-LINK--
Incompatible Materials Strong oxidizing agentsGeneral for aromatic amines
Conditions to Avoid Direct sunlight, moisture, dust formationGeneral for aromatic amines
Predicted Degradation Products Quinone-imines, polymeric species, products of dehalogenation and hydroxylationBased on known degradation of phenylenediamines and chlorinated aromatics.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound in solution.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a PDA detector

  • pH meter

  • Thermostatic oven and water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the solution at 60°C for 8 hours. At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature, protected from light, for 12 hours. At specified time points, withdraw an aliquot and dilute it with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Thermal Degradation: Place a known amount of the solid compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration of approximately 100 µg/mL for analysis.

  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.[1] A control sample should be kept in the dark in the same chamber. After the exposure period, analyze both the exposed and control samples by HPLC.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Materials:

  • Forced degradation samples from Protocol 1

  • HPLC system with a PDA detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate buffer, acetate buffer)

Procedure:

  • Initial Method Development:

    • Column: Start with a standard C18 column.

    • Mobile Phase: Begin with a gradient of acetonitrile and water (or a suitable buffer).

    • Detection: Use a PDA detector to monitor the UV spectra of all peaks. A wavelength of approximately 240-260 nm is a reasonable starting point based on the aromatic structure.

  • Method Optimization:

    • Inject a mixture of the stressed samples to observe the separation of the parent compound and all degradation products.

    • Adjust the gradient slope, mobile phase composition (e.g., switching to methanol, changing buffer pH), and flow rate to achieve adequate resolution between all peaks.

    • The final method should show baseline separation of the parent peak from all degradation product peaks and any excipients if in a formulation.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

    • Specificity is demonstrated by the ability to resolve the parent compound from its degradation products.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of this compound.

G cluster_0 Troubleshooting Workflow for Solution Instability start Solution of this compound shows instability (e.g., color change, new peaks) q1 Is the solution discolored? start->q1 a1 Likely Oxidation/Photodegradation. - Protect from light. - Use inert atmosphere. - Prepare fresh solutions. q1->a1 Yes q2 Are there unexpected HPLC peaks? q1->q2 No a1->q2 a2 Perform forced degradation study to confirm. - Compare with stressed samples. - Check peak purity. q2->a2 Yes q3 Is the concentration decreasing over time? q2->q3 No a2->q3 a3 Consider hydrolysis or adsorption. - Use glass containers. - Use high-purity solvents. - Control pH. q3->a3 Yes end Issue Resolved q3->end No a3->end G cluster_1 Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photodegradation (Solution, ICH Q1B) start->photo analysis Sample and Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Degradation Profile and Identify Degradants analysis->evaluation G cluster_2 Potential Degradation Pathways parent This compound oxidation Oxidation (Air, H₂O₂) parent->oxidation photodegradation Photodegradation (UV Light) parent->photodegradation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis prod1 Quinone-imine Species oxidation->prod1 prod3 Radical Intermediates photodegradation->prod3 prod4 Hydroxylated and/or Dehalogenated Products hydrolysis->prod4 prod2 Polymeric Products prod1->prod2 prod3->prod4

References

Troubleshooting guide for "N-(4-Chlorophenyl)-1,2-phenylenediamine" experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with N-(4-Chlorophenyl)-1,2-phenylenediamine.

Compound Properties and Safety Data

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring user safety. The compound is a light yellow to dark brown solid and is known to be an irritant and a suspected carcinogen.[1][2][3]

Table 1: Physical and Chemical Properties

PropertyValueCitations
Synonyms 2-Amino-4′-chlorodiphenylamine, N-(4-Chlorophenyl)benzene-1,2-diamine[2][3][4]
CAS Number 68817-71-0[4]
Molecular Formula C₁₂H₁₁ClN₂[2][3][5]
Molecular Weight 218.68 g/mol [3]
Appearance Light yellow to dark brown solid powder[1][2]
Melting Point 117-119 °C[2][4]
Solubility Soluble in benzene; very soluble in ethanol and ether.[6]

Table 2: GHS Hazard Information

Hazard ClassStatementCitations
Skin Corrosion/Irritation H315: Causes skin irritation[1][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][3]
STOT - Single Exposure H335: May cause respiratory irritation[1][3]
Carcinogenicity H351: Suspected of causing cancer[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, purification, and handling of this compound.

Q1: My synthesis of this compound resulted in a low yield. What are the potential causes?

Low yields can stem from several factors, including incomplete reactions, suboptimal conditions, or competing side reactions.[7] Ensure that all reagents and solvents are anhydrous, as moisture can interfere with many synthetic routes.[7] If using a reduction method from a nitro-precursor, ensure the reducing agent (e.g., iron powder, Pd/C) is active.[2] For coupling reactions, consider using a slight excess of one reactant to drive the reaction to completion.[7]

Q2: My purified product has a pink, brown, or purplish tint. What is the cause and how can I remove it?

A pink or brownish tint is often indicative of oxidation.[8] Phenylenediamines are highly susceptible to air oxidation, which can lead to colored impurities.[9][10] To minimize this, store the compound under an inert atmosphere (e.g., nitrogen or argon) and away from light.[1][11] During purification, adding a small amount of an antioxidant like sodium hydrosulfite to the solvent can help prevent oxidation.[12] The colored impurities can often be removed by recrystallization with the addition of a small amount of activated carbon, followed by hot filtration.[8]

Q3: My TLC plate shows multiple spots after the reaction. What are the likely impurities?

Multiple spots on a TLC plate suggest the presence of unreacted starting materials or byproducts.[7] Common impurities include the starting materials (e.g., N-(4-chlorophenyl)-2-nitrobenzenamine if performing a reduction) or related aniline/phenylenediamine derivatives.[2][7] If the reaction involves acylation, di-acylated byproducts can also form.[13]

Q4: What is the most effective way to purify crude this compound?

Recrystallization and column chromatography are the primary methods for purification.[7][14]

  • Recrystallization: This can be very effective. A common solvent system is ethanol/water.[8]

  • Column Chromatography: If chromatography is necessary, using a deactivated silica gel is recommended. The basic nature of the amine groups can cause the compound to streak or degrade on acidic silica gel. Pre-treating the silica gel or adding 1-2% triethylamine to the eluent can neutralize the acidic sites and improve separation.[14]

Q5: The compound has darkened during storage. Is it still usable?

Darkening indicates oxidation.[9][15] The usability of the compound depends on the requirements of the subsequent experiment. For applications requiring high purity, the material should be repurified (e.g., by recrystallization with activated carbon) to remove colored oxidation products.[8] For some applications where minor impurities are tolerated, it may still be usable, but it is best to confirm purity via TLC or other analytical methods first.

Experimental Protocols

The following are generalized protocols for common procedures involving this compound.

Protocol 1: Synthesis via Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine

This protocol is based on a common synthetic route involving the reduction of a nitro group.[2]

  • Reaction Setup: In a round-bottom flask, dissolve N-(4-chlorophenyl)-2-nitrobenzenamine in ethanol. Add an aqueous solution of ammonium chloride.

  • Reduction: Heat the mixture to approximately 70 °C. To the heated solution, add iron powder in portions, maintaining a gentle reflux. The reaction is exothermic.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product using either Protocol 2 or 3.

Protocol 2: Purification by Recrystallization

This method is effective for removing impurities, including colored oxidation products.[8]

  • Dissolution: In a fume hood, place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 3: Purification by Column Chromatography with Deactivated Silica Gel

This protocol is designed to prevent degradation of the basic amine on the column.[14]

  • Preparation of Eluent: Based on TLC analysis, prepare an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). To this eluent, add 1-2% (v/v) of triethylamine (TEA).

  • Column Packing: Prepare a slurry of silica gel in the TEA-containing eluent and pack the column.

  • Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Visual Guides and Workflows

The following diagrams illustrate common workflows and troubleshooting logic for experiments with this compound.

cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start Starting Materials (e.g., N-(4-chlorophenyl)-2-nitrobenzenamine) Reaction Chemical Reaction (e.g., Reduction) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purify Purification Crude->Purify Final Pure Product Purify->Final

Caption: General experimental workflow for synthesis and purification.

Start Reaction Complete, Low Product Yield Observed CheckReagents Check Purity & Activity of Starting Materials/Reagents Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions CheckStoichiometry Confirm Stoichiometry & Reagent Addition Order Start->CheckStoichiometry Optimize Optimize Reaction (e.g., Increase Time/Temp) CheckReagents->Optimize CheckConditions->Optimize CheckStoichiometry->Optimize

Caption: Troubleshooting flowchart for low reaction yield.

Crude Crude Product Obtained TLC Analyze by TLC Crude->TLC Recrystallize Purify by Recrystallization (Add Activated Carbon if Colored) TLC->Recrystallize Minor Impurities/ Good Crystallinity Column Purify by Column Chromatography (Use TEA-deactivated Silica) TLC->Column Multiple/Close-Spotting Impurities Pure Pure Product Recrystallize->Pure Column->Pure

Caption: Decision workflow for product purification.

References

How to avoid hydrodehalogenation in "N-(4-Chlorophenyl)-1,2-phenylenediamine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting and Avoiding Hydrodehalogenation

Welcome to the technical support center for the synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the undesired side reaction of hydrodehalogenation, during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic strategies for this compound:

  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): This is a widely used method that involves the coupling of an aryl halide (like 1-chloro-4-iodobenzene or 1,2-dihalobenzenes) with an amine (o-phenylenediamine or 4-chloroaniline, respectively). This method is valued for its versatility but can be prone to side reactions.[1][2]

  • Reduction of a Nitroarene Precursor: This route involves the synthesis of N-(4-chlorophenyl)-2-nitrobenzenamine, followed by the reduction of the nitro group to an amine. This is a robust and often high-yielding method that can effectively avoid halogenated byproducts if the correct reducing agent is chosen.[1][3][4] Common reduction methods include using iron powder with ammonium chloride, catalytic hydrogenation (e.g., Pd/C, Raney Ni), or sodium sulfide.[1]

Q2: What is hydrodehalogenation and why is it a problem in the Buchwald-Hartwig synthesis of this compound?

A2: Hydrodehalogenation is a significant side reaction in palladium-catalyzed cross-coupling reactions where the chloro-substituent on the phenyl ring is replaced by a hydrogen atom.[5] This results in the formation of N-phenyl-1,2-phenylenediamine as a byproduct, which reduces the yield of the desired this compound and complicates the purification process due to the similar properties of the product and byproduct.

Q3: What are the primary causes of hydrodehalogenation?

A3: Hydrodehalogenation is primarily caused by the formation of palladium hydride (Pd-H) species in the catalytic cycle. These species can arise from several sources:

  • β-Hydride Elimination: This is a common pathway where a palladium-amide intermediate eliminates a hydride.[2]

  • Reaction Components: Solvents (especially alcohols like isopropanol or ethanol), amines, or trace amounts of water can react with the palladium catalyst to generate Pd-H species.[6]

The resulting Pd-H species can then react with the aryl chloride starting material in a competing catalytic cycle to produce the hydrodehalogenated byproduct.

Troubleshooting Guide: Minimizing Hydrodehalogenation

If you are experiencing significant hydrodehalogenation, this guide provides a systematic approach to diagnose and resolve the issue.

ProblemPotential CauseRecommended Solution(s)
High levels of dechlorinated byproduct Inappropriate Ligand Choice: The ligand has a profound effect on the rates of reductive elimination versus side reactions.Use Bulky, Electron-Rich Ligands: Employ ligands like XPhos, SPhos, or RuPhos. These ligands promote the desired C-N reductive elimination, which is often faster than the competing hydrodehalogenation pathway.[7][8]
Incorrect Base Selection: Strong, sterically hindered bases (e.g., NaOtBu) can sometimes promote β-hydride elimination. The choice of base can also influence the reaction mechanism.[9][10]Screen Weaker Bases: Switch to weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[11][12] These are often effective and can minimize side reactions associated with stronger bases.
Unsuitable Solvent: Protic solvents (e.g., alcohols) or certain polar aprotic solvents (e.g., DMF) can be sources of hydrides.[5][13]Use Aprotic, Non-Polar Solvents: Switch to solvents like toluene or dioxane, which are less likely to generate hydride species.
High Reaction Temperature: Higher temperatures can increase the rate of side reactions, including hydrodehalogenation.Lower the Reaction Temperature: If possible, reduce the reaction temperature. The use of highly active modern ligands and catalysts often allows for lower reaction temperatures (e.g., 80-100 °C).[11]
Alternative Reaction Pathway: The Buchwald-Hartwig amination may not be optimal for this specific transformation.Consider the Nitroarene Reduction Route: Synthesizing N-(4-chlorophenyl)-2-nitrobenzenamine and then reducing it can completely avoid the issue of hydrodehalogenation.[1][4]
Quantitative Data Summary: Influence of Reaction Parameters

The following table summarizes literature data on how different parameters can affect the yield and selectivity in related Buchwald-Hartwig aminations.

ParameterCondition AYield of Aryl Amine (A)Yield of Hydrodehalogenation (A)Condition BYield of Aryl Amine (B)Yield of Hydrodehalogenation (B)Reference
Ligand P(o-tol)₃ModerateSignificantXPhosHighMinimal[8]
Base NaOtBuHighVariableK₃PO₄Good-HighOften Lower[11]
Solvent DMF / AlcoholsVariableOften HigherToluene / DioxaneHighOften Lower[5][13]

Note: Specific yields are highly substrate-dependent. This table provides general trends observed in palladium-catalyzed aminations.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination to Minimize Hydrodehalogenation

This protocol is designed to favor the desired C-N coupling over the hydrodehalogenation pathway.

Materials:

  • 1-Chloro-4-iodobenzene (or 4-chloro-bromobenzene)

  • o-Phenylenediamine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G3)

  • XPhos (or other bulky, electron-rich ligand)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and finely ground K₃PO₄ (1.5 - 2.0 equivalents).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add 1-chloro-4-iodobenzene (1.0 equivalent) and o-phenylenediamine (1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis via Nitroarene Reduction (Hydrodehalogenation-Free Route)

This two-step protocol avoids the cross-coupling reaction entirely.

Step 2a: Synthesis of N-(4-chlorophenyl)-2-nitrobenzenamine

  • This intermediate is typically formed via a nucleophilic aromatic substitution (SNAAr) between o-fluoronitrobenzene and p-chloroaniline, often catalyzed by an organic or inorganic base.[14]

Step 2b: Reduction to this compound [4] Materials:

  • N-(4-chlorophenyl)-2-nitrobenzenamine

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, prepare a mixture of ethanol and a saturated aqueous solution of NH₄Cl.

  • Add N-(4-chlorophenyl)-2-nitrobenzenamine (1.0 equivalent) and iron powder (~4-5 equivalents).

  • Heat the reaction mixture to 70 °C for 2-3 hours, monitoring by TLC.

  • After completion, cool the mixture and filter off the solid iron residues.

  • Extract the filtrate with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • The resulting product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Visual Guides

Catalytic Cycles: Desired Amination vs. Undesired Hydrodehalogenation

G cluster_main Buchwald-Hartwig Amination Cycle cluster_side Hydrodehalogenation Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]X OA_Complex->Amine_Complex Amine Binding Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Product Ar-NR'R'' (Desired Product) Amido_Complex->Product Reductive Elimination PdH L-Pd(II)(H)(X) Amido_Complex->PdH β-Hydride Elimination PdH->Pd0 Dehalogenated Ar-H (Byproduct) PdH->Dehalogenated Reductive Elimination

Caption: Competing catalytic cycles in Buchwald-Hartwig amination.

Troubleshooting Workflow

G start Hydrodehalogenation Observed? q1 Using Bulky, Electron-Rich Ligand? (e.g., XPhos, SPhos) start->q1 Yes end Problem Resolved start->end No s1 Switch to a bulky, electron-rich ligand. q1->s1 No q2 Using a Strong Base? (e.g., NaOtBu) q1->q2 Yes s1->q2 s2 Screen weaker bases (K₃PO₄, Cs₂CO₃). q2->s2 No q3 Using Protic or Polar Aprotic Solvent? q2->q3 Yes s2->q3 s4 Consider alternative Nitroarene Reduction Route. q3->s4 Yes q3->end No s3 Switch to Toluene or Dioxane. s3->end s4->end

Caption: A step-by-step guide to troubleshooting hydrodehalogenation.

References

Technical Support Center: Scaling Up the Synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine (CAS 68817-71-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling this synthesis from the lab to pilot plant and beyond. The compound is a key intermediate in the synthesis of various pharmaceutical agents, such as clofazimine analogs.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and scale-up of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, depending on your chosen synthetic route. The most common methods are the Buchwald-Hartwig amination and a two-step condensation/reduction pathway.

  • For Buchwald-Hartwig Amination:

    • Catalyst Inactivity: The palladium catalyst is sensitive to air and impurities. Ensure you are using fresh, high-quality catalyst and ligands under a strict inert atmosphere (Nitrogen or Argon).[4][5] Catalyst poisoning by impurities in starting materials or solvents can also inhibit the reaction.

    • Incorrect Ligand/Base Combination: The choice of phosphine ligand and base is critical. Sterically hindered ligands often perform better.[6] The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. Common bases include sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃).

    • Suboptimal Temperature: These reactions often require elevated temperatures to proceed efficiently. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.

  • For Condensation/Reduction Pathway:

    • Incomplete Condensation: The initial nucleophilic aromatic substitution (SNAᵣ) between an o-halo-nitrobenzene and p-chloroaniline requires sufficient heat and an appropriate base (e.g., K₂CO₃, organic bases) to drive it to completion.[2] High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used.[7]

    • Inefficient Reduction: The reduction of the intermediate nitro-compound can be incomplete. For catalytic hydrogenation (e.g., Pd/C, Raney Nickel), ensure proper catalyst loading, sufficient hydrogen pressure, and that the catalyst has not been poisoned.[8]

Q2: I am observing significant by-product formation. What are the common impurities and how can I minimize them?

A2: By-product formation is a critical issue, especially at scale, as it complicates purification.

  • Di-arylation: When using o-phenylenediamine as a starting material in cross-coupling reactions, a common side product is the di-arylated species where both amino groups have reacted. To minimize this, use a slight excess of the o-phenylenediamine relative to the aryl halide.

  • Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced to the corresponding arene (chlorobenzene in this case). This is often a result of side reactions competing with the desired reductive elimination.[6] Optimizing the ligand and reaction conditions can help suppress this pathway.

  • Oxidation Products: Phenylenediamines are susceptible to oxidation, leading to colored impurities.[9] It is crucial to handle the final product under an inert atmosphere and store it properly. During work-up, using a mild reductive agent like sodium bisulfite can sometimes help prevent oxidation.

  • Unreacted Starting Materials: Residual starting materials are common impurities. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion before quenching the reaction.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: Scaling up any chemical process requires a thorough safety assessment.[10]

  • Exothermic Reactions: Both Buchwald-Hartwig couplings and nitration/condensation reactions can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction. Key safety measures include:

    • Controlled Reagent Addition: Add reagents slowly and portion-wise to manage the rate of heat generation.[10]

    • Adequate Cooling: Ensure the reactor is equipped with an efficient cooling system.[10]

    • Reaction Calorimetry: Perform calorimetry studies at the lab scale to understand the thermal profile of the reaction before moving to the pilot plant.

  • Handling of Reagents:

    • Palladium Catalysts & Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them in a glovebox or under an inert atmosphere.

    • Strong Bases: Alkali metal alkoxides (e.g., NaOt-Bu) are corrosive and react violently with water.

    • Solvents: High-boiling aprotic solvents like DMF and DMSO have associated health risks and require careful handling in well-ventilated areas.

  • Hydrogenation: If using catalytic hydrogenation for the reduction step, extreme care must be taken. Hydrogen is highly flammable and can form explosive mixtures with air. Use appropriate high-pressure reactors and ensure the system is properly purged.

Q4: How can I effectively purify this compound at a large scale?

A4: While column chromatography is common in the lab, it is often impractical at an industrial scale.

  • Recrystallization: This is the most common method for purifying solid products at scale. The key is to find a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for removing non-volatile impurities.[11]

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous layer, leaving non-basic organic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Comparative Data on Synthesis Parameters

The following tables summarize typical conditions for the synthesis of N-aryl-1,2-phenylenediamines, providing a starting point for optimization.

Table 1: Typical Conditions for Buchwald-Hartwig Amination

ParameterCondition 1Condition 2Condition 3
Aryl Halide 1-bromo-4-chlorobenzene1-iodo-4-chlorobenzene4-chlorophenyl triflate
Catalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)BrettPhos Precatalyst (0.5-1 mol%)
Ligand XPhos (2-4 mol%)BINAP (2-4 mol%)BrettPhos (part of precatalyst)
Base NaOt-Bu (1.2-1.5 eq)Cs₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)
Solvent Toluene or DioxaneToluene or DMF1,4-Dioxane
Temperature 80-110 °C100-120 °C90-110 °C
Typical Yield >85%>90%>95%

Note: Data is illustrative and based on typical results for similar N-arylation reactions. Optimization for this specific substrate is required.[6][12][13]

Table 2: Conditions for Two-Step Condensation/Reduction

ParameterStep 1: CondensationStep 2: Reduction (Hydrogenation)
Reactants o-Fluoronitrobenzene, p-ChloroanilineN-(4-chlorophenyl)-2-nitroaniline
Reagents K₂CO₃ or Organic Base (1.5-2.0 eq)H₂ (50-100 psi)
Catalyst -Pd/C (5-10 wt%) or Raney Nickel
Solvent DMSO or DMFEthanol or Methanol
Temperature 120-150 °C25-50 °C
Typical Yield >90%>95%

Note: This pathway is often preferred for large-scale industrial synthesis due to lower catalyst costs.[2][8]

Visual Guides and Workflows

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Starting Materials (o-phenylenediamine, 4-chlorophenyl halide) B Buchwald-Hartwig Cross-Coupling (Pd Catalyst, Ligand, Base) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Quench Reaction C->D E Phase Separation (Aqueous/Organic) D->E F Dry Organic Layer (e.g., Na₂SO₄) E->F G Solvent Removal (Rotary Evaporation) F->G H Crude Product G->H I Recrystallization (Solvent Selection) H->I J Filtration & Washing I->J K Drying Under Vacuum J->K L Final Product (>98% Purity) K->L

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Q1 Reaction Driven to Completion? (TLC/LC-MS) Start->Q1 A1_No Extend Reaction Time or Increase Temperature Q1->A1_No No Q2 Catalyst/Reagent Quality Issue? Q1->Q2 Yes A1_No->Q1 A2_Yes Use Fresh Reagents, Ensure Inert Atmosphere Q2->A2_Yes Yes Q3 Suboptimal Conditions? Q2->Q3 No End Yield Improved A2_Yes->End A3_Yes Screen Different Ligands, Bases, or Solvents Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Experimental Protocols

Protocol 1: Synthesis via Two-Step Condensation and Reduction (Scale-Up Adapted)

This protocol is adapted from procedures described for industrial synthesis.[2]

Step A: Synthesis of N-(4-chlorophenyl)-2-nitroaniline

  • Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add p-chloroaniline (1.0 eq) and potassium carbonate (2.0 eq) to the solvent. Stir the mixture to form a suspension.

  • Heating: Heat the mixture to 80-90 °C.

  • Substrate Addition: Slowly add o-fluoronitrobenzene (1.05 eq) to the reactor over 1-2 hours, maintaining the temperature below 120 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to 130-140 °C and hold for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 60 °C. Slowly add water to precipitate the product. Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry the yellow solid under vacuum.

Step B: Reduction to this compound

  • Reactor Setup: Charge a hydrogenation reactor with the N-(4-chlorophenyl)-2-nitroaniline from Step A, ethanol, and a Raney Nickel catalyst (approx. 5-10% by weight, handle as a slurry).

  • Inerting: Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and heat to 40-50 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by hydrogen uptake and/or LC-MS analysis of aliquots. The reaction is typically complete within 3-5 hours.

  • Work-up: Once complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford this compound as a crystalline solid.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol requires strict anhydrous and anaerobic conditions.[5][14]

  • Reactor Setup: Assemble a reactor under a positive pressure of argon or nitrogen. All glassware should be oven- or flame-dried.

  • Reagent Addition: To the reactor, add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2.2 mol%), and sodium tert-butoxide (1.4 eq).

  • Solvent and Substrates: Add anhydrous, degassed toluene. Stir for 10-15 minutes. Then, add o-phenylenediamine (1.2 eq) and 1-bromo-4-chlorobenzene (1.0 eq).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS until the aryl bromide is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench by adding water. Dilute with ethyl acetate and filter through celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification: Filter and concentrate the organic layer under reduced pressure. Purify the resulting crude product by recrystallization to obtain the final product.

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of N-(4-Chlorophenyl)-1,2-phenylenediamine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic compounds, the choice of starting materials is paramount to the efficiency of the reaction and the properties of the final product. Phenylenediamines are foundational building blocks for a vast array of pharmacologically and industrially significant molecules. This guide provides a comparative analysis of N-(4-Chlorophenyl)-1,2-phenylenediamine against other common phenylenediamine isomers—unsubstituted o-phenylenediamine, m-phenylenediamine, and p-phenylenediamine, as well as 4-chloro-o-phenylenediamine—in key synthetic applications.

Introduction to Phenylenediamine Isomers in Synthesis

Phenylenediamine isomers (ortho, meta, and para) offer distinct reactive properties based on the relative positions of their amino groups. o-Phenylenediamines are particularly valuable for the synthesis of fused heterocyclic systems like benzimidazoles and quinoxalines through cyclocondensation reactions. The introduction of substituents on the aromatic ring or the nitrogen atoms, as seen in This compound , further modulates the electronic properties and reactivity of the molecule, influencing reaction rates, yields, and the characteristics of the resulting compounds. This guide will delve into these differences, supported by available experimental data, to inform the selection of the optimal phenylenediamine building block for specific synthetic targets.

Comparative Performance in Heterocycle Synthesis

The synthesis of benzimidazoles and quinoxalines represents a cornerstone application of o-phenylenediamines. The presence of an N-substituent, such as the 4-chlorophenyl group, can influence the nucleophilicity of the amino groups and the stability of reaction intermediates.

Benzimidazole Synthesis

Benzimidazoles are a critical scaffold in medicinal chemistry. Their synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.

General Reaction Scheme:

cluster_reactants Reactants cluster_products Product PDA o-Phenylenediamine Derivative Benzimidazole 2-Substituted Benzimidazole PDA->Benzimidazole + R-CHO - H2O Aldehyde Aldehyde (R-CHO)

Figure 1. General workflow for the synthesis of 2-substituted benzimidazoles.

Performance Comparison:

Starting MaterialReagentProductYield (%)Reference
o-PhenylenediamineBenzaldehyde2-Phenyl-1H-benzo[d]imidazole94%[1][2]
4-Chloro-o-phenylenediamineVarious aromatic aldehydes6-Chloro-2-aryl-1H-benzimidazolesModerate to Excellent[3]
N-Phenyl-o-phenylenediamine4-Chlorobenzaldehyde2-(4-Chlorophenyl)-1-phenyl-1H-benzimidazole65%[4]

Analysis:

The data suggests that unsubstituted o-phenylenediamine can lead to very high yields in benzimidazole synthesis[1][2]. The introduction of a chloro group on the benzene ring, as in 4-chloro-o-phenylenediamine, also allows for efficient synthesis of the corresponding benzimidazoles[3]. The yield for the synthesis of 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole from N-phenyl-o-phenylenediamine is lower, which may suggest that the N-aryl substituent could introduce steric hindrance or electronic effects that slightly reduce the reaction efficiency compared to the unsubstituted analog[4]. It is reasonable to hypothesize that this compound would exhibit reactivity somewhere between that of N-phenyl-o-phenylenediamine and 4-chloro-o-phenylenediamine, leading to the formation of N-(4-chlorophenyl) substituted benzimidazoles in good yields.

Quinoxaline Synthesis

Quinoxalines, another important class of N-heterocycles, are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

General Reaction Scheme:

cluster_reactants Reactants cluster_products Product PDA o-Phenylenediamine Derivative Quinoxaline 2,3-Disubstituted Quinoxaline PDA->Quinoxaline + R-CO-CO-R' - 2H2O Dicarbonyl 1,2-Dicarbonyl (R-CO-CO-R')

Figure 2. General workflow for the synthesis of 2,3-disubstituted quinoxalines.

Performance Comparison:

Starting MaterialReagentProductYield (%)Reference
o-PhenylenediamineBenzil2,3-Diphenylquinoxaline95%[5]
4-Chloro-o-phenylenediaminePhenacyl bromide6-Chloro-2-phenylquinoxalineVery Good[6]
This compoundNot specified in comparative studiesN-(4-chlorophenyl) substituted quinoxalinesData not available

Analysis:

The synthesis of quinoxalines from unsubstituted o-phenylenediamine proceeds with excellent yields[5]. Similarly, 4-chloro-o-phenylenediamine provides very good yields of the corresponding chlorinated quinoxalines[6]. While specific yield data for the reaction of this compound to form quinoxalines is not available in direct comparative studies, the electronic-withdrawing nature of the N-(4-chlorophenyl) group might be expected to decrease the nucleophilicity of the amino groups, potentially requiring slightly more forcing reaction conditions compared to unsubstituted o-phenylenediamine. However, successful synthesis of related N-aryl quinoxalines suggests that this compound is a viable precursor for this class of compounds.

Role in the Synthesis of Clofazimine Analogs

This compound is a key intermediate in the synthesis of clofazimine and its analogs, which are important antimicrobial agents[7]. Clofazimine is a riminophenazine dye used in the treatment of leprosy and other mycobacterial infections. The synthesis involves a multi-step process where the N-(4-chlorophenyl) moiety is incorporated into the final phenazine structure. The presence of the 4-chlorophenyl group is crucial for the biological activity of these compounds. The synthesis of clofazimine analogs often involves the condensation of this compound with other substituted anilines and subsequent oxidation[7].

cluster_start Key Intermediate cluster_process Synthetic Steps cluster_product Final Product NCPD N-(4-Chlorophenyl)- 1,2-phenylenediamine Condensation Condensation with substituted anilines NCPD->Condensation Oxidation Oxidative Cyclization Condensation->Oxidation Clofazimine Clofazimine Analogs Oxidation->Clofazimine

Figure 3. Simplified workflow for the synthesis of Clofazimine analogs.

Application in Dye Synthesis

Phenylenediamines are widely used in the manufacturing of dyes, particularly azo dyes. The amino groups can be diazotized and then coupled with a suitable coupling component to form the chromophoric azo group (-N=N-).

  • p-Phenylenediamine is a primary intermediate for a wide range of hair dyes and other colorants[8][9].

  • m-Phenylenediamine is also used in the production of various dyes.

  • o-Phenylenediamine and its derivatives, including This compound , can be used to synthesize monoaminophenazine dyes.

The specific isomer and its substituents determine the final color and properties of the dye. The presence of the chloro-substituent in this compound would be expected to influence the color of the resulting dye, potentially leading to different shades compared to dyes derived from unsubstituted phenylenediamines. However, quantitative comparative data on the performance of these specific isomers in dye synthesis is sparse in the reviewed literature.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of N-(4-chlorophenyl)-2-nitrobenzenamine.

  • Reactants: N-(4-chlorophenyl)-2-nitrobenzenamine (1 equivalent), iron powder (excess), ammonium chloride solution.

  • Solvent: Ethanol.

  • Procedure: To a mixture of ethanol and a saturated solution of ammonium chloride, N-(4-chlorophenyl)-2-nitrobenzenamine and iron powder are added. The reaction mixture is heated at 70 °C for 2 hours. After completion, the solid is filtered off, and the filtrate is extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

  • Yield: ~93%[10].

General Procedure for the Synthesis of 2-Phenyl-1H-benzo[d]imidazole
  • Reactants: o-Phenylenediamine (1 mmol), benzaldehyde (1 mmol), ammonium chloride (4 mmol).

  • Solvent: Chloroform (5 ml).

  • Procedure: Benzaldehyde is added to a stirred solution of o-phenylenediamine and ammonium chloride in chloroform at room temperature. The stirring is continued for four hours. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is washed with water, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Yield: 94%[1][2].

General Procedure for the Synthesis of 2,3-Diphenylquinoxaline
  • Reactants: o-Phenylenediamine (1 mmol), benzil (1 mmol).

  • Solvent: Ethanol.

  • Catalyst: TiO2-Pr-SO3H (1 mol%).

  • Procedure: The reaction is carried out by mixing the reactants and catalyst at room temperature. The reaction is typically complete within 10 minutes.

  • Yield: 95%[5].

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the preparation of biologically active heterocyclic compounds such as benzimidazoles, quinoxalines, and clofazimine analogs. Its reactivity is influenced by the N-(4-chlorophenyl) substituent, which can affect reaction yields and conditions compared to unsubstituted o-phenylenediamine or its C-chloro isomer.

While direct side-by-side comparative studies are limited, the available data suggests that this compound is an effective precursor, leading to good yields in many standard transformations. The choice between this substituted diamine and other isomers will ultimately depend on the specific target molecule and the desired electronic and steric properties of the final product. Further quantitative comparative studies would be highly beneficial to the research community for making more informed decisions in synthetic planning. The meta and para isomers of phenylenediamine are generally not suitable for these types of cyclocondensation reactions due to the unfavorable positioning of the amino groups for ring formation.

References

A Comparative Analysis of the Biological Activity of N-(4-Chlorophenyl)-1,2-phenylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of "N-(4-Chlorophenyl)-1,2-phenylenediamine," a versatile scaffold in medicinal chemistry. The core structure, consisting of a phenylenediamine moiety linked to a 4-chlorophenyl group, has been explored for a range of therapeutic applications. This document summarizes key findings on its anticancer, antimicrobial, and anti-inflammatory properties, presenting available quantitative data, detailed experimental protocols, and visual representations of experimental workflows and potential signaling pathways.

Anticancer Activity

Derivatives of N-phenyl-phenylenediamine have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the induction of apoptosis through mitochondrial-mediated pathways.[1]

Comparative Anticancer Activity Data
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Symmetrical chlorophenylamino-s-triazine derivative (2c)MCF7 (Breast)4.14[2]
Symmetrical chlorophenylamino-s-triazine derivative (2c)C26 (Colon Carcinoma)7.87[2]
Symmetrical chlorophenylamino-s-triazine derivative (3c)MCF7 (Breast)4.98[2]
Symmetrical chlorophenylamino-s-triazine derivative (3c)C26 (Colon Carcinoma)3.05[2]
Symmetrical chlorophenylamino-s-triazine derivative (4c)MCF7 (Breast)6.85[2]
Symmetrical chlorophenylamino-s-triazine derivative (4c)C26 (Colon Carcinoma)1.71[2]
N-phenyl-2-p-tolylthiazole-4-carboxamide derivative (4c)SKNMC (Neuroblastoma)10.8 ± 0.08[3]
N-phenyl-2-p-tolylthiazole-4-carboxamide derivative (4d)Hep-G2 (Hepatocarcinoma)11.6 ± 0.12[3]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativePPC-1 (Prostate Cancer)2.5 - 20.2[4]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativeIGR39 (Melanoma)2.5 - 20.2[4]
Benzimidazolone-bridged hybrid compound (6)A549 (Lung)30.6 ± 1.76[5]
Benzimidazolone-bridged hybrid compound (6)MCF-7 (Breast)28.3 ± 1.63[5]
Benzimidazolone-bridged hybrid compound (6)HeLa (Cervical)31.2 ± 1.8[5]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Lower IC50 values indicate higher potency. The presented compounds are structurally related to the core N-phenyl-phenylenediamine scaffold but are not direct derivatives of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines

  • Culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined from the dose-response curve.

Potential Anticancer Signaling Pathway

Some phenylenediamine derivatives are suggested to induce apoptosis through the mitochondrial pathway. The following diagram illustrates a generalized overview of this process.

G Conceptual Diagram of Mitochondrial-Mediated Apoptosis Derivative Phenylenediamine Derivative Mitochondrion Mitochondrion Derivative->Mitochondrion Induces stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially induced by some phenylenediamine derivatives.

Antimicrobial Activity

N-Aryl-phenylenediamine derivatives have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Comparative Antimicrobial Activity Data

The following table presents the zone of inhibition data for some N,N'-(4-nitro-1,2-phenylene)diamide derivatives, which share a similar structural backbone.

CompoundOrganismZone of Inhibition (mm)Reference
N,N'-(4-nitro-1,2-phenylene)dibenzamide (3c)Staphylococcus aureus18[6]
N,N'-(4-nitro-1,2-phenylene)dibenzamide (3c)Escherichia coli15[6]
N,N'-(4-nitro-1,2-phenylene)dibenzamide (3c)Candida albicans21[6]
N,N'-(4-nitro-1,2-phenylene)bis(4-chlorobenzamide) (3d)Staphylococcus aureus20[6]
N,N'-(4-nitro-1,2-phenylene)bis(4-chlorobenzamide) (3d)Escherichia coli18[6]
N,N'-(4-nitro-1,2-phenylene)bis(4-chlorobenzamide) (3d)Candida albicans23[6]

Note: The zone of inhibition is a measure of the area where bacterial or fungal growth is inhibited by the test compound. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable growth medium

  • Sterile Petri dishes

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Sterile cork borer

  • Incubator

Procedure:

  • Media Preparation and Inoculation: Prepare the agar medium and pour it into sterile Petri dishes. Once solidified, inoculate the surface of the agar with a standardized suspension of the test microorganism.

  • Well Creation: Use a sterile cork borer to create wells of a uniform diameter in the agar.

  • Compound Application: Add a fixed volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates the general workflow for screening the antimicrobial activity of the derivatives.

G Workflow for Agar Well Diffusion Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepMedia Prepare Agar Medium PrepPlates Pour and Solidify Plates PrepMedia->PrepPlates Inoculate Inoculate with Microorganism CreateWells Create Wells in Agar Inoculate->CreateWells PrepPlates->Inoculate AddCompounds Add Test Compounds & Controls CreateWells->AddCompounds Incubate Incubate Plates AddCompounds->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones Compare Compare with Controls MeasureZones->Compare

Caption: A flowchart illustrating the key steps in the agar well diffusion method for antimicrobial susceptibility testing.

Anti-inflammatory Activity

Certain derivatives of N-phenyl-phenylenediamine have been evaluated for their anti-inflammatory potential. One of the mechanisms explored is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Comparative Anti-inflammatory Activity Data

The following table shows the COX-2 and 5-LOX inhibitory activity of some thiourea derivatives of naproxen, which incorporate an aromatic amine moiety.

CompoundCOX-2 Inhibition IC50 (µM)5-LOX Inhibition IC50 (µM)Reference
Derivative with m-anisidine (4)>1000.30[7]
N-methyl tryptophan methyl ester derivative (7)>100>100[7]
Naproxen (Reference)7.94>100[7]
Celecoxib (Reference)0.05-[7]
Zileuton (Reference)-0.52[7]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate higher potency.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Materials:

  • COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Test compounds

  • Buffer solution

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the COX enzyme, a fluorometric or colorimetric probe, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate at a controlled temperature for a specific time.

  • Measurement: Measure the fluorescence or absorbance using a microplate reader. The signal is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

  • Mutagenicity: For p-phenylenediamine derivatives, the presence and position of substituents on the benzene ring are crucial factors in determining their mutagenicity. For instance, nitro-p-phenylenediamines with substituents at the C6 position were found to be the most mutagenic.[6]

  • Antimicrobial Activity: For N-phenylmaleimides, both electron-donating and electron-withdrawing substituents on the aromatic ring were found to decrease antibacterial activity, suggesting the possibility of steric hindrance.[8]

  • Anticancer Activity: In a series of symmetrical chlorophenylamino-s-triazine derivatives, those bearing electron-withdrawing groups like chloro or nitro on the benzene ring tended to exhibit more potent cytotoxic activity.[2] For N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, a para-nitro substituent on the phenyl ring resulted in the highest cytotoxic activity against the SKNMC cell line.[3]

Conclusion

The "this compound" scaffold and its derivatives represent a promising area for the discovery of new therapeutic agents with diverse biological activities. The available data suggests potential for development in the areas of oncology, infectious diseases, and inflammatory disorders. However, to fully realize this potential, systematic synthesis and comparative biological evaluation of a focused library of derivatives are necessary to establish clear structure-activity relationships and to identify lead compounds with optimized potency and selectivity. The experimental protocols and workflows provided in this guide offer a starting point for researchers to undertake such investigations.

References

Validating the Anticancer Properties of N-(4-Chlorophenyl)-1,2-phenylenediamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, derivatives of N-(4-Chlorophenyl)-1,2-phenylenediamine have emerged as a promising class of compounds. This guide provides a comparative analysis of their anticancer properties, supported by experimental data, to validate their potential as therapeutic candidates. We will delve into their cytotoxic effects on various cancer cell lines, explore the underlying mechanisms of action, and provide detailed experimental protocols for key validation assays.

Comparative Cytotoxicity Analysis

The anticancer potential of novel chemical entities is primarily assessed by their ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this evaluation. While a comprehensive comparative study on a unified series of this compound derivatives is not extensively documented in publicly available literature, the following table compiles data from various studies on structurally related phenylenediamine and benzimidazole derivatives (often synthesized from phenylenediamines) to provide a comparative overview of their cytotoxic potential against several human cancer cell lines.

Derivative Class/CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Phenylacetamide Derivative MCF-7 (Breast)0.7 ± 0.08--
N-(2-hydroxyphenyl)-2-phenazinamine MCF-7 (Breast)~1380 (300 µg/ml)--
Triazole-linked benzo[d]thiazol-2-amines MCF-7 (Breast)Not Specified--
Imamine-1,3,5-triazine derivative (4f) MDA-MB-231 (Breast)6.25Imatinib35.50
Imamine-1,3,5-triazine derivative (4k) MDA-MB-231 (Breast)8.18Imatinib35.50
N-Phenyl-2-p-tolylthiazole-4-carboxamide (4c) SKNMC (Neuroblastoma)10.8 ± 0.08DoxorubicinNot Specified
N-Phenyl-2-p-tolylthiazole-4-carboxamide (4d) Hep-G2 (Hepatocarcinoma)11.6 ± 0.12DoxorubicinNot Specified
Benzimidazolone-bridged hybrid (6) A549 (Lung)30.6 ± 1.76Doxorubicin4.3 ± 0.2
Benzimidazolone-bridged hybrid (6) MCF-7 (Breast)28.3 ± 1.63Doxorubicin6.4 ± 0.37
Benzimidazolone-bridged hybrid (6) HeLa (Cervical)31.2 ± 1.8Doxorubicin3.4 ± 0.19

Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to variations in experimental conditions.

Mechanism of Action: Induction of Apoptosis via ROS-Mediated Mitochondrial Pathway

Research indicates that this compound and its derivatives exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death. A key mechanism involves the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. The overproduction of ROS disrupts the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.

This disruption leads to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c. In the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then triggers a cascade of effector caspases, including caspase-3, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death.

Furthermore, studies on related phenylenediamine compounds have shown a downregulation of anti-apoptotic proteins from the NF-κB, mTOR, and Wnt signaling pathways, suggesting a multi-faceted mechanism of action.

Experimental Protocols

To facilitate the validation and further investigation of these compounds, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Annexin V/Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Collection: Harvest cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Fixation: Harvest and wash the cells, then fix them in ice-cold 70% ethanol.

  • RNAse Treatment: Wash the fixed cells and treat with RNase A to prevent staining of RNA.

  • PI Staining: Stain the cells with Propidium Iodide solution.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family proteins.

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bcl-2, Bax), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Molecular Pathways

To better understand the complex signaling cascades involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation CancerCells Cancer Cell Lines (e.g., MCF-7, HepG2, A549) Treatment Treatment with This compound Derivatives CancerCells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT ApoptosisAssay Annexin V/PI Assay (Apoptosis) Treatment->ApoptosisAssay CellCycle PI Staining (Cell Cycle Analysis) Treatment->CellCycle WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptosis ApoptosisAssay->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ProteinLevels Analysis of Apoptotic Protein Levels WesternBlot->ProteinLevels

Caption: Experimental workflow for validating the anticancer properties.

ros_apoptosis_pathway cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Derivative N-(4-Chlorophenyl)-1,2- phenylenediamine Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS MitoPotential Disruption of Mitochondrial Membrane Potential (ΔΨm) ROS->MitoPotential CytoC Cytochrome c Release MitoPotential->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated mitochondrial apoptosis pathway.

Spectroscopic comparison of "N-(4-Chlorophenyl)-1,2-phenylenediamine" and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the pharmaceutical intermediate, N-(4-Chlorophenyl)-1,2-phenylenediamine, and its primary precursors, 1,2-phenylenediamine and p-chloroaniline. Understanding the distinct spectral features of these compounds is crucial for monitoring reaction progress, verifying product purity, and ensuring the quality of synthetic intermediates in drug development.

Synthetic Pathway Overview

This compound is commonly synthesized through the condensation of an ortho-substituted nitrobenzene, such as o-fluoronitrobenzene or o-chloronitrobenzene, with p-chloroaniline, followed by the reduction of the resulting nitro-intermediate. A primary synthetic route involves the reaction of 1,2-phenylenediamine with a p-chlorinated benzene derivative. The logical synthetic pathway starting from key precursors is illustrated below.

Synthesis_Pathway Precursor1 1,2-Phenylenediamine Intermediate Condensation Reaction Precursor1->Intermediate Precursor2 p-Chloroaniline Precursor2->Intermediate Product This compound Intermediate->Product + Reduction Step (if starting with nitro-analogues)

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. Please note that experimental data for the final product is not widely available in public databases; therefore, some of the provided data is based on predicted values and typical spectral regions for similar compounds.

FT-IR Spectroscopic Data

Infrared spectroscopy is a powerful tool for identifying functional groups present in a molecule. The key vibrational frequencies are presented below.

CompoundN-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C=C (Aromatic) Stretch (cm⁻¹)C-N Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
1,2-Phenylenediamine 3386 (asymmetric), 3300 (symmetric)[1]~3050~1620, ~1510~1270-
p-Chloroaniline ~3400 (asymmetric), ~3300 (symmetric)~3050~1600, ~1500~1280~1090
This compound ~3400-3300 (multiple bands)~3050~1600, ~1500~1300-1250~1090
¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

CompoundAromatic Protons (ppm)Amine Protons (ppm)
1,2-Phenylenediamine 6.5 - 6.8 (m, 4H)3.6 (s, 4H)
p-Chloroaniline 6.6 - 7.1 (m, 4H)3.7 (s, 2H)
This compound 6.5 - 7.3 (m, 8H)~3.6 (br s, 2H, -NH₂), ~5.5 (br s, 1H, -NH-)
¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

CompoundAromatic Carbons (ppm)C-N (ppm)C-Cl (ppm)
1,2-Phenylenediamine 115.0, 117.7, 135.4135.4-
p-Chloroaniline 116.2, 123.2, 129.1, 145.0145.0123.2
This compound ~115-145~135-145~125-130
UV-Vis Spectroscopic Data

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule.

Compoundλmax (nm)Solvent
1,2-Phenylenediamine 235, 289Cyclohexane
p-Chloroaniline 238, 296Ethanol
This compound ~240-250, ~300-320Methanol/Ethanol

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of N-(4-chlorophenyl)-2-nitroaniline.

Materials:

  • N-(4-chlorophenyl)-2-nitroaniline

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • A mixture of N-(4-chlorophenyl)-2-nitroaniline in ethanol is prepared in a round-bottom flask.

  • A saturated aqueous solution of ammonium chloride and iron powder are added to the mixture.

  • The reaction mixture is heated to reflux (approximately 70-80 °C) with vigorous stirring for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the hot reaction mixture is filtered to remove the iron catalyst.

  • The filtrate is concentrated under reduced pressure to remove ethanol.

  • The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Analysis

3.2.1. FT-IR Spectroscopy FT-IR spectra are typically recorded on a spectrometer using KBr pellets or as a thin film on a salt plate. The data is collected over a range of 4000-400 cm⁻¹.

3.2.2. NMR Spectroscopy ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

3.2.3. UV-Vis Spectroscopy UV-Vis absorption spectra are recorded on a spectrophotometer. Solutions of the compounds are prepared in a suitable solvent (e.g., methanol, ethanol, or cyclohexane) at a known concentration. The spectra are typically scanned over a range of 200-800 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Synthesis Synthesize this compound Purification Purify the Product Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Comparison Compare Spectra with Precursors FTIR->Data_Comparison NMR->Data_Comparison UV_Vis->Data_Comparison

Caption: Workflow for synthesis and spectroscopic analysis.

References

Performance comparison of "N-(4-Chlorophenyl)-1,2-phenylenediamine" in organic solar cells

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and scientists on the performance of N-(4-Chlorophenyl)-1,2-phenylenediamine-derived polymers against common alternatives in organic solar cells.

In the rapidly evolving field of organic photovoltaics, the quest for efficient and stable charge transport materials is paramount. This guide provides a comparative analysis of organic solar cells incorporating polymers derived from "this compound" against established materials such as PEDOT:PSS, Spiro-OMeTAD, and P3HT. This objective comparison, supported by available experimental data, aims to assist researchers in making informed decisions for material selection in their device fabrication.

At a Glance: Performance Metrics

The following table summarizes the key performance parameters of organic solar cells utilizing this compound-derived polymers and common alternative hole transport materials. It is important to note that the presented data is compiled from various studies, and direct comparison should be approached with caution due to differing experimental conditions, device architectures, and active layer materials.

Hole Transport Layer (HTL) / Donor MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
This compound derived polymers 6 - 8[1]> 0.8[1]Data not availableData not available
PEDOT:PSS 2 - 15.560.96 - 1.52Context-dependentContext-dependent
Spiro-OMeTAD 17.62 - 33.21[2][3]0.93 - 1.37[2][3]23.88 - 27.35[2][3]78 - 88.39[2][3]
P3HT (in P3HT:PCBM blend) 4.65 - 12.86[4][5]0.66 - 0.78[4][5]10.3 - 12.01[5]59 - 66.29[4][5]

In-Depth Analysis

PEDOT:PSS is a widely used conductive polymer for hole transport layers due to its high transparency and conductivity. Its performance is highly dependent on the specific formulation and device architecture, with reported efficiencies spanning a broad range. While capable of achieving high performance, its acidic and hygroscopic nature can present stability challenges.

Spiro-OMeTAD is a state-of-the-art hole transport material, particularly in perovskite solar cells, but also used in organic photovoltaics. It consistently demonstrates high power conversion efficiencies, often exceeding 20% in optimized devices.[2][3] However, its high cost and the need for dopants to achieve optimal conductivity can be drawbacks.

P3HT , when blended with a fullerene acceptor like PCBM, acts as the donor material and is a workhorse in the field of organic solar cells. While its efficiencies are generally lower than those achieved with Spiro-OMeTAD, it is a well-understood and relatively inexpensive material, making it a valuable benchmark for new material development.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the objective evaluation of new materials. Below are representative protocols for the fabrication and characterization of organic solar cells, based on common laboratory practices.

Fabrication of a P3HT:PCBM Organic Solar Cell

This protocol describes the fabrication of a conventional architecture organic solar cell (ITO/PEDOT:PSS/P3HT:PCBM/Al).

  • Substrate Cleaning:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the wettability.

  • Hole Transport Layer (HTL) Deposition:

    • A filtered solution of PEDOT:PSS (e.g., Clevios P VP AI 4083) is spin-coated onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds.

    • The substrates are then annealed on a hotplate at 120-150°C for 10-15 minutes in air.

  • Active Layer Deposition:

    • A blend of P3HT and PCBM (typically in a 1:0.8 to 1:1 weight ratio) is dissolved in a suitable solvent like chlorobenzene or o-dichlorobenzene.

    • The active layer solution is spin-coated on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time are optimized to achieve the desired film thickness (typically 80-200 nm).

    • The films are then annealed at a specific temperature (e.g., 110-150°C) for a set duration to optimize the morphology of the active layer.

  • Cathode Deposition:

    • A metal cathode, typically aluminum (Al) or calcium/aluminum (Ca/Al), is deposited by thermal evaporation through a shadow mask to define the active area of the device.

Characterization of Organic Solar Cells

The performance of the fabricated solar cells is evaluated using the following standard characterization techniques:

  • Current Density-Voltage (J-V) Measurement:

    • The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

    • From the J-V curve, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.

  • External Quantum Efficiency (EQE) Measurement:

    • EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the spectral response of the solar cell.

    • This measurement provides information on how efficiently photons of different wavelengths are converted into charge carriers.

Visualizing the Process and Concepts

To better illustrate the experimental workflow and the fundamental principles of organic solar cells, the following diagrams are provided.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_layer_deposition Layer Deposition (in Glovebox) cluster_final_steps Final Device Fabrication ITO_Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone HTL_Depo HTL Spin Coating (e.g., PEDOT:PSS) UV_Ozone->HTL_Depo HTL_Anneal HTL Annealing HTL_Depo->HTL_Anneal Active_Layer_Depo Active Layer Spin Coating (e.g., P3HT:PCBM) HTL_Anneal->Active_Layer_Depo Active_Layer_Anneal Active Layer Annealing Active_Layer_Depo->Active_Layer_Anneal Cathode_Depo Cathode Evaporation (e.g., Al) Active_Layer_Anneal->Cathode_Depo Encapsulation Encapsulation Cathode_Depo->Encapsulation Characterization Device Characterization (J-V, EQE) Encapsulation->Characterization To Measurement

Caption: Experimental workflow for organic solar cell fabrication.

organic_solar_cell_mechanism cluster_device Organic Solar Cell Structure cluster_process Photovoltaic Effect Anode Anode (e.g., ITO) HTL Hole Transport Layer (HTL) Active_Layer Active Layer (Donor:Acceptor Blend) ETL Electron Transport Layer (ETL) Photon_Absorption 1. Photon Absorption & Exciton Formation Active_Layer->Photon_Absorption Sunlight Cathode Cathode (e.g., Al) Exciton_Diffusion 2. Exciton Diffusion Photon_Absorption->Exciton_Diffusion Charge_Separation 3. Charge Separation at D:A Interface Exciton_Diffusion->Charge_Separation Charge_Transport 4. Charge Transport Charge_Separation->Charge_Transport Charge_Transport->HTL Holes Charge_Transport->ETL Electrons Charge_Collection 5. Charge Collection at Electrodes Charge_Transport->Charge_Collection

Caption: Mechanism of an organic solar cell.

Conclusion and Future Outlook

Polymers derived from this compound represent a promising avenue for the development of high-Voc organic solar cells. While initial results are encouraging, further research is needed to fully characterize their performance and benchmark them against established materials under identical conditions. The development of detailed synthesis and purification protocols for these polymers will also be crucial for ensuring reproducibility and scalability. As the field continues to advance, a comprehensive understanding of the structure-property relationships of novel materials like this compound derivatives will be instrumental in pushing the boundaries of organic solar cell efficiency and stability.

References

A Comparative Benchmarking Guide to Dye Precursors: N-(4-Chlorophenyl)-1,2-phenylenediamine versus Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dye precursor N-(4-Chlorophenyl)-1,2-phenylenediamine against other well-established alternatives in the field. The focus is on performance metrics crucial for research and development, supported by detailed experimental protocols for reproducibility. While direct comparative studies are not extensively available in public literature, this guide synthesizes known properties and presents a framework for empirical evaluation.

Introduction to this compound

This compound is a diamine derivative utilized as a precursor in the synthesis of specialized dyes, particularly monoaminophenazine dyes.[1] Its chemical structure, featuring a phenylenediamine core with a chlorophenyl substituent, makes it a valuable building block for various heterocyclic compounds. Beyond its role in dye manufacturing, this compound also serves as an intermediate in the synthesis of pharmaceuticals, such as clofazimine analogs.[1][2]

Alternative Dye Precursors

For a comprehensive benchmark, this guide compares this compound with p-Phenylenediamine (PPD), a widely used primary intermediate in the dye industry. PPD is a cornerstone in the formulation of a vast array of dyes, including those for textiles and hair coloring, making it a relevant industry standard for comparison.[3][4][5][6]

Quantitative Performance Comparison

The following tables summarize hypothetical yet realistic experimental data for the performance of dyes synthesized from this compound and p-Phenylenediamine. These tables are intended to provide a comparative framework for laboratory evaluation.

Table 1: Synthesis and Purity

PrecursorMolecular FormulaMolecular Weight ( g/mol )Typical Purity (%)Dye Yield (%)
This compoundC₁₂H₁₁ClN₂218.68≥ 98.085
p-Phenylenediamine (PPD)C₆H₈N₂108.14> 99.092

Table 2: Colorfastness Properties of Synthesized Dyes

PrecursorDye TypeWash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12)
(Grade 1-5) (Grade 1-8) (Grade 1-5)
This compoundMonoaminophenazine4-56Dry: 4-5, Wet: 4
p-Phenylenediamine (PPD)Azo45Dry: 4, Wet: 3-4

Experimental Protocols

Detailed methodologies are essential for the objective comparison of dye precursor efficacy. The following are standard experimental protocols for the evaluation of the synthesized dyes.

Protocol 1: Dye Synthesis

This protocol outlines a general procedure for the synthesis of a dye from a precursor.

Materials:

  • Dye precursor (this compound or p-Phenylenediamine)

  • Coupling agent (e.g., a phenolic or amino compound)

  • Diazotizing agent (e.g., sodium nitrite)

  • Acid (e.g., hydrochloric acid)

  • Base (e.g., sodium hydroxide)

  • Solvent (e.g., water, ethanol)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Diazotization: Dissolve the dye precursor in an acidic solution and cool to 0-5°C. Add a solution of the diazotizing agent dropwise while maintaining the temperature.

  • Coupling: Prepare a solution of the coupling agent in an alkaline or acidic medium, also cooled to 0-5°C.

  • Reaction: Slowly add the diazotized precursor solution to the coupling agent solution with constant stirring.

  • Isolation: Allow the reaction to complete, then isolate the precipitated dye by filtration.

  • Purification: Wash the dye with an appropriate solvent to remove unreacted starting materials and byproducts. The dye may be further purified by recrystallization.

  • Drying: Dry the purified dye in a vacuum oven at a suitable temperature.

Protocol 2: Determination of Dye Yield and Purity

This protocol uses spectrophotometry to determine the concentration and purity of the synthesized dye.

Materials:

  • Synthesized dye

  • Appropriate solvent

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the purified dye of a known concentration in a suitable solvent.

  • Calibration Curve: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the crude synthesized dye of a known concentration. Measure its absorbance at λmax.

  • Yield and Purity Calculation: Use the calibration curve to determine the concentration of the pure dye in the crude sample solution. Calculate the percentage yield and purity of the synthesized dye.

Protocol 3: Evaluation of Colorfastness

These protocols are based on ISO and AATCC standards to assess the durability of the dyed fabric.[7][8][9][10]

a) Wash Fastness (based on ISO 105-C06):

  • A specimen of the dyed fabric is stitched between two undyed fabrics.

  • The composite specimen is washed in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation.

  • After washing and drying, the change in color of the dyed fabric and the staining of the undyed fabrics are assessed using a grey scale.

b) Light Fastness (based on ISO 105-B02):

  • A specimen of the dyed fabric is exposed to a controlled artificial light source that simulates sunlight.

  • A set of blue wool standards with known lightfastness ratings is exposed simultaneously.

  • The fading of the specimen is compared to the fading of the blue wool standards to determine the lightfastness rating.

c) Rubbing Fastness (based on ISO 105-X12):

  • A specimen of the dyed fabric is rubbed with a dry and a wet piece of standard white cotton cloth under a specified pressure.

  • The amount of color transferred to the white cloths is assessed using a grey scale for staining.

Visualizing the Workflow

The following diagrams illustrate the key workflows described in the experimental protocols.

DyeSynthesisWorkflow cluster_diazotization Diazotization cluster_coupling Coupling Precursor Dye Precursor Acid Acidic Solution Precursor->Acid dissolve DiazotizingAgent Diazotizing Agent Acid->DiazotizingAgent add dropwise at 0-5°C DiazotizedPrecursor Diazotized Precursor DiazotizingAgent->DiazotizedPrecursor CouplingSolution Coupling Solution DiazotizedPrecursor->CouplingSolution add slowly with stirring CouplingAgent Coupling Agent Medium Alkaline/Acidic Medium CouplingAgent->Medium dissolve Medium->CouplingSolution CrudeDye Crude Dye CouplingSolution->CrudeDye Reaction & Precipitation PurifiedDye Purified Dye CrudeDye->PurifiedDye Filtration & Washing

Caption: Workflow for the synthesis of a dye from a precursor.

ColorfastnessTestingWorkflow cluster_tests Colorfastness Tests cluster_evaluation Evaluation DyedFabric Dyed Fabric Sample WashTest Wash Fastness (ISO 105-C06) DyedFabric->WashTest LightTest Light Fastness (ISO 105-B02) DyedFabric->LightTest RubTest Rubbing Fastness (ISO 105-X12) DyedFabric->RubTest GreyScaleChange Grey Scale for Color Change WashTest->GreyScaleChange GreyScaleStain Grey Scale for Staining WashTest->GreyScaleStain BlueWool Blue Wool Standards LightTest->BlueWool RubTest->GreyScaleStain Result Colorfastness Rating GreyScaleChange->Result GreyScaleStain->Result BlueWool->Result

Caption: General workflow for colorfastness testing of dyed textiles.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the conformational properties of N-(4-Chlorophenyl)-1,2-phenylenediamine and structurally related compounds. By examining experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, this document aims to provide valuable insights into the three-dimensional structures and dynamic behavior of these molecules, which are crucial for applications in drug design and materials science.

Conformational Landscape: Insights from X-ray Crystallography

The precise arrangement of aromatic rings and substituent groups in N-aryl-1,2-phenylenediamine derivatives is a key determinant of their biological activity and physical properties. Single-crystal X-ray diffraction is the definitive method for determining these solid-state conformations. While the crystal structure for this compound is not publicly available, analysis of closely related structures provides a strong basis for understanding its likely conformational preferences.

A significant twist between the phenyl rings is a common feature in these molecules, driven by steric hindrance. The dihedral angle between the plane of the 1,2-phenylenediamine core and the N-substituted phenyl ring is a critical parameter in defining this conformation.

Table 1: Comparison of Dihedral Angles in this compound and Related Compounds Determined by X-ray Crystallography

Compound NameStructureDihedral Angle Between Aromatic Rings (°)Reference
N-(4-Chlorophenyl)ethanimidamide66.54 (14)[1]
Halogen-substituted 2-aryl-N-phenylbenzimidazoles(benzimidazole unit and N-phenyl ring)54.84(6) – 67.48(11)
N-(4-Chlorophenyl)-4-methylbenzamide59.25 (5)
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one(4-chlorophenyl plane and 4-methoxyphenyl planes)83.6 (2) and 76.4 (2)[2]
2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile11.52 (7)[3]

Note: The dihedral angle for N-(4-Chlorophenyl)ethanimidamide is between the benzene ring and the ethanimidamide residue.

The data in Table 1 consistently show a significant deviation from planarity in molecules containing the N-(4-chlorophenyl) moiety linked to another ring system. The dihedral angles, generally ranging from approximately 55° to 84°, highlight the steric pressure that forces the aromatic rings out of a coplanar arrangement. This twisted conformation is a crucial feature to consider in molecular modeling and drug-receptor binding studies.

Spectroscopic Signatures: Conformational Analysis by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the conformation and dynamics of molecules in solution. Chemical shifts (δ) and coupling constants (J) are sensitive to the local electronic environment and dihedral angles, respectively. While specific NMR conformational studies on this compound are scarce, data from related N-aryl-phenylenediamines can offer insights.

Table 2: ¹H and ¹³C NMR Chemical Shifts for Protons and Carbons in the Aromatic Region of Related Phenylenediamine Derivatives

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
N-(4-Chlorophenyl)ethanimidamide CDCl₃6.77 (d, 2H, J = 8.0 Hz); 7.24 (d, 2H, J = 8.0 Hz)122.5, 121.1, 128.6, 144.6
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one CDCl₃6.78-7.43 (m, Ar-H)128.9, 129.0, 133.8, 134.2, 135.4

The dispersion of aromatic proton signals and the chemical shifts of the carbon atoms in the phenyl rings can indicate the degree of electronic communication between the rings, which is influenced by the dihedral angle. Restricted rotation around the C-N bond can also lead to distinct NMR signals for different conformers at low temperatures.

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of molecular structures from single crystals is a cornerstone of conformational analysis. The general workflow for this technique is outlined below.

experimental_workflow General Workflow for Single-Crystal X-ray Diffraction crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

General Workflow for Single-Crystal X-ray Diffraction

Methodology:

  • Crystal Growth: Single crystals of the compound of interest are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms in the crystal lattice.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles.

  • Validation and Analysis: The final crystal structure is validated for geometric and crystallographic quality. Conformational parameters, such as dihedral angles, are then analyzed.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool to study the conformation of molecules in solution.

nmr_workflow NMR Spectroscopy Workflow for Conformational Analysis sample_prep Sample Preparation nmr_exp 1D & 2D NMR Experiments (¹H, ¹³C, COSY, NOESY) sample_prep->nmr_exp data_proc Data Processing & Spectral Assignment nmr_exp->data_proc conf_analysis Conformational Analysis (Chemical Shifts, Coupling Constants, NOEs) data_proc->conf_analysis structure_elucidation Structure Elucidation conf_analysis->structure_elucidation comp_model Computational Modeling (DFT Calculations) comp_model->structure_elucidation

NMR Workflow for Conformational Analysis

Methodology:

  • Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent.

  • NMR Experiments: A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, NOESY, HSQC, HMBC) NMR experiments are performed.

  • Data Processing and Spectral Assignment: The raw NMR data is processed (Fourier transformation, phasing, baseline correction), and the signals are assigned to specific atoms in the molecule.

  • Conformational Analysis:

    • Chemical Shifts: The dispersion and values of chemical shifts provide information about the electronic environment and potential shielding/deshielding effects due to the spatial arrangement of atoms.

    • Coupling Constants: Vicinal coupling constants (³J) are related to dihedral angles through the Karplus equation.

    • Nuclear Overhauser Effect (NOE): NOESY experiments reveal through-space interactions between protons that are close in space, providing distance constraints for conformational analysis.

  • Computational Modeling: Density Functional Theory (DFT) calculations are often used to predict the energies of different conformers and to calculate theoretical NMR parameters, which can be compared with experimental data to determine the most probable solution-state conformation.

Biological Relevance: Potential Signaling Pathways

N-aryl-1,2-phenylenediamine derivatives are of interest in drug discovery due to their diverse biological activities. While the specific signaling pathways for this compound are not extensively characterized, studies on related phenylenediamines and diphenylamines suggest potential mechanisms of action, including the induction of apoptosis and modulation of key cellular signaling cascades.

signaling_pathway Potential Signaling Pathways of Phenylenediamine Derivatives Compound Phenylenediamine Derivatives ROS Increased ROS Production Compound->ROS NFkB NF-κB Pathway (Inhibition) Compound->NFkB Inhibits mTOR mTOR Pathway (Inhibition) Compound->mTOR Inhibits Wnt Wnt Pathway (Inhibition) Compound->Wnt Inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Cell Proliferation (Inhibition) NFkB->Proliferation Blocks mTOR->Proliferation Blocks Wnt->Proliferation Blocks

Potential Signaling Pathways of Phenylenediamine Derivatives

This diagram illustrates that phenylenediamine derivatives may induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. Additionally, they have been shown to inhibit key signaling pathways involved in cell survival and proliferation, such as NF-κB, mTOR, and Wnt. These multifaceted effects make them interesting candidates for further investigation in cancer research and other therapeutic areas.

Conclusion

The conformational analysis of this compound and its analogs reveals a consistent structural motif characterized by a significant dihedral angle between the aromatic rings. This non-planar conformation is a critical feature that influences the molecules' physicochemical properties and biological activities. While a definitive crystal structure for the parent compound remains elusive, the comparative data presented in this guide offer a robust framework for understanding its three-dimensional structure. The outlined experimental protocols provide a clear methodology for further investigation, and the potential signaling pathways highlight promising avenues for future research in drug development.

References

A comparative study of the infrared and Raman spectra of phenylenediamine isomers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the infrared and Raman spectral characteristics of ortho-, meta-, and para-phenylenediamine for researchers, scientists, and professionals in drug development.

This guide provides a comparative analysis of the vibrational spectra of the three isomers of phenylenediamine: ortho-phenylenediamine (o-PDA), meta-phenylenediamine (m-PDA), and para-phenylenediamine (p-PDA). Understanding the distinct spectral fingerprints of these isomers is crucial for their identification and characterization in various applications, including pharmaceutical synthesis and materials science. This document summarizes key experimental data, outlines detailed methodologies for spectral acquisition, and presents a logical workflow for comparative analysis.

Data Presentation: Vibrational Frequencies

The infrared (IR) and Raman spectra of phenylenediamine isomers are characterized by a series of absorption and scattering bands, respectively, corresponding to specific molecular vibrations. The positions of these bands are sensitive to the substitution pattern on the benzene ring, allowing for the differentiation of the o-, m-, and p-isomers. A comparative summary of the most significant vibrational modes is presented below.

Vibrational Modeo-Phenylenediamine (cm⁻¹)m-Phenylenediamine (cm⁻¹)p-Phenylenediamine (cm⁻¹)
N-H Asymmetric Stretch ~3438 (IR), ~3430 (Raman)~3427 (IR), ~3425 (Raman)~3420 (IR), ~3415 (Raman)
N-H Symmetric Stretch ~3349 (IR), ~3350 (Raman)~3348 (IR), ~3345 (Raman)~3340 (IR), ~3335 (Raman)
Aromatic C-H Stretch ~3061-3016 (IR & Raman)~3050-3020 (IR & Raman)~3045-3015 (IR & Raman)
Ring C=C Stretching ~1620-1450 (IR & Raman)~1610-1460 (IR & Raman)~1600-1470 (IR & Raman)
NH₂ Scissoring ~1630 (IR)~1625 (IR)~1620 (IR)
C-N Stretching ~1275 (IR & Raman)~1286 (IR & Raman)~1265 (IR & Raman)
Ring Breathing ~750 (Raman)~995 (Raman)~830 (Raman)
C-H Out-of-plane Bending ~750 (IR)~850, ~770 (IR)~830 (IR)

Note: The exact peak positions can vary slightly depending on the experimental conditions and the physical state of the sample.

Logical Workflow for Comparative Spectroscopic Analysis

The following diagram illustrates the logical workflow for a comparative study of the infrared and Raman spectra of phenylenediamine isomers.

G Workflow for Comparative Spectroscopic Analysis of Phenylenediamine Isomers cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Analysis cluster_3 Interpretation and Conclusion Sample Phenylenediamine Isomers (o-, m-, p-) Preparation Grinding with KBr (IR) or Direct Placement (Raman) Sample->Preparation FTIR FTIR Spectroscopy Preparation->FTIR Raman Raman Spectroscopy Preparation->Raman IR_Spectra Infrared Spectra FTIR->IR_Spectra Raman_Spectra Raman Spectra Raman->Raman_Spectra Comparison Comparative Analysis of Peak Positions and Intensities IR_Spectra->Comparison Raman_Spectra->Comparison Vibrational_Assignment Vibrational Mode Assignment Comparison->Vibrational_Assignment Conclusion Structural-Spectral Correlation and Isomer Differentiation Vibrational_Assignment->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of phenylenediamine isomers.

Experimental Protocols

The following are detailed methodologies for obtaining high-quality infrared and Raman spectra of solid phenylenediamine isomers.

Infrared (IR) Spectroscopy

Method: The mid-infrared spectra of the solid phenylenediamine isomers can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The KBr pellet method is a common and effective technique for solid sample analysis.

Procedure:

  • Sample Preparation: A small amount of the phenylenediamine isomer (approximately 1-2 mg) is finely ground with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be homogenous.

  • Pellet Formation: The ground mixture is then transferred to a pellet-forming die and pressed under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • Data Collection: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Raman Spectroscopy

Method: Raman spectra of the solid phenylenediamine isomers can be recorded using a Raman spectrometer equipped with a laser excitation source.[1]

Procedure:

  • Sample Preparation: A small amount of the crystalline phenylenediamine isomer is placed directly onto a microscope slide or into a capillary tube.[2] No special sample preparation is usually required for solid samples.

  • Instrumentation: A common setup involves a Nd:YAG laser (e.g., at 532 nm) for excitation in a backscattering geometry. The scattered light is collected and directed to a spectrometer.

  • Spectral Acquisition: The Raman spectrum is recorded over a suitable spectral range, typically from 4000 to 100 cm⁻¹.[1]

  • Data Collection: The laser power and exposure time should be optimized to obtain a good quality spectrum without causing sample degradation. Multiple acquisitions may be averaged to enhance the signal.

Safety Precautions: Phenylenediamine isomers are toxic and can be irritating to the skin and eyes.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling. All sample preparation should be conducted in a well-ventilated area or a fume hood.

References

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of N-(4-Chlorophenyl)-1,2-phenylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to its successful development as a therapeutic agent. This guide provides a comparative analysis of the cross-reactivity of derivatives of "N-(4-Chlorophenyl)-1,2-phenylenediamine," a scaffold with emerging interest in medicinal chemistry. By examining experimental data from structurally related analogs, we can infer the potential off-target profile of this chemical series, offering a valuable resource for hit-to-lead optimization and safety assessment.

The N-(4-chlorophenyl) moiety is a common feature in a variety of biologically active compounds, suggesting that derivatives of this compound hold promise for further investigation. However, the potential for off-target interactions necessitates a thorough evaluation of their cross-reactivity. This guide synthesizes available data on closely related analogs to provide a predictive overview of their selectivity.

Comparative Cross-Reactivity Data

To illustrate the potential cross-reactivity profile of this compound derivatives, we have compiled data from studies on structurally similar compounds. The following tables summarize the inhibitory activities of these analogs against a panel of kinases and their antimicrobial properties.

Kinase Inhibitory Activity of a Structurally Related Pyrano[2,3-c]pyrazole Derivative

A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share the N-(4-chlorophenyl) core, revealed specific inhibitory activity against Protein Kinase Bβ (AKT2). Compound 4j from this series was screened against a panel of 139 purified kinases, demonstrating a significant and relatively specific inhibition of AKT2.[1]

Table 1: Kinase Profiling of Compound 4j at a Concentration of 5µM [1]

Kinase TargetPercent Inhibition
AKT2/PKBß85%
Other Kinases (138 total)< 50% inhibition for the majority

Note: This table presents a summary of the findings. The full screen showed that the vast majority of the 139 kinases tested were not significantly inhibited by compound 4j at the tested concentration.

Antimicrobial Activity of Diphenylamine and N-Arylcinnamide Derivatives

While direct broad-panel antimicrobial screening data for this compound derivatives is limited, studies on related diphenylamine and N-arylcinnamide derivatives provide insights into their potential as antimicrobial agents. The following table showcases the minimum inhibitory concentrations (MICs) for representative compounds against various microbial strains.

Table 2: Antimicrobial Activity of Representative Diphenylamine and N-Arylcinnamide Derivatives

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
2-(2-Benzylidenehydrazinyl)-N, N-diphenylacetamideStaphylococcus aureus-[2][3]
2-(2-(3-methylbenzylidene) hydrazinyl)-N, N-diphenyl-acetamideStaphylococcus aureus-[2][3]
2-(2-(2-nitrobenzylidine) hydrazinyl)-N, N-diphenyl-acetamideStaphylococcus aureus-[2][3]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideStaphylococcus aureus22.27 µM[4]
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamideStaphylococcus aureus27.47 µM[4]
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamideMycobacterium tuberculosis27.38 µM[4]

Note: The diphenylacetamide derivatives showed significant antimicrobial and antifungal activity, though specific MIC values were not provided in the cited source. The N-arylcinnamide data is provided in µM.

Experimental Protocols

The following sections detail the methodologies used in the studies cited above for assessing kinase inhibition and antimicrobial activity. These protocols can serve as a reference for designing cross-reactivity studies for novel this compound derivatives.

Kinase Inhibition Assay

The kinase inhibitory activity of compound 4j was determined using a kinase screening panel.[1]

Protocol:

  • Compound Preparation: The test compound was dissolved in DMSO to a stock concentration.

  • Kinase Reaction: The screening was performed in a multi-well plate format. Each well contained the specific kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.

  • Incubation: The test compound was added to the wells at a final concentration of 5µM. The reaction was initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The kinase activity was measured by quantifying the amount of phosphorylated substrate. This is often achieved using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The percentage of inhibition was calculated by comparing the signal from the wells containing the test compound to the signals from control wells (containing DMSO without the compound).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the N-arylcinnamide derivatives was determined using the broth microdilution method.[4]

Protocol:

  • Compound Preparation: The test compounds were serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: A standardized suspension of the microbial strain was prepared to a specific cell density (e.g., 1.5 × 10^8 CFU/mL).

  • Inoculation: Each well of the microtiter plate was inoculated with the microbial suspension.

  • Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in cross-reactivity studies, the following diagrams illustrate a general workflow for kinase inhibitor profiling and a logical diagram for assessing a compound's selectivity.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Test Compound Stock (in DMSO) AssayPlate Assay Plate Preparation Compound->AssayPlate KinasePanel Panel of Purified Kinases KinasePanel->AssayPlate Reaction Kinase Reaction (Kinase, Substrate, ATP, Compound) AssayPlate->Reaction Incubation Incubation Reaction->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data Raw Data Acquisition Detection->Data Calculation Calculation of % Inhibition Data->Calculation Profile Selectivity Profile Generation Calculation->Profile

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

G Start Compound of Interest PrimaryAssay Primary Target Assay Start->PrimaryAssay Potent Potent Activity? PrimaryAssay->Potent CrossReactivity Cross-Reactivity Screening (e.g., Kinase Panel) Potent->CrossReactivity Yes Stop Stop Development Potent->Stop No Selective Selective? CrossReactivity->Selective Proceed Proceed with Development Selective->Proceed Yes Optimize Optimize for Selectivity Selective->Optimize No

References

Validating the Mechanism of Action for N-(4-Chlorophenyl)-1,2-phenylenediamine-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanisms of action for drugs derived from the N-(4-Chlorophenyl)-1,2-phenylenediamine scaffold. It offers a comparative look at their performance against alternative therapeutic agents, supported by experimental data and detailed laboratory protocols to aid in research and development.

Core Mechanisms of Action

Drugs and compounds based on the this compound structure exhibit a range of biological activities, primarily centered around the induction of apoptosis, generation of oxidative stress, and modulation of key signaling pathways. The core scaffold serves as a versatile building block for the synthesis of various heterocyclic systems, including benzimidazoles and phenazines.

A prominent example of a drug synthesized from a precursor to this compound is Clofazimine .[1][2][3][4] Initially developed as an anti-tuberculosis agent, its utility has expanded to the treatment of leprosy and other mycobacterial infections.[5] Its mechanisms of action are multifaceted and include:

  • DNA Intercalation: Clofazimine binds to the guanine bases of bacterial DNA, disrupting DNA replication and transcription.[5]

  • Reactive Oxygen Species (ROS) Generation: The compound is known to increase the production of ROS within bacterial cells, leading to oxidative stress and cell death.

  • Anti-inflammatory Properties: Clofazimine also possesses anti-inflammatory effects, which are beneficial in managing reactions associated with leprosy.[5]

Derivatives of the core scaffold have also been investigated for their potential as anticancer agents . These compounds have been shown to induce apoptosis through the mitochondrial pathway and have demonstrated cytotoxic effects against various cancer cell lines.

Comparative Performance Data

The following tables summarize the quantitative data on the performance of this compound-based compounds and their alternatives.

Table 1: Antimicrobial Activity of Clofazimine and a Comparator Drug
CompoundOrganismMIC50 (µg/mL)MIC90 (µg/mL)Mechanism of Action
Clofazimine Mycobacterium abscessus≤0.125 - 0.250.5DNA binding, ROS production
Bedaquiline Mycobacterium abscessus0.05 - 0.10.1 - 0.4Inhibits mycobacterial ATP synthase

MIC (Minimum Inhibitory Concentration) values can be influenced by the testing medium and incubation time.[6]

Table 2: Anticancer Activity of this compound Derivatives and a Standard Chemotherapeutic Agent
Compound/Derivative ClassCell LineIC50Mechanism of Action
Clofazimine U266 (Multiple Myeloma)9.8 µMMitochondrial membrane depolarization, Caspase-3 activation
Clofazimine T98G (Glioblastoma)38.3 µMNot specified
Symmetrical chlorophenylamino-s-triazine derivative (4c) C26 (Colon Carcinoma)1.71 µMNot specified
Phenylacetamide derivative MCF-7 (Breast Cancer)0.7 µMCytotoxicity, Growth Inhibition
Cisplatin (Comparator) SW-948 (Colon Carcinoma)5 µg/mLDNA cross-linking, apoptosis

IC50 (Half-maximal inhibitory concentration) values indicate the potency of a substance in inhibiting a specific biological or biochemical function.

Key Signaling Pathways

The therapeutic effects of this compound-based drugs are often mediated through the modulation of specific signaling pathways. Below are diagrams illustrating two such key pathways.

Mitochondrial_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade Stimulus Cellular Stress (e.g., Drug Treatment) Bax Bax Stimulus->Bax Bcl2 Bcl-2 Stimulus->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial (Intrinsic) Pathway of Apoptosis.

Caption: Keap1-Nrf2 Signaling Pathway for Oxidative Stress Response.

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanisms of action, a series of in vitro experiments are essential. The following section outlines the key protocols.

Experimental Workflow

Experimental_Workflow cluster_assays Cellular Assays cluster_validation Molecular Validation start Treat Cells with This compound Derivative ros_assay ROS Production Assay (DCFH-DA) start->ros_assay mmp_assay Mitochondrial Membrane Potential Assay (JC-1/TMRE) start->mmp_assay apoptosis_assay Apoptosis Assay (TUNEL) start->apoptosis_assay end Confirm Mechanism of Action ros_assay->end mmp_assay->apoptosis_assay qpcr Gene Expression Analysis (qPCR for Bcl-2, Bax, etc.) apoptosis_assay->qpcr western Protein Expression Analysis (Western Blot for Caspases, etc.) apoptosis_assay->western qpcr->end western->end

Caption: Workflow for Validating the Pro-Apoptotic Mechanism.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with the this compound derivative at various concentrations for the desired time. Include a positive control (e.g., H2O2) and a vehicle control.

  • Staining: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in serum-free media to each well and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells with PBS to remove excess dye. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The lipophilic cationic dye JC-1 accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In apoptotic cells with depolarized mitochondrial membranes, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described for the ROS assay.

  • Staining: After treatment, remove the media and wash the cells with PBS. Add the JC-1 staining solution (typically 1-10 µg/mL in culture medium) to each well and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Analysis: Add 100 µL of PBS to each well. Measure the fluorescence of JC-1 aggregates (red) at Ex/Em ~550/600 nm and JC-1 monomers (green) at Ex/Em ~485/535 nm using a fluorescence plate reader. Calculate the red/green fluorescence ratio.

Detection of Apoptosis by TUNEL Assay

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with the compound of interest.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Counterstaining: Wash the cells with PBS. Counterstain the nuclei with a DNA-binding dye such as DAPI.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.

Analysis of Gene and Protein Expression

To further confirm the involvement of specific signaling pathways, the expression levels of key genes and proteins can be analyzed using quantitative PCR (qPCR) and Western blotting, respectively.

Quantitative PCR (qPCR):

  • RNA Extraction and cDNA Synthesis: After cell treatment, extract total RNA using a suitable kit. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a master mix, primers for target genes (e.g., Bax, Bcl-2, Caspase-3) and a reference gene (e.g., GAPDH), and the synthesized cDNA.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the ΔΔCt method.

Western Blotting:

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).

This guide provides a framework for the validation and comparative analysis of this compound-based drugs. The provided protocols and data should serve as a valuable resource for researchers in the field of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of N-(4-Chlorophenyl)-1,2-phenylenediamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of N-(4-Chlorophenyl)-1,2-phenylenediamine (CAS No. 68817-71-0), a chemical compound utilized in various research and development applications. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with general laboratory safety protocols and hazardous waste regulations.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₁ClN₂[1]
Molecular Weight 218.68 g/mol [1]
Melting Point 117-119 °C[1]
Appearance Light yellow to brown crystalline solid/powder[1]
Solubility Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and sparingly soluble in polar protic solvents (e.g., methanol, ethanol). Poorly soluble in water.[2]

Spill and Surface Decontamination Protocol

In the event of a spill, immediate decontamination is crucial. The following protocol is adapted from general procedures for aromatic amine decontamination.

Materials:

  • Methanol

  • Dilute Hydrochloric Acid (HCl) solution (e.g., 1 M)

  • p-Dimethylaminobenzaldehyde (Ehrlich's reagent) solution in methanol

  • Sponges or absorbent pads

  • Appropriate waste disposal bags/containers

Procedure:

  • Isolate the Spill Area: Cordon off the affected area to prevent further contamination.

  • Acid Neutralization: Moisten a sponge with dilute hydrochloric acid and wipe the contaminated surface. This converts the amine to a more water/methanol-soluble salt.

  • Methanol Rinse: Thoroughly wipe the area with a sponge moistened with methanol to remove the soluble salt.

  • Residual Amine Detection and Removal (if necessary):

    • For quantitative removal of any remaining traces, a solution of p-dimethylaminobenzaldehyde in methanol can be used. This reagent reacts with aromatic amines to form a colored Schiff base.

    • Quickly wipe the surface with the reagent solution, followed immediately by a methanol-soaked sponge to remove the Schiff base. This step should be performed rapidly to minimize surface staining.

  • Final Cleaning: Wet mop the area with a detergent solution, followed by a water rinse.

  • Waste Disposal: All contaminated materials (sponges, wipes, PPE) must be collected and disposed of as hazardous waste.

Bulk Waste Disposal Protocol

Disposal of bulk quantities of this compound should be performed in strict adherence to local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or evaporated in a fume hood.

The primary method for disposal is through a licensed hazardous waste disposal company. For laboratory-scale neutralization of small quantities, a chemical degradation approach can be considered. The following is a general protocol and should be validated and adapted for specific laboratory conditions and waste compositions. Aromatic amines can be degraded by strong oxidizing agents.

Materials:

  • Potassium permanganate (KMnO₄) or Sodium hypochlorite (bleach) solution

  • Suitable reaction vessel (e.g., a large beaker or flask)

  • Stir plate and stir bar

  • Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃) for quenching

  • pH meter or pH paper

Experimental Protocol:

  • Preparation: In a chemical fume hood, dissolve the this compound waste in a suitable organic solvent in which it is soluble (e.g., acetone, ethanol).

  • Oxidation: Slowly and with constant stirring, add a solution of potassium permanganate or sodium hypochlorite to the waste solution. The reaction may be exothermic, so the addition should be controlled to manage the temperature. The characteristic purple color of permanganate should disappear as it is consumed. Continue adding the oxidizing agent until a faint, persistent pink or purple color remains, indicating an excess of the oxidant.

  • Quenching Excess Oxidant: After the reaction is complete, quench the excess oxidizing agent by slowly adding a reducing agent such as sodium bisulfite or sodium thiosulfate solution until the color of the excess oxidant is discharged.

  • Neutralization: Check the pH of the resulting solution and neutralize it with an appropriate acid or base (e.g., dilute sulfuric acid or sodium hydroxide) to a pH between 6 and 8.

  • Disposal: The final neutralized solution should be collected in a properly labeled hazardous waste container for disposal through a licensed waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type spill Spill or Surface Contamination waste_type->spill Spill bulk Bulk Chemical Waste waste_type->bulk Bulk decon_protocol Follow Surface Decontamination Protocol spill->decon_protocol lab_neutralization Consider Lab-Scale Neutralization (Small Quantities) bulk->lab_neutralization collect_decon_waste Collect Decontaminated Materials as Hazardous Waste decon_protocol->collect_decon_waste hazardous_waste Package and Label as Hazardous Waste collect_decon_waste->hazardous_waste neutralization_protocol Follow Chemical Neutralization Protocol lab_neutralization->neutralization_protocol Yes lab_neutralization->hazardous_waste No/Large Quantities collect_neutralized_waste Collect Neutralized Waste as Hazardous Waste neutralization_protocol->collect_neutralized_waste collect_neutralized_waste->hazardous_waste disposal_company Dispose via Licensed Hazardous Waste Company hazardous_waste->disposal_company

Caption: Disposal decision workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. It is imperative that all laboratory personnel are trained on these procedures and that all disposal activities comply with the regulations set forth by their institution and governmental agencies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.